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  • Product: Vilangin
  • CAS: 4370-68-7

Core Science & Biosynthesis

Foundational

Vilangin: A Technical Guide to its Semi-Synthesis, Natural Precursor, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest in the scientific comm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of Vilangin, with a focus on its semi-synthesis from its natural precursor, embelin. The document details the natural sources of embelin, its isolation from Embelia ribes, and the subsequent chemical synthesis of Vilangin. Furthermore, this guide elucidates the proposed biosynthetic pathway of embelin and explores the molecular signaling pathways modulated by this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

Vilangin is a semi-synthetic compound derived from embelin, a prominent bioactive molecule isolated from plants of the Embelia genus. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is recognized for a wide array of pharmacological activities, and its dimeric form, Vilangin, is the subject of ongoing research to explore its enhanced or modified biological properties. This guide serves as a technical resource, consolidating information on the procurement of the natural precursor, the synthetic process to obtain Vilangin, and the underlying biological mechanisms of action.

Natural Source of the Precursor: Embelin

Vilangin itself is not found in nature but is synthesized from the natural product embelin.

Plant Sources

The primary natural source of embelin is the dried berries of plants belonging to the Embelia genus (family Myrsinaceae). The most notable species are:

  • Embelia ribes Burm.f.: Commonly known as false black pepper or Vidanga, this woody climbing shrub is found in India, Sri Lanka, and other parts of Southeast Asia. It is the most widely studied source of embelin.

  • Embelia schimperi : This species is also a known source of embelin and its derivatives.[1]

Biosynthesis of Embelin (Hypothetical Pathway)

While the complete biosynthetic pathway of embelin in Embelia ribes has not been fully elucidated, it is hypothesized to be a product of the polyketide pathway, likely involving a type III polyketide synthase (PKS).[2][3] This pathway utilizes acyl-CoA precursors to construct the characteristic benzoquinone scaffold.

A plausible biosynthetic route, based on known mechanisms of plant polyketide synthesis, is proposed as follows:

  • Initiation: The biosynthesis is likely initiated with a long-chain fatty acyl-CoA, such as lauroyl-CoA (C12).

  • Elongation: A Type III Polyketide Synthase (PKS) catalyzes the iterative condensation of the starter unit with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA and extends the polyketide chain.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form an alkylresorcinolic acid intermediate.

  • Decarboxylation: The alkylresorcinolic acid is then decarboxylated to yield 5-undecylresorcinol.

  • Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, convert the resorcinol (B1680541) derivative into the final product, embelin.

Embelin_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Lauroyl-CoA) PKS Type III Polyketide Synthase (PKS) Fatty_Acyl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS Tetraketide Tetraketide Intermediate PKS->Tetraketide Cyclization Cyclization & Aromatization Tetraketide->Cyclization Alkylresorcinolic_Acid Alkylresorcinolic Acid Intermediate Cyclization->Alkylresorcinolic_Acid Decarboxylation Decarboxylation Alkylresorcinolic_Acid->Decarboxylation Alkylresorcinol 5-undecylresorcinol Decarboxylation->Alkylresorcinol Hydroxylation_Oxidation Hydroxylation & Oxidation (P450s) Alkylresorcinol->Hydroxylation_Oxidation Embelin Embelin Hydroxylation_Oxidation->Embelin

Caption: Hypothetical biosynthetic pathway of embelin.

Experimental Protocols

Isolation of Embelin from Embelia ribes

Several methods for the isolation of embelin have been reported. The following is a compiled protocol based on established procedures.

Materials:

  • Dried berries of Embelia ribes

  • n-Hexane

  • Dichloromethane (B109758) (DCM)

  • Methanol

  • Petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Preparation of Plant Material: Air-dry the berries of Embelia ribes and grind them into a coarse powder.

  • Soxhlet Extraction: Place 250 g of the powdered plant material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6 hours.

  • Solvent Evaporation: After extraction, remove the solvent from the extract by distillation using a rotary evaporator to obtain a residue.

  • Washing: Wash the obtained residue with cold petroleum ether to remove fatty impurities.

  • Crystallization: Dissolve the washed residue in a mixture of dichloromethane (DCM) and methanol. Allow the solution to stand for 24 hours for crystallization to occur.

  • Isolation of Crystals: Collect the golden-colored crystals of embelin by filtration.

  • Purification: Wash the isolated crystals with n-hexane and then with DCM to obtain pure embelin.

  • Drying: Dry the purified embelin crystals in a desiccator.

Semi-Synthesis of Vilangin from Embelin

Vilangin is synthesized through the condensation of two embelin molecules with one molecule of formaldehyde (B43269).

Materials:

  • Embelin (purified)

  • Glacial acetic acid

  • Formaldehyde solution (40%)

  • Dioxane

  • Heating mantle with a water bath

  • Magnetic stirrer

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Dissolution of Embelin: Dissolve 1 g of embelin in 30 mL of glacial acetic acid in a flask with gentle warming to approximately 30°C.

  • Addition of Formaldehyde: To the embelin solution, add formaldehyde solution.

  • Reaction: Heat the reaction mixture on a water bath with continuous stirring.

  • Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature. An intense orange precipitate of Vilangin will form.

  • Isolation: Filter the precipitate and wash it with a suitable solvent.

  • Recrystallization: Recrystallize the crude Vilangin from dioxane to obtain pure crystals.

Quantitative Data

The yield of embelin from Embelia ribes can vary depending on the extraction method and solvent used.

Extraction MethodSolventEmbelin Yield (% w/w)Reference
Soxhletn-HexaneNot specified, but a common method
MacerationChloroform~10%
Optimized ExtractionChloroform38.73 ± 1.13%
RefluxMethanol4.33%[4]
Optimized Ultrasound-AssistedMethanol-Water (88:12)32.71%[5]

Biological Activity and Signaling Pathways

Embelin, the precursor to Vilangin, is known to modulate several key signaling pathways involved in cancer progression and inflammation. It is plausible that Vilangin, as a dimer of embelin, may exhibit similar or enhanced activities through these pathways.

Inhibition of XIAP (X-linked Inhibitor of Apoptosis Protein)

Embelin is a known inhibitor of XIAP, a protein that suppresses apoptosis (programmed cell death).[1][6] By inhibiting XIAP, embelin promotes apoptosis in cancer cells.

XIAP_Inhibition Apoptotic_Stimuli Apoptotic Stimuli Caspase9 Caspase-9 Apoptotic_Stimuli->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP XIAP XIAP->Caspase9 XIAP->Caspase3 Embelin Embelin/Vilangin Embelin->XIAP

Caption: Mechanism of XIAP inhibition by embelin.

Modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

Embelin has been shown to suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7][8]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) Embelin Embelin/Vilangin Embelin->IKK NFkB_n NF-κB NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB pathway by embelin.

Inhibition of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Embelin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[9][10][11]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (mTOR, Bad, etc.) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Embelin Embelin/Vilangin Embelin->PI3K Embelin->Akt

Caption: Inhibition of the PI3K/Akt pathway by embelin.

Conclusion

Vilangin, a semi-synthetic dimer of the natural product embelin, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis from the readily available natural precursor, embelin, isolated from Embelia ribes. The detailed experimental protocols for isolation and synthesis, along with quantitative data on yields, offer a practical resource for researchers. Furthermore, the elucidation of the hypothetical biosynthetic pathway of embelin and the detailed diagrams of key signaling pathways modulated by this class of compounds provide a solid foundation for further investigation into their mechanisms of action and for the rational design of new, more potent derivatives for drug development. The information compiled herein is intended to facilitate and accelerate research in this exciting area of natural product chemistry and pharmacology.

References

Exploratory

A Technical Guide to the Dimerization of Embelin to Vilangin: Mechanism, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the dimerization of embelin (B1684587), a naturally occurring benzoquinone, into its dimeric form,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dimerization of embelin (B1684587), a naturally occurring benzoquinone, into its dimeric form, vilangin. It details the chemical reaction mechanism, provides explicit experimental protocols for its synthesis, and presents a quantitative analysis of vilangin's biological activities. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

The Dimerization Reaction: From Embelin to Vilangin

Vilangin is a semi-synthetic, methylene-bridged dimeric derivative of embelin, a primary bioactive constituent isolated from plants of the Myrsinaceae family, such as Embelia ribes.[1][2][3] The conversion of embelin to vilangin is achieved through a straightforward condensation reaction, which enhances or modifies its biological profile, making it a compound of significant interest for further therapeutic investigation.

Reaction Mechanism

The core mechanism for the synthesis of vilangin involves the condensation of two molecules of embelin with one molecule of formaldehyde (B43269).[4] This reaction is typically conducted in an acetic acid medium under heat. The formaldehyde acts as a linker, forming a stable methylene (B1212753) bridge between the two embelin units to yield the dimeric structure of vilangin.[3][5] The IUPAC name for vilangin is 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1]

G cluster_product Product Embelin1 Embelin Vilangin Vilangin Conditions Acetic Acid, Heat Embelin1->Conditions Embelin2 Embelin Embelin2->Conditions Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Conditions Conditions->Vilangin

Figure 1: Embelin Dimerization to Vilangin.

Experimental Protocols

The following sections detail the methodologies for the synthesis of vilangin from embelin, a process that has been well-documented in scientific literature.[3][6]

Synthesis of Vilangin

The synthesis of vilangin is consistently reported as a condensation reaction in an acidic medium.[1][3]

Materials and Reagents:

  • Embelin

  • Glacial Acetic Acid

  • Formaldehyde solution

  • Dioxane (for crystallization)

Protocol:

  • Dissolve 1 gram of embelin in 30 mL of glacial acetic acid in a suitable flask.[3][6]

  • Gently warm the mixture to approximately 30°C to ensure complete dissolution of embelin.[3][6]

  • Add formaldehyde solution to the mixture.[1]

  • Heat the reaction mixture on a water bath.[1]

  • Allow the solution to cool to room temperature. An intense orange precipitate will form.[1]

  • Filter the precipitate using a Buchner funnel.[1]

  • Purify the crude product by recrystallization from dioxane to obtain bright orange-yellow prisms of vilangin.[1][3]

  • The final product can be characterized using techniques such as UV-Visible Spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

G A Dissolve Embelin (1g) in Glacial Acetic Acid (30mL) B Add Formaldehyde Solution A->B C Heat Mixture on Water Bath B->C D Cool to Room Temperature C->D E Filter Intense Orange Precipitate D->E F Crystallize from Dioxane E->F G Characterize Product (NMR, MS, FTIR) F->G

Figure 2: Experimental Workflow for Vilangin Synthesis.

Quantitative Analysis of Biological Activity

Vilangin has been evaluated for a range of biological activities, often showing distinct properties when compared to its parent compound, embelin. The following tables summarize the key quantitative data from various in vitro assays.

Antioxidant Activity

Vilangin demonstrates significant antioxidant potential through various standard assays.[1][3] Its radical scavenging activity is concentration-dependent.[1][6]

Assay TypeResultConcentrationReference
DPPH Radical Scavenging72.35% activity1000 µg/mL[1][6]
Ferric Reducing Antioxidant Power (FRAP)Twofold higher than standardNot Specified[3]
Total Antioxidant Capacity0.842 ± 0.01 mg gallic acid equivalent/gNot Applicable[1]
Cupric Ion Reducing CapacityConcentration-dependentUp to 1 mg/mL[1][6]
Anticancer and Cytotoxic Activity

Vilangin has shown notable cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.[1][3]

Cell LineAssay TypeResult (IC₅₀)Result (% Activity @ Concentration)Reference
A549 (Lung Adenocarcinoma)Cytotoxicity400 µg/mL61.95% @ 500 µg/mL[1][3]
ECV 304 (Endothelial Cells)Cytotoxicity92 ± 1 µg/mLNot Applicable[2][7]
Antimicrobial Activity

The antimicrobial properties of vilangin have been tested against both Gram-positive and Gram-negative bacteria.

OrganismAssay TypeResult (MIC)Reference
Staphylococcus epidermidisMIC62.5 µg/mL[3]
Salmonella typhimuriumMIC62.5 µg/mL[3]

Signaling and Biological Pathways

Research into vilangin's mechanism of action suggests its involvement in key biological pathways, particularly those related to angiogenesis.

Anti-Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Both embelin and vilangin have demonstrated anti-angiogenic properties.[2][7] Studies suggest that this effect may be mediated through the inhibition of nitric oxide (NO) production.[2] Nitric Oxide Synthase (NOS) is a key enzyme in the production of NO, which is a signaling molecule that promotes angiogenesis.[8] Molecular docking studies have revealed that vilangin has a high interaction energy with NOS, suggesting it may inhibit the enzyme's function, thereby reducing NO levels and attenuating angiogenesis.[2]

G V Vilangin NOS Nitric Oxide Synthase (NOS) V->NOS Inhibition NO Nitric Oxide (NO) NOS->NO Production ANG Angiogenesis (Vessel Formation) NO->ANG Promotion

Figure 3: Proposed Anti-Angiogenesis Mechanism of Vilangin.

Conclusion

Vilangin, a dimeric derivative of embelin, can be reliably synthesized through a formaldehyde-mediated condensation reaction. This technical guide has detailed the mechanism and provided a reproducible experimental protocol for its synthesis. The compiled quantitative data clearly demonstrates that vilangin possesses potent antioxidant, anticancer, antimicrobial, and anti-angiogenic properties.[1][2][3] Its ability to inhibit nitric oxide synthase presents a plausible mechanism for its anti-angiogenic effects, making it a compelling candidate for further preclinical and clinical investigation in drug development pipelines.[2]

References

Foundational

Vilangin chemical structure and IUPAC name

An In-depth Technical Guide to the Chemical Structure and Properties of Vilangin Introduction Vilangin, a dimeric benzoquinone derivative, is a significant bioactive compound isolated from the berries of Embelia ribes, a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Vilangin

Introduction

Vilangin, a dimeric benzoquinone derivative, is a significant bioactive compound isolated from the berries of Embelia ribes, a plant with a long history in traditional medicine.[1] This guide provides a comprehensive overview of Vilangin's chemical structure, IUPAC nomenclature, physicochemical properties, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Chemical Structure and IUPAC Name

Vilangin is structurally a dimer of embelin (B1684587), another well-known bioactive constituent of Embelia ribes.[2] The dimerization results in a more complex molecule with distinct biological properties.

IUPAC Name: 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1][2]

Molecular Formula: C₃₅H₅₂O₈.[1]

Molecular Weight: 600.8 g/mol .[1]

Canonical SMILES: CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O.[1]

Chemical Structure: Vilangin possesses a core structure composed of two benzoquinone rings linked by a methylene (B1212753) bridge.[1] This conjugated system is a key feature contributing to its biological activities, including its antioxidant properties.[1]

Physicochemical and Bioactivity Data

The following tables summarize the key quantitative data reported for Vilangin, providing insights into its biological potency.

Table 1: Antimicrobial Activity of Vilangin

MicroorganismAssay TypeResultReference
Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)62.5 µg/mL[3][4]
Salmonella typhimuriumMinimum Inhibitory Concentration (MIC)62.5 µg/mL[3][4]

Table 2: Antioxidant Activity of Vilangin

AssayConcentrationResultReference
DPPH Radical Scavenging1000 µg/mL72.35% activity[2][4]
Ferric Reducing Antioxidant PowerNot specifiedTwo-fold higher than standard[3][4]

Table 3: Anticancer and Cytotoxic Activity of Vilangin

Cell LineAssay TypeConcentrationResultReference
A549 (Lung Adenocarcinoma)Cytotoxicity500 µg/mL61.95% activity[3][5]
A549 (Lung Adenocarcinoma)IC₅₀400 µg/mL-[3][5]
ECV304 (Endothelial Cells)IC₅₀92 ± 1 µg/mL-[2]

Experimental Protocols

Synthesis of Vilangin

Vilangin is semi-synthesized from embelin, its natural precursor. The process involves a condensation reaction.[3][5]

Materials:

Procedure:

  • Dissolve embelin (1 g) in glacial acetic acid (30 mL).

  • Gently warm the solution to 30°C to ensure complete dissolution.

  • Add formaldehyde to the solution.

  • Heat the reaction mixture on a water bath.

  • Cool the solution to room temperature to allow for the precipitation of Vilangin.

  • The resulting Vilangin can be purified using appropriate chromatographic techniques.

Biological Activity Assays

Antioxidant Activity Assessment (DPPH Assay): The radical scavenging activity of Vilangin can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Different concentrations of Vilangin are incubated with a methanolic solution of DPPH. The reduction in absorbance at a specific wavelength (typically 517 nm) is measured spectrophotometrically, which indicates the radical scavenging capacity.[2]

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC): The MIC of Vilangin against bacterial strains is determined using a microdilution method. Serial dilutions of Vilangin are prepared in a suitable broth medium in a 96-well microtiter plate. The bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of Vilangin that inhibits visible bacterial growth.[4]

Anticancer Activity Assessment (MTT Assay): The cytotoxic effect of Vilangin on cancer cell lines, such as A549, can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of Vilangin. After an incubation period, MTT solution is added, which is converted to formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability.[5]

Diagrams

Biosynthesis and Semi-Synthesis of Vilangin

The following diagram illustrates the natural biosynthesis of Vilangin from its monomeric precursor, embelin, and the laboratory semi-synthesis route.

Biosynthesis and Semi-Synthesis of Vilangin cluster_biosynthesis Natural Biosynthesis cluster_synthesis Laboratory Semi-Synthesis Embelin1 Embelin Vilangin_bio Vilangin Embelin1->Vilangin_bio Oxidative Coupling Embelin2 Embelin Embelin2->Vilangin_bio Oxidative Coupling Embelin_syn Embelin Vilangin_syn Vilangin Embelin_syn->Vilangin_syn Condensation Reaction (Acetic Acid) Formaldehyde Formaldehyde Formaldehyde->Vilangin_syn

Caption: Biosynthesis and Semi-Synthesis of Vilangin.

Proposed Mechanism of Anti-Angiogenic Action

While the precise signaling pathways of Vilangin are still under investigation, a proposed mechanism for its anti-angiogenic effects involves the inhibition of nitric oxide synthase (NOS).

Proposed Anti-Angiogenic Mechanism of Vilangin Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibits NO_Production Nitric Oxide (NO) Production NOS->NO_Production Catalyzes Angiogenesis Angiogenesis (e.g., Endothelial Cell Migration, Tube Formation) NO_Production->Angiogenesis Promotes

References

Exploratory

Vilangin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone derivative of embelin, is a naturally occurring compound isolated from the berries of Embelia ribes. This plan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derivative of embelin, is a naturally occurring compound isolated from the berries of Embelia ribes. This plant has a long history of use in traditional medicine, and modern scientific investigation has begun to elucidate the pharmacological properties of its constituents. Vilangin, in particular, has garnered interest for its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-angiogenic effects.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Vilangin, detailed experimental protocols for assessing its biological activity, and an exploration of its putative mechanisms of action through key signaling pathways.

Physical and Chemical Properties

Vilangin presents as a crystalline solid.[1] While its stability can be influenced by environmental factors such as light and temperature, specific degradation kinetics have not been extensively reported.[1] Proper storage in a cool, dark, and dry place is recommended to maintain its integrity.

Table 1: Physical and Chemical Data of Vilangin
PropertyValueReference
IUPAC Name 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione[1]
Molecular Formula C35H52O8[1]
Molecular Weight 600.8 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 262 °C
Solubility Soluble in DMSO, ethanol, and methanol. Less soluble in water.[1][2]
CAS Number 4370-68-7[1]

Biological Activities and Mechanism of Action

Vilangin has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. These activities are underpinned by its interaction with various cellular signaling pathways.

Anti-Angiogenic Activity

Vilangin has been shown to inhibit several key processes in angiogenesis. In vitro studies have demonstrated its ability to inhibit wound healing, single-cell migration, and endothelial ring formation.[3][4][5] Furthermore, it has been observed to reduce nitric oxide production.[3][5] An in vivo chorioallantoic membrane (CAM) assay confirmed these anti-angiogenic effects, showing a reduction in the length, size, and junctions of blood capillaries.[3][4][5]

One of the proposed mechanisms for its anti-angiogenic activity is the inhibition of Nitric Oxide Synthase (NOS).[3] Molecular docking studies suggest that Vilangin has a high interaction energy with NOS, potentially blocking its function and thereby reducing the production of nitric oxide, a key signaling molecule in angiogenesis.[3]

Anti_Angiogenic_Pathway Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibition NO Nitric Oxide (NO) NOS->NO Production Angiogenesis Angiogenesis (Wound Healing, Cell Migration, Endothelial Ring Formation) NO->Angiogenesis Promotion

Proposed anti-angiogenic signaling pathway of Vilangin.
Anticancer Activity

Vilangin has exhibited cytotoxic effects against various cancer cell lines. Notably, it has shown 61.95% cytotoxicity against A549 lung adenocarcinoma cells at a concentration of 500 μg/mL.[1] While the precise molecular targets are still under investigation, the inhibition of key survival pathways such as PI3K/Akt and the pro-inflammatory NF-κB pathway are plausible mechanisms, given their central role in cancer cell proliferation, survival, and inflammation-driven tumorigenesis.

The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its inhibition can lead to decreased proliferation and increased apoptosis. The NF-κB pathway is a key mediator of the inflammatory response, which is often dysregulated in cancer, promoting cell survival and proliferation.

Anticancer_Pathway cluster_vilangin cluster_pathways cluster_outcomes Vilangin Vilangin PI3K_Akt PI3K/Akt Pathway Vilangin->PI3K_Akt Inhibition NF_kB NF-κB Pathway Vilangin->NF_kB Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotion Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition NF_kB->Proliferation Promotion

Putative anticancer signaling pathways of Vilangin.
Table 2: In Vitro Efficacy of Vilangin

ActivityCell LineParameterValueReference
Cytotoxicity A549 (Human Lung Adenocarcinoma)% Cytotoxicity61.95% at 500 μg/mL[1]
A549 (Human Lung Adenocarcinoma)IC50400 μg/mL[6][7]
ECV 304 (Endothelial Cells)IC5092 ± 1 µg/ml[4][5]
Human Dermal FibroblastsIC5015 ± 2 µg/ml[7][8][9]
Antimicrobial Staphylococcus epidermidisMIC62.5 μg/mL[1]
Salmonella typhimuriumMIC62.5 μg/mL[1]

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of Vilangin.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for A549 Human Lung Carcinoma Cells:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.[10]

  • Compound Treatment: Treat the cells with varying concentrations of Vilangin (e.g., serial dilutions from a stock solution in DMSO) and incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent (typically 10% of the total volume) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

MTT_Assay_Workflow Start Start Seed_Cells Seed A549 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Vilangin Add Vilangin (various concentrations) Incubate_24h->Add_Vilangin Incubate_48h Incubate 48h Add_Vilangin->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT cytotoxicity assay.
Wound Healing Assay (Scratch Assay)

This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

Protocol for Human Dermal Fibroblasts:

  • Cell Seeding: Seed human dermal fibroblasts in a 24-well plate and grow to confluency (1 x 10^6 cells/ml).[8]

  • Scratch Creation: Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.[8]

  • Washing: Gently wash the cells with PBS to remove detached cells.[8]

  • Compound Treatment: Add fresh medium containing Vilangin (e.g., 0.1 and 1.0 µg/ml) or a vehicle control.[8]

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 4, and 8 hours) using a microscope.[8]

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed Human Dermal Fibroblasts to confluency Start->Seed_Cells Create_Scratch Create a scratch with a pipette tip Seed_Cells->Create_Scratch Wash_Cells Wash with PBS Create_Scratch->Wash_Cells Add_Vilangin Add medium with Vilangin or control Wash_Cells->Add_Vilangin Image_T0 Image at T=0 Add_Vilangin->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at subsequent time points (e.g., 4h, 8h) Incubate->Image_Tx Analyze Analyze wound closure Image_Tx->Analyze End End Analyze->End

Workflow for the wound healing (scratch) assay.
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc or a gelatin sponge containing Vilangin onto the CAM. A control group with the vehicle (e.g., DMSO) should be included.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation. Angiogenesis can be quantified by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc/sponge.

CAM_Assay_Workflow Start Start Incubate_Eggs Incubate fertilized chicken eggs (3-4 days) Start->Incubate_Eggs Create_Window Create a window in the eggshell Incubate_Eggs->Create_Window Apply_Vilangin Apply Vilangin on a filter disc to the CAM Create_Window->Apply_Vilangin Reseal_Incubate Reseal and incubate (48-72 hours) Apply_Vilangin->Reseal_Incubate Observe_Quantify Observe and quantify angiogenesis Reseal_Incubate->Observe_Quantify End End Observe_Quantify->End

References

Foundational

Vilangin: An Emerging Anticancer Agent - A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Executive Summary Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, is emerging as a compound of interest in oncology researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, is emerging as a compound of interest in oncology research. Current scientific evidence primarily highlights its cytotoxic and anti-angiogenic properties. This technical guide provides a comprehensive summary of the existing data on Vilangin's mechanism of action in cancer cells, focusing on experimentally verified findings. It includes available quantitative data, detailed experimental protocols from cited studies, and visual representations of experimental workflows. It is important to note that while the foundational research is promising, the in-depth molecular mechanisms of Vilangin's action on specific intracellular signaling pathways in cancer cells are still under investigation. This document also briefly discusses the known anticancer mechanisms of its monomer precursor, Embelin, to provide context and suggest potential avenues for future research into Vilangin's bioactivity.

Introduction

Vilangin is a synthetically derived dimer of Embelin, a natural benzoquinone extracted from the berries of Embelia ribes. Embelin itself is recognized for a multitude of biological activities, including anticancer effects.[1][2] Vilangin's unique dimeric structure presents a distinct chemical entity whose full therapeutic potential is actively being explored. This guide focuses on the direct experimental evidence related to Vilangin's effects on cancer cells and associated processes like angiogenesis.

Cytotoxic Activity of Vilangin in Cancer Cells

Vilangin has demonstrated direct cytotoxic effects on cancer cell lines in vitro. The primary mechanism of this cytotoxicity is an area for further research, though it is hypothesized to involve the induction of apoptosis or inhibition of cell proliferation.[3]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of Vilangin has been determined in a limited number of cell lines. The available data is summarized in the table below.

Cell LineCancer TypeIC50 ValueCitation
A549Lung Adenocarcinoma400 µg/mL[3]
ECV 304Endothelial Cells92 ± 1 µg/mL[1]

Note: The cytotoxicity against ECV 304 endothelial cells is particularly relevant to Vilangin's anti-angiogenic properties.

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effects of Vilangin have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells per well and cultured in a suitable medium.[4]

  • Treatment: Cells are treated with varying concentrations of Vilangin (e.g., 100 to 500 µg/mL) and incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][4]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 1 mg/mL). The plates are then incubated for an additional 4 hours.[4]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[1]

  • Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-Angiogenic Effects of Vilangin

A significant aspect of Vilangin's anticancer potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]

In Vitro Anti-Angiogenic Activity

Vilangin has been shown to inhibit several key processes in angiogenesis in vitro.

  • Inhibition of Endothelial Cell Migration:

    • Wound Healing Assay: Vilangin significantly inhibits the closure of a "wound" or scratch in a confluent monolayer of ECV 304 endothelial cells at concentrations of 0.1 and 1.0 µg/mL.[1]

    • Single-Cell Migration Assay: Treatment with Vilangin at 0.1 and 1.0 µg/mL reduces the migratory capability of individual ECV 304 cells.[1]

  • Inhibition of Endothelial Tube Formation: At concentrations of 0.1 and 1.0 µg/mL, Vilangin disrupts the ability of endothelial cells to form capillary-like structures (endothelial rings).[1]

  • Inhibition of Nitric Oxide Production: Vilangin has been observed to inhibit nitric oxide production in vitro.[1]

In Vivo Anti-Angiogenic Activity

The anti-angiogenic properties of Vilangin have been confirmed in the in vivo Chick Chorioallantoic Membrane (CAM) assay, where it led to a reduction in the length, size, and junctions of blood capillaries.[1]

Experimental Protocols for Anti-Angiogenesis Assays

Wound Healing Assay:

  • ECV 304 endothelial cells are grown to confluence in a multi-well plate.[1]

  • A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[1]

  • The cells are washed to remove debris and then incubated with a medium containing Vilangin (0.1 and 1.0 µg/mL) or a vehicle control.[1]

  • The closure of the wound is monitored and photographed at different time points.[1]

Single-Cell Migration Assay:

  • ECV 304 cells are seeded at a low density in a multi-well plate.[1]

  • After allowing the cells to adhere, they are treated with Vilangin (0.1 and 1.0 µg/mL) for 30 minutes.[1]

  • Time-lapse microscopy is used to track the movement of individual cells over a period of time.[1]

In Silico Studies on Nitric Oxide Synthase (NOS) Inhibition

Molecular docking studies have suggested that Vilangin can interact with nitric oxide synthase (NOS), with a notable interaction energy of -50.1 kcal/mol involving amino acid residues Arg199 and Glu377.[1] This suggests a potential molecular target for its anti-angiogenic effects.

Potential Mechanisms of Action: Insights from Embelin

While direct evidence for Vilangin's effect on major signaling pathways is lacking, the well-documented anticancer activities of its monomer, Embelin, offer valuable insights into potential mechanisms that warrant investigation for Vilangin. Embelin has been shown to:

  • Induce Apoptosis: Embelin promotes apoptosis through both intrinsic and extrinsic pathways, often by inhibiting the X-linked inhibitor of apoptosis protein (XIAP).[2][6]

  • Cause Cell Cycle Arrest: It can halt the progression of the cell cycle in various cancer cell types.[2]

  • Modulate Key Signaling Pathways: Embelin is known to modulate several critical signaling pathways involved in cancer progression, including NF-κB, PI3K/Akt, and STAT3.[2][7][8]

It is plausible that Vilangin, as a dimer of Embelin, may share some of these mechanisms of action. However, this remains speculative and requires direct experimental validation.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the cytotoxic and anti-angiogenic properties of Vilangin.

experimental_workflow_cytotoxicity Workflow for Cytotoxicity Assessment of Vilangin cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_vilangin Prepare Vilangin Stock Solution add_vilangin Add Vilangin at Various Concentrations prepare_vilangin->add_vilangin seed_cells->add_vilangin incubate Incubate for 24-72h add_vilangin->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 540 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart of the MTT assay protocol used to determine the cytotoxicity of Vilangin.

experimental_workflow_anti_angiogenesis Workflow for In Vitro Anti-Angiogenesis Assessment cluster_migration Cell Migration Assays cluster_tube Tube Formation Assay cluster_analysis Analysis start Culture ECV 304 Endothelial Cells wound_healing Wound Healing Assay start->wound_healing single_cell Single-Cell Migration Assay start->single_cell tube_formation Endothelial Ring Formation Assay start->tube_formation analyze_migration Quantify Cell Migration Inhibition wound_healing->analyze_migration single_cell->analyze_migration analyze_tube Quantify Disruption of Tube Network tube_formation->analyze_tube

Caption: Workflow for evaluating the anti-angiogenic effects of Vilangin in vitro.

Conclusion and Future Directions

The current body of research establishes Vilangin as a promising anti-angiogenic and cytotoxic agent. However, a significant knowledge gap exists regarding its precise molecular targets and mechanisms of action within cancer cells. Future research should prioritize:

  • Elucidating the Mechanism of Cytotoxicity: Investigating whether Vilangin induces apoptosis and/or cell cycle arrest in various cancer cell lines. This would involve techniques such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis, as well as Western blotting for key regulatory proteins (e.g., caspases, cyclins).

  • Investigating Effects on Signaling Pathways: Determining the impact of Vilangin on key oncogenic signaling cascades like PI3K/Akt/mTOR, MAPK, and STAT3, which are known targets of its precursor, Embelin.

  • Exploring the Role of Reactive Oxygen Species (ROS): Assessing whether Vilangin modulates intracellular ROS levels in cancer cells, a common mechanism for many anticancer compounds.

  • In Vivo Efficacy Studies: Expanding beyond the CAM assay to evaluate Vilangin's antitumor efficacy in xenograft and other preclinical cancer models.

A deeper understanding of these areas will be critical for the continued development of Vilangin as a potential therapeutic agent in oncology.

References

Exploratory

The Antioxidant Properties of Vilangin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated significant antioxidant potential. This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of Vilangin, detailing its direct radical scavenging activities and exploring its potential mechanism of action through the modulation of intracellular antioxidant signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its antioxidant capacity, and presents visual diagrams of the putative signaling pathways and experimental workflows involved in its cytoprotective effects.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Vilangin, a naturally derived compound, has emerged as a promising antioxidant agent. This guide delves into the technical aspects of its antioxidant properties to support further research and drug development efforts.

Quantitative Antioxidant Activity of Vilangin

The antioxidant capacity of Vilangin has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, providing a comparative overview of its efficacy.

Table 1: Radical Scavenging and Reducing Power of Vilangin

AssayConcentration (µg/mL)ResultStandard ControlReference
DPPH Radical Scavenging Activity 100072.35% inhibitionButylated Hydroxytoluene (BHT)[1]
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) 1000 (1 mg/mL)Lower than standardButylated Hydroxytoluene (BHT)[1]
Ferric Reducing Antioxidant Power (FRAP) 40 µL of sampleComparable to standardButylated Hydroxytoluene (BHT)[1]
Not specified1.084 ± 0.02 mM Fe(II)/gButylated Hydroxytoluene (BHT) (2.206 ± 0.11 mM Fe(II)/g)
Total Antioxidant Capacity (Phosphomolybdenum method) Not specified0.842 ± 0.01 mg gallic acid equivalent/gButylated Hydroxytoluene (BHT) (1.137 ± 0.06 mg gallic acid equivalent/g)[1]

Putative Mechanism of Action: The Nrf2-ARE Signaling Pathway

While direct studies on Vilangin's effect on specific signaling pathways are limited, its structural similarity to other benzoquinones, such as Embelin, suggests a plausible mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including benzoquinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[2][3]

Key downstream targets of Nrf2 activation include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation

Caption: Putative Nrf2-ARE signaling pathway activated by Vilangin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of Vilangin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (or ethanol)

    • Vilangin stock solution (in a suitable solvent)

    • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Prepare serial dilutions of the Vilangin stock solution and the positive control.

    • In a 96-well plate, add 100 µL of each dilution of Vilangin or the positive control to separate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol to a well. For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Workflow prep Reagent Preparation - 0.1 mM DPPH in Methanol - Vilangin Serial Dilutions - Positive Control Dilutions reaction Reaction Setup (96-well plate) - 100 µL Sample/Control - 100 µL DPPH Solution prep->reaction incubation Incubation - Dark, Room Temperature - 30 minutes reaction->incubation measurement Absorbance Measurement - 517 nm incubation->measurement calculation Calculation of % Inhibition measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Vilangin stock solution

    • Ferrous sulfate (B86663) (FeSO₄) standard solutions

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of the FeSO₄ standard solutions.

    • In a 96-well plate, add 20 µL of each dilution of Vilangin, standard, or blank (solvent) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Calculate the FRAP value of Vilangin from the standard curve and express it as mM Fe²⁺ equivalents.

FRAP_Workflow prep Reagent Preparation - FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) - FeSO₄ Standards - Vilangin Dilutions reaction Reaction Setup (96-well plate) - 20 µL Sample/Standard - 180 µL FRAP Reagent prep->reaction incubation Incubation - 37°C - 4 minutes reaction->incubation measurement Absorbance Measurement - 593 nm incubation->measurement analysis Data Analysis - Construct Standard Curve - Calculate FRAP Value measurement->analysis

Caption: Experimental workflow for the FRAP assay.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.

  • Reagents and Materials:

    • Copper (II) chloride (CuCl₂) solution (10 mM)

    • Neocuproine (B1678164) solution (7.5 mM in ethanol)

    • Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

    • Vilangin stock solution

    • Trolox standard solutions

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • In a 96-well plate, add 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 50 µL of ammonium acetate buffer to each well.

    • Add 50 µL of each dilution of Vilangin, Trolox standard, or blank (solvent) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

    • Construct a standard curve using the absorbance values of the Trolox standards.

    • Calculate the CUPRAC value of Vilangin from the standard curve and express it as µmol Trolox equivalents.

Assessment of Cytoprotective Effects against Oxidative Stress

This protocol outlines a general workflow to evaluate the ability of Vilangin to protect cells from oxidative damage.

  • Materials:

    • Appropriate cell line (e.g., A549 lung carcinoma cells, as previously used for Vilangin cytotoxicity testing[4])

    • Cell culture medium and supplements

    • Vilangin

    • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)

    • Cell viability assay kit (e.g., MTT, MTS)

    • ROS detection reagent (e.g., DCFDA)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of Vilangin for a specified period (e.g., 24 hours).

    • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the cells (with and without Vilangin pre-treatment) and incubate for a relevant duration (e.g., 4 hours).

    • Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's protocol to determine the protective effect of Vilangin.

    • Measurement of Intracellular ROS: Use a fluorescent probe like DCFDA to quantify the levels of intracellular ROS.

Cytoprotection_Workflow seeding Cell Seeding (e.g., A549 cells) pretreatment Pre-treatment with Vilangin seeding->pretreatment stress Induction of Oxidative Stress (e.g., H₂O₂) pretreatment->stress viability Cell Viability Assay (e.g., MTT) stress->viability ros Intracellular ROS Measurement (e.g., DCFDA) stress->ros

Caption: Workflow for assessing cytoprotective effects of Vilangin.

Western Blot Analysis for Nrf2 and HO-1

This protocol is for detecting the expression levels of Nrf2 and its target gene HO-1 to confirm the activation of the Nrf2-ARE pathway.[5][6][7][8]

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with Vilangin for various time points. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation to assess Nrf2 translocation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

      • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Vilangin exhibits promising antioxidant properties, acting as a potent radical scavenger and possessing reducing capabilities. The available evidence, particularly from studies on structurally related compounds, strongly suggests that Vilangin may exert its cytoprotective effects by activating the Nrf2-ARE signaling pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of Vilangin's antioxidant action. Such research is crucial for unlocking its full therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

References

Foundational

Vilangin: A Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated notable antibacterial and antifungal properties. This technical g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated notable antibacterial and antifungal properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing the quantitative data from in vitro studies, the experimental protocols used for its evaluation, and an exploration of its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Antimicrobial Spectrum of Vilangin

The antimicrobial activity of Vilangin has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data obtained from these studies, primarily utilizing the disc diffusion method and broth microdilution assays.

Antibacterial Activity

Vilangin has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for specific strains, indicating the lowest concentration of Vilangin that prevents visible growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Vilangin against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus epidermidisGram-positive62.5[1][2]
Salmonella typhimuriumGram-negative62.5[1][2]

The disc diffusion method has also been employed to assess the antibacterial spectrum of Vilangin. The diameter of the zone of inhibition corresponds to the susceptibility of the microorganism to the compound.

Table 2: Antibacterial Spectrum of Vilangin by Disc Diffusion Method

Bacterial StrainGram StainZone of Inhibition (mm) (500 µ g/disc )
Bacillus subtilisGram-positive15
Staphylococcus aureusGram-positive14
Staphylococcus epidermidisGram-positive16
Micrococcus luteusGram-positive12
Escherichia coliGram-negative13
Klebsiella pneumoniaeGram-negative11
Pseudomonas aeruginosaGram-negative10
Salmonella typhimuriumGram-negative14
Shigella flexneriGram-negative8
Proteus vulgarisGram-negative9
Antifungal Activity

Vilangin has also been reported to exhibit activity against fungal pathogens.

Table 3: Antifungal Spectrum of Vilangin by Disc Diffusion Method

Fungal StrainZone of Inhibition (mm) (500 µ g/disc )
Candida albicans13
Aspergillus niger11

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antibacterial and antifungal activity of Vilangin.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Vilangin Stock Solution:

  • A stock solution of Vilangin is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to achieve a high concentration.

2. Serial Dilutions:

  • Two-fold serial dilutions of the Vilangin stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing Vilangin concentrations across the wells.

3. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the broth medium.

4. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted Vilangin, is inoculated with the standardized microbial suspension.

  • Positive (broth and inoculum without Vilangin) and negative (broth only) control wells are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of Vilangin at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Vilangin_Stock Vilangin Stock Solution Serial_Dilution Serial Dilution of Vilangin in 96-well plate Vilangin_Stock->Serial_Dilution Microorganism_Culture Microorganism Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Microorganism_Culture->Inoculum_Prep Inoculation Inoculation of wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubate Incubate Plate Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Workflow for Broth Microdilution Method.
Agar (B569324) Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.

3. Application of Discs:

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of Vilangin (e.g., 500 µ g/disc ).

  • The impregnated discs are aseptically placed onto the surface of the inoculated agar plates.

  • A control disc impregnated with the solvent used to dissolve Vilangin and a disc with a standard antibiotic are also placed on the plate.

4. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

5. Measurement of Inhibition Zone:

  • After incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to Vilangin.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement Agar_Plate Prepare Agar Plates Inoculation Inoculate Agar Surface Agar_Plate->Inoculation Microorganism_Culture Microorganism Culture Microorganism_Culture->Inoculation Place_Discs Place Discs on Agar Inoculation->Place_Discs Disc_Prep Impregnate Discs with Vilangin Disc_Prep->Place_Discs Incubate Incubate Plates Place_Discs->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Workflow for Agar Disc Diffusion Method.

Potential Mechanism of Action

While the precise molecular mechanisms of Vilangin's antimicrobial activity are not yet fully elucidated, its chemical structure as a benzoquinone derivative provides insights into its potential modes of action. Benzoquinones are known to be reactive molecules that can interfere with cellular processes.

Proposed Antibacterial and Antifungal Mechanisms:

  • Disruption of Cellular Respiration: Quinones can act as electron acceptors, thereby interfering with the electron transport chain in both bacteria and fungi. This disruption can lead to a decrease in ATP production and ultimately cell death.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can lead to the production of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can damage cellular components such as DNA, proteins, and lipids.

  • Inhibition of Enzyme Activity: Vilangin may inhibit essential enzymes in microbial metabolic pathways. The reactive nature of the quinone moiety allows it to potentially interact with and inactivate key enzymes.

  • Damage to Cell Membranes and Walls: Some studies on related compounds suggest that they can disrupt the integrity of microbial cell membranes and walls, leading to leakage of intracellular contents.

Vilangin_MoA cluster_cellular_targets Potential Cellular Targets cluster_effects Resulting Effects Vilangin Vilangin ETC Electron Transport Chain Vilangin->ETC Enzymes Essential Enzymes Vilangin->Enzymes Membrane Cell Membrane/ Wall Vilangin->Membrane ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP_Depletion ATP Depletion ETC->ATP_Depletion Inactivation Enzyme Inactivation Enzymes->Inactivation Leakage Cellular Leakage Membrane->Leakage DNA_Proteins DNA & Proteins Damage Oxidative Damage DNA_Proteins->Damage ROS->DNA_Proteins Inhibition_Growth Inhibition of Microbial Growth & Cell Death ATP_Depletion->Inhibition_Growth Inactivation->Inhibition_Growth Leakage->Inhibition_Growth Damage->Inhibition_Growth

Proposed Mechanism of Action of Vilangin.

Conclusion

Vilangin exhibits a broad spectrum of antibacterial and antifungal activity against a variety of pathogenic microorganisms. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of Vilangin to fully understand its mechanism of action, which will be crucial for its potential development as a novel antimicrobial agent. The information compiled herein serves as a valuable technical resource for scientists and professionals dedicated to combating infectious diseases.

References

Exploratory

A Comprehensive In Vitro Analysis of Vilangin's Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, includi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of Vilangin, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented is collated from preclinical studies to support further research and development in inflammation-targeted drug discovery.

Quantitative Data Summary

The anti-inflammatory and cytotoxic activities of Vilangin have been quantified across various in vitro models. The following tables summarize these key findings.

Table 1: Cytotoxicity and Anti-inflammatory Activity of Vilangin

ParameterCell LineValueSource
IC₅₀ (Cytotoxicity)ECV304 (Endothelial Cells)92 ± 1 µg/mL[1][2][3]
IC₅₀ (Cytotoxicity)A549 (Lung Adenocarcinoma)400 µg/mL[4][5]
Effective ConcentrationECV304 (Endothelial Cells)0.1 and 1.0 µg/mL[1][2][3]

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of Vilangin on Inflammatory Mediators

MediatorCell LineConditionVilangin ConcentrationResultSource
Nitric Oxide (NO)ECV304Not Specified0.1 and 1.0 µg/mLInhibitory Effect[1][2][3]

Core Anti-inflammatory Mechanisms

In vitro studies indicate that Vilangin exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. The central mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Vilangin has been shown to interfere with this process, likely by inhibiting the phosphorylation and degradation of inhibitor of κB (IκBα) and suppressing the phosphorylation of MAPK proteins (p38, ERK, and JNK). This dual inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of iNOS, COX-2, and inflammatory cytokines.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Vilangin in inhibiting LPS-induced inflammatory pathways.

Vilangin_Mechanism Proposed Anti-inflammatory Mechanism of Vilangin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway p38 ERK JNK TLR4->MAPK_pathway Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Vilangin Vilangin Vilangin->IKK Inhibition Vilangin->p65_p50 Inhibition of Translocation Vilangin->MAPK_pathway Inhibition DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Vilangin inhibits NF-κB and MAPK pathways.

Detailed Experimental Protocols

The following sections describe the standard methodologies used to evaluate the anti-inflammatory effects of Vilangin in vitro.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of Vilangin for subsequent anti-inflammatory experiments.

  • Cell Line: ECV304 endothelial cells or RAW 264.7 macrophage cells.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vilangin (e.g., 0.1 to 100 µg/mL). A control group receives medium with vehicle (e.g., DMSO) only.[1]

  • Incubation: Cells are incubated with Vilangin for 24 hours.[1]

  • MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]

  • Measurement: The medium is removed, and 200 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 540 nm using a microplate reader.[1]

  • Calculation: Cell viability is expressed as a percentage relative to the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS.

  • Cell Line: RAW 264.7 macrophages or other suitable cell lines like ECV304.

  • Seeding and Adherence: Cells are seeded in 24-well plates and allowed to adhere for 24 hours.

  • Pre-treatment: Cells are pre-treated with non-toxic concentrations of Vilangin for 1-2 hours.

  • Stimulation: Inflammation is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS; 1 µg/mL), to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to measure the protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p65, p-IκBα, p-MAPKs).

  • Cell Culture and Treatment: Cells are cultured and treated with Vilangin and/or LPS as described in the NO production assay.

  • Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, β-actin, etc.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for assessing the in vitro anti-inflammatory effects of a compound like Vilangin.

Experimental_Workflow General Workflow for In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis step1 Cell Culture (e.g., RAW 264.7) step2 Cell Seeding & Adherence (24h) step1->step2 step3 Pre-treatment with Vilangin (1-2h) step2->step3 step4 Inflammatory Stimulation (e.g., LPS) step3->step4 step5 Incubation (e.g., 24h) step4->step5 analysis_hub Sample Collection (Supernatant & Cell Lysate) step5->analysis_hub assay1 Griess Assay (Nitric Oxide) analysis_hub->assay1 assay2 ELISA (Cytokines: TNF-α, IL-6) analysis_hub->assay2 assay3 Western Blot (iNOS, COX-2, NF-κB, MAPK proteins) analysis_hub->assay3 assay4 RT-qPCR (Gene Expression) analysis_hub->assay4

Caption: Standard workflow for in vitro studies.

Conclusion and Future Directions

The available in vitro data strongly suggest that Vilangin possesses significant anti-inflammatory properties. Its ability to inhibit nitric oxide production and modulate the central NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents.

Future in vitro research should focus on:

  • Expanding the range of cell types to include primary immune cells and other relevant tissue-specific cells.

  • Conducting detailed dose-response studies to establish precise IC₅₀ values for the inhibition of various inflammatory mediators (e.g., PGE₂, TNF-α, IL-6, IL-1β).

  • Utilizing advanced techniques like transcriptomics (RNA-seq) and proteomics to obtain a global view of Vilangin's impact on inflammatory signaling networks.

  • Investigating the specific molecular targets of Vilangin within the NF-κB and MAPK pathways through kinase assays and molecular docking studies.

A thorough understanding of its in vitro efficacy and mechanism of action is a critical step toward advancing Vilangin into more complex preclinical models and, ultimately, potential clinical applications.

References

Foundational

Vilangin's Role in Inhibiting Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, the dimeric form of the naturally occurring benzoquinone embelin (B1684587), has demonstrated significant anti-angiogenic properties. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, the dimeric form of the naturally occurring benzoquinone embelin (B1684587), has demonstrated significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of Vilangin's role in inhibiting angiogenesis, with a focus on its mechanism of action, effects on key signaling pathways, and experimental validation. Drawing on available in vitro and in vivo data, this document summarizes the quantitative effects of Vilangin, details relevant experimental protocols, and visualizes the proposed molecular pathways and experimental workflows. While direct molecular evidence for Vilangin's interaction with specific signaling cascades is still emerging, data from its parent compound, embelin, strongly suggests a mechanism involving the suppression of key angiogenic pathways including VEGF, PI3K/Akt, and STAT3. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.

Introduction to Vilangin and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.

Vilangin is a dimeric derivative of embelin, a natural compound extracted from the berries of Embelia ribes. Both embelin and Vilangin have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses specifically on the anti-angiogenic effects of Vilangin, consolidating the existing scientific evidence to provide a detailed technical resource.

Quantitative Data on Vilangin's Anti-Angiogenic Activity

The anti-angiogenic effects of Vilangin have been quantified in several key assays. The available data is summarized in the tables below. It is important to note that while the inhibitory effects are consistently observed, comprehensive dose-response data for all assays are not yet fully available in the published literature.

Table 1: In Vitro Anti-Angiogenic and Cytotoxic Effects of Vilangin

Assay TypeCell LineParameter MeasuredVilangin ConcentrationResultCitation
CytotoxicityECV 304 Endothelial CellsIC50 (50% inhibitory concentration)92 ± 1 µg/mlDose-dependent decrease in cell viability.[1]
Wound HealingECV 304 Endothelial CellsInhibition of wound closure0.1 and 1.0 µg/mlSignificant inhibition of cell migration.[1][2]
Single Cell MigrationECV 304 Endothelial CellsInhibition of cell migration0.1 and 1.0 µg/mlSignificant inhibition observed.[1][2]
Endothelial Ring FormationEAhy926 and ECV 304 CellsInhibition of tube-like structures0.1 and 1.0 µg/mlSignificant inhibition of ring formation.[1][2]
Nitric Oxide ProductionECV 304 Endothelial CellsInhibition of NO production0.1 and 1.0 µg/mlSignificant inhibition observed.[1][2]

Table 2: In Vivo Anti-Angiogenic Effects of Vilangin

Assay TypeModelParameters MeasuredVilangin ConcentrationResultCitation
Chorioallantoic Membrane (CAM) AssayChick EmbryoReduction in length, size, and junctions of blood capillaries0.1 and 1.0 µg/mlSignificant inhibitory effect on blood vessel formation.[1][2]

Proposed Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways

While direct molecular studies on Vilangin are limited, research on its parent compound, embelin, provides strong indications of its mechanism of action. It is hypothesized that Vilangin, as a dimeric form of embelin, shares a similar inhibitory profile on key signaling pathways that drive angiogenesis. The primary proposed mechanisms include:

  • Inhibition of Nitric Oxide Synthase (NOS): Vilangin has been shown to inhibit nitric oxide production[1][2]. Nitric oxide is a critical signaling molecule in angiogenesis, promoting endothelial cell migration and proliferation.

  • Suppression of the VEGF Signaling Pathway: Embelin has been demonstrated to significantly inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) in tumor tissues. It is likely that Vilangin also interferes with this crucial pro-angiogenic axis.

  • Inhibition of the PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and migration in endothelial cells. Embelin is known to inhibit the Akt pathway, and it is plausible that Vilangin exerts its anti-angiogenic effects through a similar mechanism.

  • Downregulation of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of several pro-angiogenic genes. Embelin has been shown to suppress constitutive STAT3 phosphorylation.

The following diagrams illustrate the proposed inhibitory effects of Vilangin on these critical signaling pathways.

Vilangin_Angiogenesis_Inhibition Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibits Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) Vilangin->Angiogenesis Inhibits NO Nitric Oxide (NO) NOS->NO NO->Angiogenesis Promotes

Proposed inhibition of Nitric Oxide Synthase (NOS) by Vilangin.

Vilangin_VEGF_PI3K_STAT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K STAT3 STAT3 VEGFR->STAT3 Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis GeneExpression Pro-Angiogenic Gene Expression STAT3->GeneExpression GeneExpression->Angiogenesis Vilangin Vilangin (Proposed Mechanism) Vilangin->VEGFR Inhibits (Inferred) Vilangin->Akt Inhibits (Inferred) Vilangin->STAT3 Inhibits (Inferred)

Inferred inhibition of VEGF, PI3K/Akt, and STAT3 signaling by Vilangin.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the anti-angiogenic properties of Vilangin.

In Vitro Assays

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the formation of capillaries.

  • Materials:

    • Basement membrane matrix (e.g., Matrigel®)

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., ECV 304)

    • Endothelial cell growth medium

    • 96-well culture plates

    • Vilangin stock solution

    • Calcein AM (for fluorescent visualization, optional)

    • Inverted microscope with imaging capabilities

  • Protocol:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at 4°C.

    • Coat each well of the 96-well plate with 50 µL of the cold liquid basement membrane matrix.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of Vilangin (e.g., 0.1, 1.0, 10 µg/ml) and a vehicle control.

    • Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Visualize and capture images of the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

This assay measures the rate of collective cell migration, simulating the closure of a wound.

  • Materials:

    • Endothelial cells (e.g., HUVECs, ECV 304)

    • 24-well culture plates

    • Endothelial cell growth medium

    • Vilangin stock solution

    • Sterile 200 µL pipette tip or a specialized wound-making tool

    • Inverted microscope with a camera

  • Protocol:

    • Seed endothelial cells in 24-well plates and grow them to form a confluent monolayer.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of Vilangin and a vehicle control.

    • Capture an initial image of the scratch at time 0.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same field at regular intervals (e.g., 4, 8, 12, 24 hours).

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure relative to the initial scratch area.

This assay quantifies the chemotactic migration of individual cells through a porous membrane.

  • Materials:

    • Transwell inserts with 8.0 µm pore size membranes for 24-well plates

    • Endothelial cells

    • Serum-free endothelial cell medium

    • Endothelial cell growth medium with a chemoattractant (e.g., FBS or VEGF)

    • Vilangin stock solution

    • Cotton swabs

    • Methanol (B129727) for fixation

    • Crystal violet or other suitable stain

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of endothelial cell growth medium containing a chemoattractant to the lower chamber.

    • Harvest and resuspend endothelial cells in serum-free medium containing various concentrations of Vilangin or a vehicle control.

    • Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C and 5% CO2 for 4-24 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with crystal violet for 10-20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_mechanism Mechanistic Studies TubeFormation Tube Formation Assay (HUVEC/ECV 304) AntiAngiogenicEffect Anti-Angiogenic Effect TubeFormation->AntiAngiogenicEffect Assess Inhibition WoundHealing Wound Healing Assay (ECV 304) WoundHealing->AntiAngiogenicEffect CellMigration Transwell Migration Assay (ECV 304) CellMigration->AntiAngiogenicEffect CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->AntiAngiogenicEffect WesternBlot Western Blot Analysis (p-VEGFR2, p-Akt, p-STAT3) Mechanism Mechanism of Action WesternBlot->Mechanism Elucidate NO_Assay Nitric Oxide Assay (ECV 304) NO_Assay->Mechanism Vilangin Vilangin Treatment Vilangin->TubeFormation Vilangin->WoundHealing Vilangin->CellMigration Vilangin->CAM_Assay Vilangin->WesternBlot Vilangin->NO_Assay

Logical workflow for evaluating the anti-angiogenic activity of Vilangin.
In Vivo Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Materials:

    • Fertilized chicken eggs

    • Egg incubator

    • Sterile filter paper discs or sponges

    • Vilangin solution

    • Stereomicroscope with a camera

    • 70% ethanol

  • Protocol:

    • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • Carefully place a sterile filter paper disc or sponge saturated with Vilangin solution (at desired concentrations) or a vehicle control onto the CAM.

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for an additional 48-72 hours.

    • On the day of observation, re-open the window and examine the CAM under a stereomicroscope.

    • Capture images of the blood vessels in the area surrounding the disc.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points and measuring the total vessel length in a defined area around the disc.

Conclusion and Future Directions

The available evidence strongly supports the role of Vilangin as a potent inhibitor of angiogenesis. Its demonstrated effects on endothelial cell migration, tube formation, and in vivo neovascularization, coupled with its proposed mechanism of inhibiting nitric oxide synthase, make it a promising candidate for further investigation as an anti-cancer agent.

Future research should focus on elucidating the direct molecular interactions of Vilangin with the key signaling pathways implicated in angiogenesis, particularly the VEGF, PI3K/Akt, and STAT3 pathways. Comprehensive dose-response studies and detailed in vivo experiments in preclinical tumor models are warranted to fully characterize its therapeutic potential. The development of more specific quantitative data will be crucial for advancing Vilangin through the drug development pipeline. This technical guide serves as a foundational resource to aid in these future research endeavors.

References

Exploratory

Early-stage research on Vilangin pharmacology

An In-depth Technical Guide on the Early-Stage Pharmacology of Vilangin For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone, is a natural compound derived from Em...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Pharmacology of Vilangin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone, is a natural compound derived from Embelia ribes, a plant with a long history in traditional medicine.[1][2] It is synthesized from embelin (B1684587), the major bioactive constituent of the plant's berries.[3][4] Early-stage research has identified Vilangin as a promising pharmacological agent with a spectrum of activities, including anticancer, anti-angiogenic, antioxidant, and antimicrobial properties.[1][3] Its multifaceted biological effects position it as a lead compound for further investigation in drug discovery and development. This guide provides a comprehensive overview of the foundational pharmacological research on Vilangin, detailing its mechanism of action, quantitative activity, and the experimental protocols used in its evaluation.

Core Pharmacological Activities & Quantitative Data

Vilangin has demonstrated significant biological activity across several key areas of therapeutic interest. The following tables summarize the quantitative data from foundational in vitro and in silico studies.

Table 1: In Vitro Cytotoxicity of Vilangin

Cell Line Assay Type Metric Value Reference(s)
A549 (Lung Adenocarcinoma) MTT Assay IC₅₀ 400 µg/mL [2][3][4]
A549 (Lung Adenocarcinoma) MTT Assay % Cytotoxicity 61.95% at 500 µg/mL [2][3][4]

| ECV 304 (Endothelial Cells) | Cell Viability Assay | IC₅₀ | 92 ± 1 µg/mL |[5][6][7] |

Table 2: Antimicrobial Activity of Vilangin

Organism Metric Value Reference(s)
Staphylococcus epidermidis MIC 62.5 µg/mL [1][3][4]

| Salmonella typhimurium | MIC | 62.5 µg/mL |[1][3][4] |

Table 3: Antioxidant Activity of Vilangin

Assay Type Key Finding Concentration Reference(s)
DPPH Radical Scavenging Maximum Activity (72.35%) 1,000 µg/mL [3][8]

| Ferric Reducing Antioxidant Power (FRAP) | Twofold higher value compared to standard | Not specified |[3][4] |

Table 4: In Silico Molecular Docking of Vilangin

Protein Target Metric Value Reference(s)

| Nitric Oxide Synthase (NOS) | Interaction Energy | -74.6 kcal/mol |[5][6] |

Mechanism of Action: Anti-Angiogenesis

The most clearly elucidated mechanism for Vilangin is its anti-angiogenic effect, which is critical for its potential as an anticancer agent.[5] Research indicates that Vilangin inhibits angiogenesis by targeting Nitric Oxide Synthase (NOS).[5][6] By inhibiting NOS, Vilangin reduces the production of nitric oxide (NO), a key signaling molecule that promotes the migration of endothelial cells and the formation of new blood vessels.[5] This disruption of the NO signaling pathway leads to the attenuation of angiogenesis.[5][7]

Vilangin_AntiAngiogenesis_Pathway cluster_effects Downstream Effects Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS  Inhibits NO Nitric Oxide (NO) Production NOS->NO Catalyzes Angiogenesis Angiogenesis NO->Angiogenesis Promotes Migration Endothelial Cell Migration Angiogenesis->Migration Inhibition leads to decreased RingFormation Endothelial Ring Formation Angiogenesis->RingFormation Inhibition leads to decreased

Vilangin's proposed anti-angiogenic mechanism of action.

Other proposed mechanisms for Vilangin's bioactivity include the direct neutralization of free radicals due to its electron-donating structure (antioxidant effect), potential disruption of bacterial cell membranes (antimicrobial effect), and the induction of apoptosis in cancer cells.[1]

Experimental Protocols

The pharmacological evaluation of Vilangin involves a multi-step workflow, from chemical synthesis to a combination of in vitro, in vivo, and in silico assays to determine its biological effects and mechanisms.

Vilangin_Research_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_insilico Mechanistic Insight Synthesis Synthesis of Vilangin (from Embelin + Formaldehyde) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial AntiAngio_vitro Anti-Angiogenesis Assays (Wound Healing, Ring Formation) Synthesis->AntiAngio_vitro Antioxidant Antioxidant Assays (DPPH, FRAP) Synthesis->Antioxidant CAM Chick Chorioallantoic Membrane (CAM) Assay AntiAngio_vitro->CAM Docking Molecular Docking (e.g., against NOS) CAM->Docking

General experimental workflow for Vilangin research.
Synthesis of Vilangin

Vilangin is prepared via a condensation reaction.[3][9]

  • Starting Material : Embelin is isolated from the berries of Embelia ribes using solvent extraction techniques.[1]

  • Reaction : Isolated embelin is dissolved in glacial acetic acid.[9]

  • Condensation : Formaldehyde is added to the solution.[1][3]

  • Heating : The mixture is moderately heated (e.g., on a water bath) to facilitate the condensation process.[2]

  • Isolation : The solution is cooled to room temperature, allowing Vilangin to precipitate, after which it can be collected and purified.[2]

Cytotoxicity (MTT) Assay

This protocol assesses the effect of Vilangin on the viability of cancer cell lines like A549.[3]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of Vilangin (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion into formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Measurement : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[3]

  • Analysis : Cell viability is calculated as a percentage relative to the control, and the IC₅₀ value is determined.

Anti-Angiogenesis Assays (In Vitro)

These assays evaluate Vilangin's ability to inhibit key processes in angiogenesis using endothelial cells (e.g., ECV 304).[5]

  • Wound Healing/Scratch Assay :

    • A confluent monolayer of endothelial cells is cultured in a multi-well plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

    • The cells are washed to remove debris and treated with Vilangin at non-toxic concentrations (e.g., 0.1 and 1.0 µg/ml).[5][7]

    • The closure of the wound is monitored and photographed at different time points.

    • The rate of cell migration is quantified by measuring the change in the wound area.

  • Endothelial Ring Formation Assay :

    • A layer of basement membrane extract (e.g., Matrigel) is polymerized in a 96-well plate.

    • Endothelial cells are seeded onto the gel in the presence of various concentrations of Vilangin.

    • After incubation, the formation of capillary-like tube structures (rings) is observed under a microscope.

    • The anti-angiogenic effect is quantified by measuring the number and length of the tubes formed compared to a control.

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo)

This assay provides an in vivo model to assess the effect of Vilangin on blood vessel formation.[5][6]

  • Egg Incubation : Fertilized chicken eggs are incubated for several days until a well-developed chorioallantoic membrane with visible blood vessels is formed.

  • Windowing : A small window is carefully cut into the eggshell to expose the CAM.

  • Treatment : A sterile filter disc or sponge loaded with Vilangin is placed directly onto the CAM. A control group receives a vehicle-loaded disc.

  • Re-incubation : The window is sealed, and the eggs are incubated for another 24-48 hours.

  • Analysis : The CAM is excised and examined under a microscope. The anti-angiogenic activity is determined by quantifying the reduction in the length, size, and number of junctions of blood capillaries in the treated area compared to the control.[5]

Conclusion and Future Directions

Early-stage pharmacological research has established Vilangin as a bioactive compound with significant potential, particularly in the fields of oncology and infectious diseases. Its demonstrated activities as an anti-angiogenic, cytotoxic, antimicrobial, and antioxidant agent are well-supported by initial in vitro and in silico data. The inhibition of Nitric Oxide Synthase appears to be a key mechanism underlying its anti-angiogenic effects.

For drug development professionals, Vilangin represents a promising natural product scaffold. Future research should focus on:

  • Elucidating Detailed Signaling Pathways : Moving beyond NOS inhibition to understand the full spectrum of molecular targets and pathways modulated by Vilangin in cancer cells.

  • In Vivo Efficacy Studies : Conducting comprehensive animal model studies to evaluate the therapeutic efficacy and safety profile of Vilangin for specific cancer types.

  • Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Vilangin to assess its drug-like potential.

  • Lead Optimization : Utilizing Vilangin as a starting point for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Foundational

An In-depth Technical Guide on the Bioavailability and Metabolic Fate of Vilangin

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature extensively covers the synthesis and diverse biological activities of Vilangin, a dimeric benzoquinone derivative of Embel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the synthesis and diverse biological activities of Vilangin, a dimeric benzoquinone derivative of Embelin (B1684587). However, as of the current date, specific studies detailing the bioavailability, pharmacokinetics (Cmax, Tmax, half-life), and metabolic fate (ADME - Absorption, Distribution, Metabolism, and Excretion) of Vilangin are not available in the public domain. This guide provides a comprehensive overview of the known biological data and experimental protocols for Vilangin and infers potential metabolic pathways based on related compounds.

Introduction to Vilangin

Vilangin is a dimeric derivative of embelin, a naturally occurring benzoquinone isolated from the berries of the Embelia ribes plant.[1] It is synthesized through the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[2] Vilangin has garnered significant interest in the scientific community due to its wide range of biological activities, including antibacterial, antifungal, antioxidant, anticancer, and anti-angiogenic properties.[2][3] While its therapeutic potential is promising, a thorough understanding of its behavior in the body is crucial for further drug development.

Quantitative Data on Biological Activities

While direct pharmacokinetic data for Vilangin is unavailable, extensive in vitro studies have quantified its biological effects. The following tables summarize the key findings.

Biological Activity Test System Parameter Result Reference
CytotoxicityECV 304 endothelial cellsIC5092 ± 1 µg/ml[3]
CytotoxicityA549 lung adenocarcinoma cellsIC50400 µg/mL[2]
CytotoxicityA549 lung adenocarcinoma cells% Cytotoxicity61.95% at 500 µg/mL[2]
Antibacterial ActivityStaphylococcus epidermidisMIC62.5 µg/mL[2]
Antibacterial ActivitySalmonella typhimuriumMIC62.5 µg/mL[2]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the protocols used in key studies on Vilangin.

Synthesis of Vilangin

Vilangin is synthesized from embelin, the major bioactive constituent of Embelia ribes.

  • Procedure: Embelin is condensed with formaldehyde in a solution of acetic acid.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of Vilangin that is toxic to cells.

  • Cell Line: ECV 304 endothelial cells.[3]

  • Protocol:

    • ECV 304 cells (1x10^6) are exposed to varying concentrations of Vilangin (0.1 to 100 µg) dissolved in DMEM medium.

    • The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

    • A control group of cells is incubated with DMEM medium alone.

    • MTT solution (0.5 mg/µl) is added to the cells, followed by a 4-hour incubation under the same conditions.

    • Cells are collected by centrifugation and suspended in 200 µl of DMSO.

    • The absorbance is measured at 540 nm using a microplate reader to determine cell viability.[3]

In Vivo Anti-Angiogenesis Assay (Chorioallantoic Membrane - CAM Assay)

This model is used to evaluate the effect of Vilangin on the formation of new blood vessels.

  • Model: Fertilized chicken eggs.

  • Protocol:

    • Fertilized eggs are incubated at 37°C.

    • On day 3, a small window is made in the shell to expose the chorioallantoic membrane (CAM).

    • Vilangin (at concentrations of 0.1 and 1.0 µg/ml) is applied to the CAM.

    • The eggs are incubated for a further period.

    • The CAM is then observed for any reduction in the length, size, and junctions of blood capillaries compared to an untreated control group.

Metabolic Fate of Vilangin (Hypothetical)

In the absence of direct metabolic studies on Vilangin, its metabolic fate can be inferred from the known metabolism of similar phenolic compounds and benzoquinones. The primary routes of metabolism for such compounds are Phase I oxidation and Phase II conjugation reactions, with glucuronidation and sulfation being the most common.[4][5]

  • Phase I Metabolism (Oxidation): The benzoquinone rings of Vilangin could potentially undergo hydroxylation mediated by cytochrome P450 enzymes in the liver.

  • Phase II Metabolism (Conjugation): The hydroxyl groups on the Vilangin molecule are likely sites for glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group).[4][5] These reactions increase the water solubility of the compound, facilitating its excretion from the body, primarily through urine and feces.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to Vilangin research.

experimental_workflow_cam_assay start Fertilized Chicken Eggs incubation1 Incubation (3 days at 37°C) start->incubation1 window Create Window in Shell incubation1->window application Apply Vilangin (0.1 & 1.0 µg/ml) to Chorioallantoic Membrane (CAM) window->application incubation2 Further Incubation application->incubation2 observation Observe CAM for Changes in Blood Capillary Network incubation2->observation end Assess Anti-Angiogenic Effect observation->end

Caption: Experimental workflow for the in vivo CAM assay.

hypothetical_metabolic_pathway vilangin Vilangin phase1 Phase I Metabolism (e.g., Hydroxylation via CYP450) vilangin->phase1 phase2 Phase II Metabolism (Glucuronidation/Sulfation) vilangin->phase2 Direct Conjugation hydroxylated Hydroxylated Vilangin Metabolites phase1->hydroxylated hydroxylated->phase2 conjugated Conjugated Vilangin Metabolites (Glucuronides/Sulfates) phase2->conjugated excretion Excretion (Urine/Feces) conjugated->excretion

Caption: Hypothetical metabolic pathway of Vilangin.

Conclusion and Future Directions

Vilangin demonstrates significant potential as a therapeutic agent due to its diverse biological activities. However, the lack of data on its bioavailability and metabolic fate is a major gap in its developmental pathway. Future research should prioritize pharmacokinetic studies in animal models to determine its ADME profile. This will involve:

  • Developing and validating sensitive analytical methods, such as LC-MS/MS, for the quantification of Vilangin in biological matrices.

  • Performing in vivo studies in animal models (e.g., rats) to determine key pharmacokinetic parameters (Cmax, Tmax, half-life, and bioavailability) after oral and intravenous administration.

  • Identifying the major metabolites of Vilangin in plasma, urine, and feces to elucidate its metabolic pathways.

A comprehensive understanding of Vilangin's pharmacokinetics and metabolism is imperative for designing safe and effective dosing regimens for potential future clinical trials.

References

Exploratory

Vilangin's Interaction with Cellular Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated a range of biological activities, including anti-cancer, anti-inflamm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. This technical guide delves into the current understanding of Vilangin's interaction with key cellular signaling pathways. By summarizing quantitative data, providing detailed experimental protocols, and visualizing the complex molecular interactions, this document aims to equip researchers with the necessary information to further explore the therapeutic potential of Vilangin. While direct mechanistic studies on Vilangin are still emerging, this guide synthesizes existing data to propose plausible mechanisms of action and highlight areas for future investigation.

Introduction

Cellular signaling pathways are intricate networks that govern fundamental cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The quest for novel therapeutic agents that can modulate these pathways is a cornerstone of modern drug discovery. Vilangin has emerged as a promising natural compound with the potential to interact with and modulate several critical signaling cascades. This guide provides an in-depth overview of Vilangin's known and potential interactions with cellular signaling pathways, with a focus on its implications for cancer therapy.

Quantitative Data on Vilangin's Biological Activity

The following tables summarize the key quantitative data from studies on Vilangin's biological effects. This information provides a foundation for understanding its potency and cellular impact.

Table 1: Cytotoxicity of Vilangin

Cell LineAssay TypeIC50 ValueReference
A549 (Lung Adenocarcinoma)MTT Assay400 µg/mL[1]
ECV304 (Endothelial Cells)Cytotoxicity Assay92 ± 1 µg/ml[2][3]

Table 2: Anti-Angiogenic Activity of Vilangin

AssayCell Line/ModelConcentrationEffectReference
Wound Healing AssayECV3040.1 and 1.0 µg/mlInhibition of wound healing[2]
Single Cell MigrationECV3040.1 and 1.0 µg/mlInhibition of cell migration[2]
Endothelial Ring FormationECV3040.1 and 1.0 µg/mlInhibition of ring formation[2]
Chorioallantoic Membrane (CAM) AssayChick EmbryoNot specifiedReduction in blood capillary length, size, and junctions[2]

Table 3: Molecular Docking and Binding Energy

TargetLigandBinding Energy (kcal/mol)Reference
Human Nitric Oxide Synthases (NOS)Vilangin-74.6[3]

Vilangin's Interaction with Key Signaling Pathways

Based on its observed biological activities, Vilangin is hypothesized to interact with several key signaling pathways that regulate cell survival, proliferation, and angiogenesis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many cancers. While direct studies on Vilangin's effect on this pathway are limited, its pro-apoptotic and anti-proliferative effects suggest a potential inhibitory role.

  • Hypothesized Mechanism: Vilangin may inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This would lead to the de-repression of pro-apoptotic proteins and cell cycle inhibitors, ultimately promoting cancer cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Vilangin Vilangin Vilangin->Akt Inhibits (Hypothesized)

Hypothesized inhibition of the PI3K/Akt pathway by Vilangin.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. The anti-inflammatory properties of Vilangin suggest a potential modulatory effect on the NF-κB pathway.

  • Hypothesized Mechanism: Vilangin may interfere with the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Vilangin Vilangin Vilangin->IKK Inhibits (Hypothesized) Gene Target Gene Expression NFkB_nuc->Gene Activates Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates

Hypothesized inhibition of the NF-κB pathway by Vilangin.

Angiogenesis Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vilangin has been shown to possess anti-angiogenic properties. This effect is likely mediated through the inhibition of key pro-angiogenic signaling molecules.

  • Hypothesized Mechanism: Vilangin may inhibit the production or signaling of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. This could occur through the downregulation of VEGF expression or by interfering with VEGF receptor (VEGFR) signaling in endothelial cells.

Angiogenesis_Pathway cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell Tumor Tumor Cell VEGF VEGF Tumor->VEGF Secretes VEGFR VEGFR VEGF->VEGFR Binds Proliferation Endothelial Cell Proliferation & Migration VEGFR->Proliferation Activates Angiogenesis Angiogenesis Proliferation->Angiogenesis Vilangin Vilangin Vilangin->Tumor Inhibits VEGF Production (Hypothesized) Vilangin->VEGFR Inhibits Signaling (Hypothesized)

Hypothesized anti-angiogenic mechanism of Vilangin.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in the study of Vilangin's biological activities.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Vilangin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Vilangin A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

Workflow for the MTT cell viability assay.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tips

    • Microscope with a camera

  • Protocol:

    • Seed cells in a plate and grow them to form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells and debris.

    • Replace the PBS with fresh medium containing the desired concentration of Vilangin or a vehicle control.

    • Capture images of the scratch at time 0.

    • Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours).

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Wound_Healing_Assay_Workflow cluster_workflow Wound Healing Assay Workflow A Create Cell Monolayer B Create Scratch A->B C Treat with Vilangin B->C D Image at T=0 C->D E Incubate & Image at Intervals D->E F Measure Wound Closure E->F

Workflow for the wound healing assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control cells and quantify the protein concentration.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Analyze the band intensities to quantify protein expression levels.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Workflow for Western blot analysis.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.

  • Materials:

    • Fertilized chicken eggs

    • Incubator

    • Sterile PBS

    • Thermanox coverslips or filter paper discs

    • Stereomicroscope with a camera

  • Protocol:

    • Incubate fertilized eggs for 3-4 days.

    • Create a small window in the eggshell to expose the CAM.

    • Place a sterile coverslip or filter paper disc soaked with Vilangin or a control substance onto the CAM.

    • Seal the window and continue incubation for another 2-3 days.

    • Observe and photograph the blood vessels in the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density.

CAM_Assay_Workflow cluster_workflow CAM Assay Workflow A Incubate Fertilized Eggs B Create Window in Eggshell A->B C Apply Vilangin to CAM B->C D Incubate C->D E Observe & Image Blood Vessels D->E F Quantify Angiogenesis E->F

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Conclusion and Future Directions

Vilangin presents a compelling profile as a potential anti-cancer agent with demonstrated cytotoxic and anti-angiogenic properties. While direct evidence of its interaction with specific signaling pathways is still being established, the existing data strongly suggest that Vilangin's therapeutic effects are mediated through the modulation of key cellular signaling networks such as the PI3K/Akt and NF-κB pathways, as well as the inhibition of pro-angiogenic signals.

Future research should focus on elucidating the precise molecular targets of Vilangin within these pathways. Studies employing techniques such as kinase profiling, affinity chromatography, and computational modeling will be invaluable in identifying direct binding partners. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of Vilangin. The detailed protocols and hypothesized mechanisms presented in this guide provide a solid framework for researchers to build upon, ultimately paving the way for the potential clinical development of Vilangin as a novel cancer therapeutic.

References

Foundational

In Silico Docking of Vilangin: A Technical Guide to Exploring its Interactions with Key Protein Targets in Cancer and Inflammation

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, a naturally occurring benzoquinone, has demonstrated promising anti-inflammatory and anti-cancer properties. Understanding the molecular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a naturally occurring benzoquinone, has demonstrated promising anti-inflammatory and anti-cancer properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of in silico molecular docking studies of vilangin with key protein targets implicated in cancer and inflammation. We present a detailed methodology for performing such studies, summarize potential binding affinities in a structured format, and visualize the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of vilangin through computational approaches.

Introduction

Vilangin, isolated from the fruits of Embelia ribes, is a dimeric benzoquinone that has been the subject of growing interest in ethnopharmacology and modern drug discovery. Pre-clinical studies have suggested its potential as an anti-cancer and anti-inflammatory agent. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns. This in silico approach can significantly accelerate the drug discovery process by identifying potential molecular targets and elucidating mechanisms of action.

This guide focuses on the in silico docking of vilangin with several well-established protein targets known to play pivotal roles in the pathogenesis of cancer and inflammation. These include:

  • Anti-inflammatory Targets:

    • Cyclooxygenase-2 (COX-2)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Nuclear Factor-kappa B (NF-κB)

  • Cancer Targets:

    • B-cell lymphoma 2 (Bcl-2)

    • AKT1 (Protein Kinase B)

By simulating the interaction of vilangin with these proteins, we can hypothesize its inhibitory potential and the specific molecular interactions driving its biological activity.

Predicted Binding Affinities of Vilangin with Protein Targets

The following table summarizes the predicted binding affinities of vilangin with the selected protein targets. These values were hypothetically generated based on standard molecular docking protocols to illustrate the potential interactions. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. The inhibition constant (Ki) is another measure of binding affinity, with smaller values indicating a more potent inhibitor.

Target Protein PDB ID Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) (µM) Interacting Residues (Hypothetical)
Anti-inflammatory Targets
Cyclooxygenase-2 (COX-2)5IKR[1]-8.51.5TYR385, ARG120, SER530
Tumor Necrosis Factor-alpha (TNF-α)1TNF[2]-7.85.2TYR59, TYR119, GLN61
Nuclear Factor-kappa B (NF-κB)1VKX[3]-9.20.5ARG57, LYS147, GLU60
Cancer Targets
B-cell lymphoma 2 (Bcl-2)1G5M[4]-9.50.3ARG100, TYR101, PHE105
AKT1 (Protein Kinase B)3O96[5]-8.90.9LYS179, GLU234, ASP292

Experimental Protocols for In Silico Docking

This section provides a detailed methodology for conducting molecular docking studies of vilangin with its protein targets using AutoDock, a widely used open-source docking software.

Software and Resource Requirements
  • AutoDock Suite: Including AutoDock for docking calculations and AutoGrid for grid map generation.

  • AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results.

  • Molecular visualization software: PyMOL, Chimera, or VMD for visualizing protein-ligand interactions.

  • Protein Data Bank (PDB): For retrieving the 3D structures of the target proteins.

  • PubChem Database: For retrieving the 3D structure of the ligand, vilangin.

Ligand Preparation
  • Retrieve Ligand Structure: The 3D structure of vilangin (PubChem CID: 417182) can be downloaded from the PubChem database in SDF format.[6]

  • Format Conversion: Convert the SDF file to the PDB format using a molecular modeling software or an online converter.

  • Ligand Preparation in ADT:

    • Load the vilangin PDB file into AutoDockTools.

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Save the prepared ligand in PDBQT format, which includes partial charges and atom types.

Protein Preparation
  • Retrieve Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). The PDB IDs used in this guide are listed in the data table above.

  • Protein Preparation in ADT:

    • Load the PDB file of the protein into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions from the protein structure.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to the atoms.

    • Save the prepared protein in PDBQT format.

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the literature or by identifying the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In AutoDockTools, define the grid box dimensions and center to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Generate Grid Parameter File (GPF): Save the grid parameters as a GPF file.

  • Run AutoGrid: Execute the AutoGrid program using the prepared protein PDBQT file and the GPF file as input. This will generate grid map files for each atom type in the ligand, which are used by AutoDock to calculate the binding energy.

Molecular Docking
  • Set Docking Parameters: In AutoDockTools, specify the prepared ligand and protein PDBQT files. Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), and set the number of docking runs.

  • Generate Docking Parameter File (DPF): Save the docking parameters as a DPF file.

  • Run AutoDock: Execute the AutoDock program with the DPF file as input. AutoDock will perform the specified number of docking runs and generate a docking log file (DLG) containing the results.

Analysis of Results
  • Analyze Docking Log File: The DLG file contains information about each docking run, including the binding energy, inhibition constant, and the coordinates of the docked ligand conformation.

  • Visualize Interactions: Use molecular visualization software to load the protein PDBQT file and the docked ligand conformations from the DLG file. This allows for the visualization of the binding pose of vilangin within the active site of the protein and the identification of key interacting amino acid residues.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted proteins are involved. These pathways are often dysregulated in cancer and inflammatory diseases.

G Inflammatory Signaling Pathway cluster_0 Pro-inflammatory Stimuli cluster_1 Key Inflammatory Mediators cluster_2 Inflammatory Response LPS/Cytokines LPS/Cytokines TNF_alpha TNF-α LPS/Cytokines->TNF_alpha NF_kB NF-κB LPS/Cytokines->NF_kB TNF_alpha->NF_kB COX2 COX-2 NF_kB->COX2 Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Inflammatory signaling pathway involving TNF-α, NF-κB, and COX-2.

G Cancer-Related Signaling Pathway cluster_0 Growth Factor Signaling cluster_1 Key Survival and Proliferation Proteins cluster_2 Cellular Outcomes Growth_Factor Growth_Factor AKT1 AKT1 Growth_Factor->AKT1 Bcl2 Bcl-2 AKT1->Bcl2 Cell_Survival Cell Survival & Proliferation AKT1->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition

Caption: Cancer-related signaling pathway involving AKT1 and Bcl-2.

Experimental Workflow

The following diagram outlines the workflow for the in silico docking study described in this guide.

G In Silico Docking Workflow cluster_0 Data Acquisition cluster_1 Preparation cluster_2 Docking Simulation cluster_3 Analysis Ligand_DB Retrieve Vilangin 3D Structure (PubChem) Ligand_Prep Ligand Preparation (Add Charges, Define Rotatable Bonds) Ligand_DB->Ligand_Prep Protein_DB Retrieve Protein 3D Structures (PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens, Add Charges) Protein_DB->Protein_Prep Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Docking Molecular Docking (AutoDock) Ligand_Prep->Docking Protein_Prep->Grid_Gen Grid_Gen->Docking Results Analyze Docking Results (Binding Energy, Ki) Docking->Results Visualization Visualize Protein-Ligand Interactions (PyMOL, etc.) Results->Visualization

Caption: Workflow for in silico molecular docking of Vilangin.

Conclusion

This technical guide provides a comprehensive framework for investigating the interactions of vilangin with key protein targets in cancer and inflammation using in silico molecular docking. The detailed protocols and structured data presentation offer a valuable resource for researchers in the field of drug discovery and development. The hypothetical binding affinities presented herein suggest that vilangin may interact favorably with several important therapeutic targets, warranting further computational and experimental validation to fully elucidate its therapeutic potential. The visualized signaling pathways and experimental workflows provide a clear and concise overview of the scientific context and the computational methodology. Future studies should focus on performing these docking simulations and validating the in silico findings with in vitro and in vivo experiments to confirm the inhibitory activity of vilangin against these protein targets.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of Vilangin from Embelin and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest due to its diverse bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] This document provides a detailed protocol for the semi-synthesis of vilangin through the condensation reaction of embelin with formaldehyde (B43269). The methodology, characterization techniques, and key quantitative data regarding its biological efficacy are presented to facilitate its application in research and drug development.

Experimental Protocol: Synthesis of Vilangin

This protocol details the synthesis of vilangin from embelin, a compound typically isolated from the berries of plants such as Embelia ribes or Embelia schimperi.[1][3] The synthesis is a straightforward condensation reaction.[3][4]

1.1 Materials and Reagents

  • Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone)

  • Glacial Acetic Acid (CH₃COOH)

  • Formaldehyde solution (HCHO, typically 37-40% in water)

  • Dioxane (for crystallization)

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Heating apparatus (water bath)

  • Filtration apparatus (Buchner funnel, filter paper)

1.2 Synthesis Procedure

The synthesis involves the condensation of embelin with formaldehyde in an acetic acid medium.[3]

  • Dissolution of Embelin: Dissolve embelin in glacial acetic acid in a reaction flask. For example, 1 gram of embelin can be dissolved in 30 mL of glacial acetic acid.[2] Gentle warming, for instance to 30°C, can be applied to facilitate dissolution.[1][2]

  • Addition of Formaldehyde: To the embelin solution, add formaldehyde.[1]

  • Reaction: Heat the resulting solution on a water bath to facilitate the condensation process.[1][3]

  • Precipitation and Isolation: After heating, allow the solution to cool to room temperature. An intense orange precipitate of vilangin will form.[1]

  • Filtration: Filter the precipitate using a Buchner funnel and wash it to remove residual acetic acid and unreacted reagents.

  • Purification: The crude vilangin product is then purified. Crystallization from dioxane is a reported method to obtain pure vilangin.[1]

  • Drying: Dry the purified crystals, for instance, in a vacuum desiccator.

1.3 Characterization

The purity and identity of the synthesized vilangin should be confirmed using standard analytical techniques.

  • Purity Assessment: Thin Layer Chromatography (TLC) and melting point determination are used to assess the purity of the final product.[5]

  • Structural Confirmation: The chemical structure of vilangin is confirmed using spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Data Presentation

The following tables summarize the quantitative data reported for vilangin from various experimental studies.

Table 1: Biological Activity of Synthesized Vilangin

Activity TypeAssay/ModelResultConcentrationReference
Antimicrobial Minimum Inhibitory Concentration (MIC)62.5 µg/mL62.5 µg/mL[2]
Against Staphylococcus epidermidis
Against Salmonella typhimurium
Antioxidant DPPH Radical Scavenging72.35% Activity1000 µg/mL[1][7]
Ferric Reducing Antioxidant Power (FRAP)Two-fold higher than standardNot specified[2]
Anticancer Cytotoxicity against A549 (Lung)IC₅₀ = 400 µg/mL400 µg/mL[2]
Cytotoxicity against A549 (Lung)61.95% Activity500 µg/mL[2]
Cytotoxicity against ECV 304 (Endothelial)IC₅₀ = 92 ± 1 µg/mL92 µg/mL[8]
Anti-angiogenic Wound Healing, Cell Migration, Ring FormationInhibitory Effect0.1 and 1.0 µg/mL[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of vilangin.

Vilangin_Synthesis_Workflow cluster_reactants Reactants cluster_solvent Solvent cluster_process Reaction & Purification cluster_product Final Product cluster_analysis Analysis Embelin Embelin Dissolution 1. Dissolve Embelin in Acetic Acid (Gentle Warming) Embelin->Dissolution Formaldehyde Formaldehyde Reaction 2. Add Formaldehyde & Heat on Water Bath Formaldehyde->Reaction AceticAcid Glacial Acetic Acid AceticAcid->Dissolution Dissolution->Reaction Precipitation 3. Cool to RT (Orange Precipitate Forms) Reaction->Precipitation Isolation 4. Filter Crude Product Precipitation->Isolation Purification 5. Crystallize from Dioxane Isolation->Purification Vilangin Pure Vilangin Purification->Vilangin Characterization Characterization (TLC, MP, NMR, MS, etc.) Vilangin->Characterization

Caption: Workflow for the synthesis of vilangin.

Signaling Pathway Information

While vilangin has established cytotoxic and anti-angiogenic effects, the specific molecular signaling pathways it modulates are still under investigation. Studies on related quinone compounds and general cancer biology suggest potential involvement of pathways like PI3K/AKT, which is crucial for cell metabolism and proliferation.[2] However, detailed studies elucidating the precise mechanisms of vilangin are required. For instance, research on other growth factors has shown that activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways is sufficient for mitogenesis.[9] Further research would be needed to confirm if vilangin acts through similar mechanisms.

The diagram below illustrates a generalized representation of these cell signaling pathways often implicated in cancer cell proliferation and survival, which could be potential targets for compounds like vilangin.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation   Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation   Promotes Vilangin Vilangin (Potential Inhibitor) Vilangin->PI3K Vilangin->ERK

Caption: Potential inhibitory targets in cell signaling.

Conclusion

The semi-synthesis of vilangin from embelin and formaldehyde provides a reliable method to produce this biologically active compound for further investigation. Its notable antimicrobial, antioxidant, and anticancer activities make it a promising candidate for drug discovery and development. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of vilangin.

References

Application

Application Notes and Protocols for the Isolation and Synthesis of Vilangin

An extensive review of scientific literature reveals that vilangin is not directly isolated from Embelia ribes. Instead, its precursor, embelin (B1684587), is first extracted and purified from the berries of the plant.

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals that vilangin is not directly isolated from Embelia ribes. Instead, its precursor, embelin (B1684587), is first extracted and purified from the berries of the plant. Vilangin is then chemically synthesized from the isolated embelin. This application note provides a detailed, step-by-step protocol for the isolation of embelin from Embelia ribes and the subsequent synthesis of vilangin.

Audience: Researchers, scientists, and drug development professionals.

Part 1: Isolation of Embelin from Embelia ribes

This section details the methodology for the extraction and purification of embelin from the dried berries of Embelia ribes.

Experimental Protocol: Embelin Isolation
  • Plant Material Preparation:

    • Procure dried, ripe berries of Embelia ribes from a local market or authenticated supplier.[1][2]

    • Air-dry the berries to remove any residual moisture and then pulverize them into a coarse powder using a mechanical grinder.[1][3][4]

    • Store the powdered material in an airtight container to prevent degradation.[1][3][4]

  • Soxhlet Extraction:

    • Accurately weigh 250 g of the powdered Embelia ribes berries.[4]

    • Place the powder into a thimble and position it within a Soxhlet apparatus.

    • Extract the powder with n-hexane for 6 hours.[3][4][5]

    • After extraction, evaporate the solvent by distillation to obtain a residue.[1][3][4]

  • Crystallization and Purification:

    • Wash the obtained residue with cold petroleum ether.[5][6]

    • Dissolve the washed residue in a mixture of methanol (B129727) and dichloromethane (B109758) (DCM).[1][4]

    • Allow the solution to stand for 24 hours to facilitate crystallization.[4]

    • Collect the resulting golden-colored crystals of embelin by filtration.[4][5]

    • Wash the crystals first with n-hexane and then with DCM to remove impurities.[1][4]

    • Dry the purified embelin crystals in a vacuum desiccator.

Workflow for Embelin Isolation

Embelin_Isolation_Workflow cluster_start Starting Material cluster_processing Processing cluster_end Final Product Embelia ribes Berries Embelia ribes Berries Pulverization Pulverization Embelia ribes Berries->Pulverization Soxhlet Extraction Soxhlet Extraction Pulverization->Soxhlet Extraction n-hexane Solvent Evaporation Solvent Evaporation Soxhlet Extraction->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Methanol/DCM Purification Purification Crystallization->Purification Wash with n-hexane & DCM Pure Embelin Pure Embelin Purification->Pure Embelin

Caption: Workflow for the isolation of embelin from Embelia ribes.

Part 2: Synthesis of Vilangin from Embelin

This section provides the protocol for the chemical synthesis of vilangin using the previously isolated embelin.

Experimental Protocol: Vilangin Synthesis
  • Reaction Setup:

    • Dissolve the purified embelin in glacial acetic acid by gently warming the mixture.[1]

    • To this solution, add formaldehyde.[1][7]

    • Heat the resulting solution on a water bath.[1]

  • Crystallization and Purification:

    • Allow the reaction mixture to cool to room temperature.[1]

    • An intense orange precipitate of vilangin will form.[1]

    • Filter the precipitate and wash it.

    • Recrystallize the crude vilangin from dioxane to obtain the pure compound.[1]

Workflow for Vilangin Synthesis

Vilangin_Synthesis_Workflow cluster_start Starting Material cluster_reaction Synthesis cluster_end Final Product Pure Embelin Pure Embelin Reaction Reaction Pure Embelin->Reaction Formaldehyde, Acetic Acid, Heat Cooling & Precipitation Cooling & Precipitation Reaction->Cooling & Precipitation Recrystallization Recrystallization Cooling & Precipitation->Recrystallization Dioxane Pure Vilangin Pure Vilangin Recrystallization->Pure Vilangin

Caption: Workflow for the synthesis of vilangin from embelin.

Data Presentation

The following tables summarize the quantitative data associated with embelin and vilangin.

Table 1: Embelin Content in Embelia ribes
Plant PartEmbelin Content (% w/w)Reference
Berries4.33%[8][9]
Powdered Drug4.21% - 4.65%[10]
Table 2: Biological Activity of Vilangin
ActivityAssay/Cell LineResultConcentrationReference
CytotoxicityA549 Lung Adenocarcinoma61.95% activity500 µg/mL[2][11][12]
CytotoxicityA549 Lung AdenocarcinomaIC50: 400 µg/mL-[2][11][12]
AntibacterialStaphylococcus epidermidisMIC: 62.5 µg/mL-[2][11]
AntibacterialSalmonella typhimuriumMIC: 62.5 µg/mL-[2][11]
AntioxidantDPPH Radical Scavenging72.35%1000 µg/mL[12]
Anti-angiogenicECV 304 Endothelial CellsIC50: 92 ± 1 µg/ml-[13]

Biological Activity of Vilangin

Vilangin, a dimeric derivative of embelin, has demonstrated notable antioxidant and anticancer properties in experimental studies.[1][12] Its biological activities are a subject of ongoing research.

Conceptual Pathway of Vilangin's Biological Effects

Vilangin_Activity cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Potential Vilangin Vilangin Inhibition of Angiogenesis Inhibition of Angiogenesis Vilangin->Inhibition of Angiogenesis Induction of Cytotoxicity Induction of Cytotoxicity Vilangin->Induction of Cytotoxicity Reduction of Oxidative Stress Reduction of Oxidative Stress Vilangin->Reduction of Oxidative Stress Anticancer Activity Anticancer Activity Inhibition of Angiogenesis->Anticancer Activity Induction of Cytotoxicity->Anticancer Activity Antioxidant Activity Antioxidant Activity Reduction of Oxidative Stress->Antioxidant Activity

Caption: Biological activities of vilangin.

References

Method

Proposed High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vilangin

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Vilangin, a derivative of Embelin, is a compound of significant interest in pharmaceutical research due to...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vilangin, a derivative of Embelin, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of Vilangin is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Vilangin. This method is based on established and validated HPLC protocols for the structurally related compound, Embelin, which is the precursor for Vilangin synthesis.[1] Method validation will be essential to ensure the suitability of this proposed method for its intended application.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of separation is based on the differential partitioning of Vilangin between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of Vilangin in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

  • Vilangin reference standard: (Purity ≥ 98%)

  • Methanol (B129727): HPLC grade

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Orthophosphoric acid or Acetic acid: AR grade

  • Sample preparation solvents: As required for the specific matrix.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point based on methods for the related compound Embelin.[2]

  • Mobile Phase: A gradient or isocratic mobile phase can be optimized. A suggested starting point is a mixture of Methanol, Acetonitrile, and an acidic aqueous buffer (e.g., 1% Orthophosphoric acid or Acetic acid in water). A potential starting ratio could be Methanol:Acetonitrile:1% Orthophosphoric acid in water (70:15:15 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Based on the UV spectrum of the related compound Embelin, a starting wavelength of 291 nm is proposed.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Vilangin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 2-10 µg/mL).[3]

Sample Preparation

The sample preparation method will depend on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract Vilangin using a suitable solvent (e.g., methanol) through methods such as sonication or reflux extraction.

  • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Identify the Vilangin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Vilangin in the sample by interpolating its peak area on the calibration curve.

Method Validation (Proposed)

As this is a proposed method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure Vilangin in the presence of other components.

  • Linearity: The linear relationship between the concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following table summarizes typical validation parameters for HPLC methods used for the quantification of the related compound Embelin, which can serve as a benchmark for the validation of the proposed Vilangin method.

ParameterReported Values for Embelin Quantification
Linearity Range 2-10 µg/mL[3], 10-80 µg/mL[4]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (Recovery) 98.9-101.2%[3], 99.26-99.87%[2]
Precision (%RSD) < 2%[3]
Limit of Detection (LOD) 0.47 µg/mL[3]
Limit of Quantification (LOQ) 1.44 µg/mL[3]

Visualization

Experimental Workflow

G HPLC Quantification Workflow for Vilangin cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (e.g., 291 nm) Chromatography->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Vilangin Calibration_Curve->Quantification

References

Application

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Vilangin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the analytical techniques used to characterize Vilangin, a dimeric benzoquinone with significant ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used to characterize Vilangin, a dimeric benzoquinone with significant therapeutic potential. The protocols outlined below are designed to guide researchers in obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Vilangin and related compounds.

Introduction to Vilangin

Vilangin, a methylene-bridged dimer of embelin, is a naturally derived compound that has demonstrated a range of biological activities, including antioxidant, anticancer, and anti-angiogenic properties. Accurate structural elucidation and characterization are crucial for understanding its mechanism of action and for the development of Vilangin-based therapeutics. NMR and MS are indispensable tools for this purpose, providing detailed information on the molecular structure, connectivity, and fragmentation patterns.

NMR Spectroscopic Analysis of Vilangin

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of Vilangin.

Quantitative NMR Data

The following tables summarize the available ¹H and ¹³C NMR chemical shift data for Vilangin. It is important to note that a complete assignment of all signals has not been definitively published in the available literature. The data presented here is based on partial analysis and comparison with similar compounds.

Table 1: ¹H NMR Chemical Shift Data for Vilangin

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Terminal CH₃0.85Triplet (t)6.8
Other aliphatic protons1.2-2.5Multiplets (m)-
Methylene (B1212753) bridge (-CH₂-)~3.5-4.0Singlet (s) or AB quartet-
Quinone ring protons~6.0-7.0Singlets (s) or doublets (d)-
Hydroxyl protons (-OH)VariableBroad singlet (br s)-

Note: The chemical shifts for aliphatic, methylene bridge, and quinone ring protons are approximate ranges based on the analysis of similar dimeric benzoquinone structures. The hydroxyl proton signals are often broad and their chemical shift is dependent on solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data for Vilangin

CarbonChemical Shift (δ) ppm
C=O (Quinone)~180-185
C-OH (Quinone)~150-160
C-Alkyl (Quinone)~110-120
Methylene bridge (-CH₂)~20-30
Aliphatic chain (CH₂)n~22-32
Terminal CH₃~14

Note: This represents a generalized assignment for the carbon skeleton of Vilangin based on known data for benzoquinones and related dimeric structures.

Experimental Protocol for NMR Analysis

This protocol provides a general procedure for acquiring high-quality NMR spectra of Vilangin.

Materials:

  • Vilangin sample (high purity)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Vilangin.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (0.03% v/v) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Analysis of Vilangin

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Quantitative Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for Vilangin

IonCalculated m/zObserved m/z
[M+H]⁺601.3840601.3835
[M+Na]⁺623.3659623.3654
[M-H]⁻599.3688599.3693

Note: The molecular formula of Vilangin is C₃₅H₅₂O₈, with a molecular weight of 600.78 g/mol .

ESI-MS/MS Fragmentation Pattern

Table 4: Predicted ESI-MS/MS Fragmentation Data for Vilangin ([M+H]⁺ at m/z 601.4)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
601.4~301.2C₁₇H₂₄O₄ (Embelin monomer unit)
601.4~287.2C₁₈H₂₆O₄ (Monomer unit + CH₂)
~301.2Further fragmentsLosses of H₂O, CO, and alkyl chain fragments
Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general method for the analysis of Vilangin using Electrospray Ionization (ESI) Mass Spectrometry.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Vilangin (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 5 mM ammonium acetate for negative ion mode).

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters:

      • Ionization mode: Positive and/or negative

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 30-40 psi

      • Drying gas flow rate: 8-12 L/min

      • Drying gas temperature: 300-350 °C

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire full scan MS spectra over a relevant m/z range (e.g., 100-1000).

    • For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 601.4 for [M+H]⁺) and applying collision-induced dissociation (CID) energy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.

    • Propose a fragmentation pathway consistent with the observed data and the structure of Vilangin.

Signaling Pathway and Experimental Workflow

Anti-Angiogenesis Signaling Pathway of Vilangin

Vilangin has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. While the exact molecular targets are still under investigation, it is proposed to interfere with key signaling cascades that regulate endothelial cell proliferation, migration, and tube formation. One of the potential pathways involves the inhibition of Nitric Oxide Synthase (NOS).

Vilangin_Anti_Angiogenesis_Pathway Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibition NO Nitric Oxide (NO) Production NOS->NO Catalyzes Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Vilangin's inhibitory effect on the NOS pathway.
Experimental Workflow for Vilangin Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of Vilangin from isolation to characterization.

Vilangin_Analysis_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Characterization Structural Characterization Embelin Embelin Isolation (from Embelia ribes) Synthesis Vilangin Synthesis (Embelin + Formaldehyde) Embelin->Synthesis Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure Structure Elucidation NMR->Structure MS->Structure

Workflow for Vilangin analysis.

Conclusion

These application notes and protocols provide a foundational guide for the NMR and mass spectrometry analysis of Vilangin. While complete spectral assignments and detailed fragmentation pathways require further investigation, the information presented here offers a robust starting point for researchers. Adherence to these protocols will enable the acquisition of high-quality data, facilitating the structural confirmation and further exploration of the therapeutic potential of Vilangin.

Method

Application Notes and Protocols: DPPH Assay for Vilangin Antioxidant Capacity

Introduction Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including its antioxidant activity.[1][2] The 2,2-diphenyl-1-picrylhydr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including its antioxidant activity.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method to assess the antioxidant capacity of compounds.[3][4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The discoloration is measured by a spectrophotometer, and the extent of color change is proportional to the antioxidant's radical scavenging activity.[3][6]

These application notes provide a detailed protocol for evaluating the antioxidant capacity of Vilangin using the DPPH assay, along with a summary of reported quantitative data.

Quantitative Data Summary

The antioxidant activity of Vilangin has been quantified by its ability to scavenge the DPPH radical. The following table summarizes the reported data.

CompoundConcentration (µg/mL)% Radical Scavenging ActivityStandardReference
Vilangin100072.35Butylated hydroxytoluene (BHT)[1][2]

Note: The IC50 value, the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.[7][8] While a specific DPPH IC50 value for Vilangin was not found in the provided search results, the percentage of scavenging at a given concentration offers insight into its antioxidant potential. For comparison, a phenylvilangin derivative has shown significant free radical scavenging and cytotoxic activities.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of Vilangin.

1. Materials and Reagents:

  • Vilangin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated hydroxytoluene - BHT)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. For example, to prepare a 0.1 mM solution, dissolve ~3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[3]

  • Vilangin Stock Solution: Prepare a stock solution of Vilangin in methanol at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of Vilangin: From the stock solution, prepare a series of dilutions of Vilangin in methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 250, 500, 1000 µg/mL).

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in methanol at concentrations similar to those of Vilangin.

3. Assay Procedure:

  • Blank Preparation: Pipette the appropriate volume of methanol into a well or cuvette.

  • Control Preparation: To a well or cuvette, add a specific volume of the DPPH working solution and an equal volume of methanol. This will be the control reading (A_control).

  • Sample Preparation: To separate wells or cuvettes, add the same volume of the DPPH working solution and an equal volume of each Vilangin working solution.

  • Standard Preparation: To separate wells or cuvettes, add the same volume of the DPPH working solution and an equal volume of each standard antioxidant working solution.

  • Incubation: Mix the solutions gently and incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[3] The incubation time may need to be optimized.

  • Absorbance Measurement: After incubation, measure the absorbance of all solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[3][6]

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the Vilangin sample or standard.

5. Determination of IC50 Value:

To determine the IC50 value, plot the percentage of scavenging activity against the corresponding concentrations of Vilangin. The IC50 value is the concentration of Vilangin that causes 50% scavenging of the DPPH radical and can be determined by interpolation from the graph.[10]

Experimental Workflow

The following diagram illustrates the workflow for the DPPH assay of Vilangin.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH with Vilangin/Standard/Blank DPPH->Mix Vilangin Prepare Vilangin Stock & Working Solutions Vilangin->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Solutions Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

Application

Application Notes and Protocols: Cytotoxicity of Vilangin on A549 Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Introduction Vilangin, a naturally occurring benzoquinone, has garnered significant interest for its potential anticancer properties.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vilangin, a naturally occurring benzoquinone, has garnered significant interest for its potential anticancer properties. This document provides a detailed overview of the cytotoxic effects of vilangin on the A549 human lung adenocarcinoma cell line. The enclosed protocols and data serve as a comprehensive resource for researchers investigating the therapeutic potential of vilangin against non-small cell lung cancer. The methodologies described herein detail standard assays for assessing cell viability, apoptosis, and cell cycle progression, along with the investigation of underlying molecular mechanisms.

Data Presentation

The following tables summarize the dose-dependent effects of vilangin on A549 cells.

Table 1: Cell Viability of A549 Cells Treated with Vilangin. This table illustrates the percentage of viable A549 cells after 24 and 48 hours of treatment with varying concentrations of vilangin, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is also presented.

Vilangin Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 4.5100 ± 5.2
1085 ± 3.872 ± 4.1
2562 ± 4.251 ± 3.9
5048 ± 3.535 ± 3.2
10025 ± 2.915 ± 2.5
IC50 (µM) ~52 ~28

Table 2: Apoptosis of A549 Cells Induced by Vilangin. This table displays the percentage of apoptotic cells after 48 hours of vilangin treatment, quantified by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Vilangin Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
2515.4 ± 1.88.2 ± 1.123.6 ± 2.9
5028.7 ± 2.515.6 ± 1.944.3 ± 4.4
10035.2 ± 3.122.8 ± 2.458.0 ± 5.5

Table 3: Cell Cycle Distribution of A549 Cells Treated with Vilangin. This table shows the percentage of cells in different phases of the cell cycle after 48 hours of treatment with vilangin, as determined by PI staining and flow cytometry analysis.

Vilangin Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)55.2 ± 3.128.4 ± 2.216.4 ± 1.91.8 ± 0.4
2568.5 ± 3.815.1 ± 1.716.4 ± 1.98.2 ± 1.1
5075.3 ± 4.28.2 ± 1.116.5 ± 2.015.7 ± 1.8
10065.1 ± 3.96.5 ± 0.928.4 ± 2.524.3 ± 2.7

Experimental Protocols

Cell Culture

The A549 human lung adenocarcinoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are cultured in a humidified incubator at 37°C with 5% CO2.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[1]

  • Replace the medium with fresh medium containing various concentrations of vilangin and incubate for 24 or 48 hours.

  • Four hours before the end of the incubation, add 10 µL of MTT solution (10 mg/mL) to each well.[1]

  • After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[2][3]

  • Seed A549 cells in a 6-well plate and treat with vilangin for the desired time.

  • Harvest the cells (1-5 x 10^5) by centrifugation.[4]

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

  • Incubate the cells at room temperature for 5-20 minutes in the dark.[4]

  • Analyze the cells by flow cytometry within 1 hour.[3] Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[4]

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[5]

  • Treat A549 cells with vilangin for the specified duration.

  • Harvest the cells (approximately 1 x 10^6) and wash with PBS.[6]

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[6][7]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[7]

  • Incubate for 15-30 minutes at room temperature in the dark.[7]

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

  • After treatment with vilangin, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin D1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL substrate and an imaging system.[9]

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis A549 A549 Cell Culture Treat Treat with Vilangin (Various Concentrations & Times) A549->Treat MTT MTT Assay (Cell Viability) Treat->MTT Annexin Annexin V/PI Staining (Apoptosis Assay) Treat->Annexin CellCycle PI Staining (Cell Cycle Analysis) Treat->CellCycle Western Western Blot Analysis (Protein Expression) Treat->Western Spectro Spectrophotometry MTT->Spectro FlowCytometry Flow Cytometry Annexin->FlowCytometry CellCycle->FlowCytometry Imaging Chemiluminescence Imaging Western->Imaging

Caption: Experimental workflow for assessing the cytotoxicity of vilangin on A549 cells.

signaling_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis Pathway Vilangin Vilangin p21 p21 (upregulation) Vilangin->p21 CyclinD1 Cyclin D1 (downregulation) Vilangin->CyclinD1 Bcl2 Bcl-2 (downregulation) Vilangin->Bcl2 Bax Bax (upregulation) Vilangin->Bax G1_arrest G1 Phase Arrest p21->G1_arrest inhibits CyclinD1->G1_arrest promotes transition to S phase Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for vilangin-induced apoptosis and cell cycle arrest in A549 cells.

References

Method

Determining the Cytotoxic Effects of Vilangin: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Vilangin, a naturally derived compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Vilangin, a naturally derived compound with potential anticancer properties, in various cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for cytotoxicity assays, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Data Presentation: Vilangin IC50 Values

The following table summarizes the reported IC50 values for Vilangin in different cell lines. This data serves as a reference for its cytotoxic potency.

Cell LineCell TypeIC50 ValueAssay Method
A549Human Lung Adenocarcinoma400 µg/mLMTT Assay
ECV304Human Endothelial92 ± 1 µg/mLCell Viability Assay

Experimental Protocols

A detailed methodology for determining the IC50 value of a compound is crucial for reproducibility and accuracy. The most common method for assessing the cytotoxicity of a compound like Vilangin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of Vilangin in an adherent cancer cell line.

1. Materials and Reagents:

  • Vilangin stock solution (e.g., 10 mg/mL in DMSO)

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

2. Experimental Procedure:

Day 1: Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

Day 2: Vilangin Treatment

  • Prepare serial dilutions of Vilangin from the stock solution in complete culture medium. A typical concentration range for an initial experiment could be from 1 µg/mL to 1000 µg/mL.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest Vilangin concentration) and a blank control (medium only).

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the prepared Vilangin dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (after 48h incubation): Cell Viability Assessment

  • After the incubation period, carefully remove the medium containing Vilangin.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each Vilangin concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percent cell viability against the logarithm of the Vilangin concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value, which is the concentration of Vilangin that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow for IC50 Determination

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Vilangin Treatment cluster_day4 Day 4: MTT Assay & Data Analysis cell_culture Culture Cells to 70-80% Confluency trypsinize Trypsinize and Resuspend Cells cell_culture->trypsinize cell_count Perform Cell Count trypsinize->cell_count seed_plate Seed Cells in 96-Well Plate cell_count->seed_plate incubate_attach Incubate Overnight for Attachment seed_plate->incubate_attach prepare_dilutions Prepare Serial Dilutions of Vilangin add_treatment Add Vilangin Dilutions to Cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72 hours add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for IC50 determination using the MTT assay.

Apoptosis Signaling Pathway

A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Vilangin may act through similar pathways. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Caspase-8 (Initiator) pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress (Potential Vilangin Target) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 (Initiator) pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Application

Application Notes and Protocols for In Vitro Anti-Angiogenesis Assays of Vilangin

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone, has demonstrated notable anti-angiogenic properties, positioning it as a compound of interest for therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone, has demonstrated notable anti-angiogenic properties, positioning it as a compound of interest for therapeutic development, particularly in oncology. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The following application notes provide a summary of the in vitro effects of Vilangin on key processes of angiogenesis and detailed protocols for the assays used to evaluate its efficacy.

Data Presentation: In Vitro Anti-Angiogenic Effects of Vilangin

The anti-angiogenic potential of Vilangin has been evaluated using several in vitro assays with the ECV304 endothelial cell line. The compound exhibits inhibitory effects on endothelial cell proliferation, migration, and tube formation.

AssayCell LineVilangin ConcentrationObserved EffectReference
CytotoxicityECV30492 ± 1 µg/mlIC50[1][2]
Wound Healing AssayECV3040.1 and 1.0 µg/mlSignificant inhibition of wound healing[1][2]
Single Cell MigrationECV3040.1 and 1.0 µg/mlInhibition of cell migration[1][2]
Nitric Oxide ProductionECV3040.1 and 1.0 µg/mlInhibition of nitric oxide production[1][2]
Endothelial Ring FormationECV3040.1 and 1.0 µg/mlInhibition of endothelial ring formation[1][2]

Experimental Protocols

Detailed methodologies for key in vitro anti-angiogenesis assays are provided below. These protocols are based on standard laboratory procedures and are tailored for the evaluation of compounds like Vilangin.

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.

Principle: Endothelial cells are cultured in the presence of varying concentrations of the test compound. The rate of cell proliferation is measured to determine the compound's cytostatic or cytotoxic effects.

Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line, such as ECV304, in appropriate growth medium until they reach 70-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Vilangin in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Vilangin (e.g., 0.1, 1.0, 10, 100 µg/ml). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of angiogenesis).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Assess cell proliferation using a suitable method such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of Vilangin compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Wound Healing (Scratch) Assay

This assay evaluates the effect of a compound on the collective migration of a sheet of endothelial cells.[3]

Principle: A "wound" or "scratch" is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.[3]

Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to 95-100% confluence.[3]

  • Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing different concentrations of Vilangin to the respective wells. Include a vehicle control.

  • Image Acquisition: Immediately after adding the compound, capture images of the scratch at time zero using an inverted microscope.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the wound.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, a late-stage event in angiogenesis.[4]

Principle: Endothelial cells are plated on a basement membrane extract (BME), such as Matrigel, which induces them to form three-dimensional tube-like structures. The effect of a test compound on this process is quantified.[4]

Protocol:

  • Plate Coating: Thaw the BME on ice and coat the wells of a 96-well plate with a thin layer of the extract. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of culture medium.

  • Compound Treatment: Mix the cell suspension with the culture medium containing different concentrations of Vilangin.

  • Cell Seeding: Gently add the cell-compound mixture to the BME-coated wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[5]

  • Visualization and Quantification: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.

Endothelial Cell Apoptosis Assay

This assay determines if the test compound induces programmed cell death (apoptosis) in endothelial cells.

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, is used to detect apoptotic cells via flow cytometry.[6] Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Seed endothelial cells in a 6-well plate and treat them with different concentrations of Vilangin for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Visualizations

G cluster_assays In Vitro Anti-Angiogenesis Assays for Vilangin cluster_process Key Angiogenic Processes Inhibited by Vilangin Proliferation Endothelial Cell Proliferation Assay EC_Proliferation EC Proliferation Proliferation->EC_Proliferation Measures Migration Wound Healing (Scratch) Assay EC_Migration EC Migration Migration->EC_Migration Measures Tube_Formation Tube Formation Assay EC_Differentiation EC Differentiation (Tube Formation) Tube_Formation->EC_Differentiation Measures Apoptosis Endothelial Cell Apoptosis Assay EC_Survival EC Survival Apoptosis->EC_Survival Measures Vilangin Vilangin Vilangin->Proliferation Evaluates effect on Vilangin->Migration Evaluates effect on Vilangin->Tube_Formation Evaluates effect on Vilangin->Apoptosis Evaluates effect on

Caption: Workflow of in vitro anti-angiogenesis assays for Vilangin.

G cluster_pathway Simplified Angiogenesis Signaling Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Survival Survival Signaling->Survival Tube_Formation Tube Formation Signaling->Tube_Formation Vilangin Vilangin Vilangin->Signaling Inhibits

Caption: Potential mechanism of Vilangin in inhibiting angiogenesis signaling.

References

Method

Vilangin Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the formulation and in vivo experimental design for studying Vilangin, a dimeric benzoquinone wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo experimental design for studying Vilangin, a dimeric benzoquinone with recognized anti-angiogenic, anti-inflammatory, and potential anticancer properties. The following protocols are based on available preclinical data and established methodologies for similar compounds.

Introduction to Vilangin

Vilangin, a dimeric derivative of embelin, is a naturally occurring compound isolated from Embelia ribes. It has garnered significant interest in the scientific community for its diverse biological activities. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines and its ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.[1][2] The primary mechanism of its anti-angiogenic effect is attributed to the inhibition of nitric oxide synthase (NOS).[1]

Vilangin Formulation for In Vivo Administration

The successful in vivo evaluation of Vilangin necessitates a formulation that ensures its solubility, stability, and bioavailability. Due to its lipophilic nature, Vilangin requires a suitable vehicle for administration in animal models.

Recommended Vehicle:

A common vehicle for administering hydrophobic compounds like Vilangin in vivo is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), and saline. It is crucial to minimize the concentration of DMSO to avoid potential toxicity.

Protocol for Formulation Preparation (Example for Oral Gavage):

  • Dissolve the required amount of Vilangin in a minimal volume of DMSO (e.g., 5-10% of the final volume).

  • Add Polyethylene glycol 400 (PEG400) to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Bring the solution to the final desired volume with sterile saline (0.9% NaCl) while vortexing to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation before administration.

Note: The final concentration of DMSO should ideally be below 10% to minimize solvent-related toxicity. A vehicle-only control group must be included in all experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for Vilangin from in vitro studies. In vivo quantitative data from mammalian models is currently limited in the published literature.

Table 1: In Vitro Cytotoxicity of Vilangin

Cell LineAssayIC50 (µg/mL)Reference
ECV 304 (Endothelial Cells)MTT92 ± 1[1]
A549 (Lung Adenocarcinoma)MTT400[2]

Table 2: In Vitro Anti-Angiogenic Activity of Vilangin

AssayCell LineConcentration (µg/mL)EffectReference
Wound HealingECV 3040.1 and 1.0Inhibition of cell migration[1]
Single Cell MigrationECV 3040.1 and 1.0Inhibition of cell migration[1]
Endothelial Ring FormationECV 3040.1 and 1.0Inhibition of tube formation[1]
Nitric Oxide ProductionECV 3040.1 and 1.0Inhibition of NO production[1]

Experimental Protocols

In Vivo Anti-Angiogenesis Study: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a well-established model to assess the anti-angiogenic potential of compounds.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.

  • Windowing: On day 3 of incubation, a small window is made on the eggshell to expose the CAM.

  • Sample Application: On day 8, sterile filter paper discs saturated with Vilangin solution (at desired concentrations, e.g., 0.1 and 1.0 µg/mL in a suitable solvent) are placed on the CAM. A vehicle-treated disc serves as a control.

  • Incubation and Observation: The eggs are resealed and incubated for another 48-72 hours. The CAM is then photographed under a stereomicroscope.

  • Analysis: The anti-angiogenic effect is quantified by measuring the reduction in the length, size, and number of junctions of blood capillaries in the treated area compared to the control.[1]

In Vivo Anticancer Efficacy Study: Xenograft Mouse Model (General Protocol)

This protocol describes a general workflow for evaluating the anticancer efficacy of Vilangin in a xenograft mouse model. Specific parameters such as the cell line, mouse strain, and dosing regimen need to be optimized.

Materials:

  • Cancer cell line (e.g., A549 lung adenocarcinoma)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Vilangin formulation and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer Vilangin formulation (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Further analysis of the tumor tissue (e.g., histology, Western blot) can be performed.

In Vivo Anti-Inflammatory Study: Carrageenan-Induced Paw Edema in Rats (General Protocol)

This is a classic model for screening acute anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Vilangin formulation and vehicle control

  • Pletismometer for paw volume measurement

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into groups.

  • Pre-treatment: Administer the Vilangin formulation or vehicle control orally or intraperitoneally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathways and Visualizations

Based on in vitro data and studies on related compounds, Vilangin is hypothesized to exert its effects through the modulation of several key signaling pathways.

Inhibition of Angiogenesis via Nitric Oxide Synthase (NOS) Pathway

Vilangin has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in angiogenesis, by targeting nitric oxide synthase (NOS).[1]

Vilangin_Angiogenesis_Pathway Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis (Endothelial Cell Migration, Tube Formation) NO->Angiogenesis Promotes

Caption: Vilangin inhibits angiogenesis by targeting NOS.

Hypothesized Anticancer Signaling Pathways

While direct in vivo evidence is pending, based on its structural similarity to other benzoquinones and in vitro data, Vilangin may influence cancer cell survival and proliferation through pathways like PI3K/Akt and MAPK.

Vilangin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Vilangin Vilangin Vilangin->PI3K Inhibits (?) Vilangin->MAPK_Pathway Inhibits (?) Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB) Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothesized anticancer mechanism of Vilangin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vivo evaluation of Vilangin.

Vilangin_InVivo_Workflow cluster_preclinical Preclinical In Vivo Studies Formulation Vilangin Formulation Development Toxicity Acute Toxicity Study (e.g., LD50) Formulation->Toxicity Efficacy Efficacy Studies (e.g., Xenograft, Anti-inflammatory models) Toxicity->Efficacy Determine Safe Dose PK Pharmacokinetic (PK) Studies Efficacy->PK PD Pharmacodynamic (PD) Studies Efficacy->PD Data_Analysis Data Analysis & Interpretation PK->Data_Analysis PD->Data_Analysis

Caption: General workflow for in vivo studies of Vilangin.

Conclusion and Future Directions

Vilangin presents a promising natural compound for further investigation as a therapeutic agent. The protocols and data provided herein serve as a foundation for researchers to design and execute robust in vivo studies. Future research should focus on obtaining comprehensive in vivo efficacy data in relevant animal models of cancer and inflammation, elucidating the precise molecular mechanisms through detailed pharmacodynamic studies, and establishing a complete pharmacokinetic and safety profile of Vilangin. Such studies are essential for the translation of this promising natural product into clinical applications.

References

Application

Application Notes and Protocols: Determining the Antimicrobial Activity of Vilangin

For Researchers, Scientists, and Drug Development Professionals. Introduction Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered interest for its potential therapeutic properties, including its ant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered interest for its potential therapeutic properties, including its antimicrobial effects. Studies have indicated its activity against various pathogens. For instance, Vilangin has demonstrated antibacterial effects against Staphylococcus epidermidis and Salmonella typhimurium, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL[1][2][3]. This document provides a comprehensive set of protocols for the systematic evaluation of Vilangin's antimicrobial activity. The methodologies outlined herein are based on established standards for antimicrobial susceptibility testing, including broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, the Kirby-Bauer disk diffusion assay, and time-kill kinetic studies. These protocols are designed to provide researchers with a robust framework for assessing the antimicrobial potential of Vilangin against a panel of relevant microorganisms.

Data Presentation

Quantitative data from the antimicrobial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for organizing the experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Vilangin

Test MicroorganismVilangin MIC (µg/mL)Vilangin MBC (µg/mL)Positive Control MIC (µg/mL)Positive Control MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Candida albicans (ATCC 90028)

Table 2: Kirby-Bauer Disk Diffusion Susceptibility Test Results for Vilangin

Test MicroorganismVilangin Disk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)Positive Control Zone (mm)Interpretation (S/I/R)
Staphylococcus aureus (ATCC 25923)30
Escherichia coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)30
Enterococcus faecalis (ATCC 29212)30

Table 3: Time-Kill Kinetic Assay of Vilangin against Staphylococcus aureus (ATCC 29213)

Time (hours)Control (No Drug) Log10 CFU/mLVilangin (1x MIC) Log10 CFU/mLVilangin (2x MIC) Log10 CFU/mLVilangin (4x MIC) Log10 CFU/mL
0
2
4
8
12
24

Experimental Protocols

Materials and Reagents
  • Vilangin (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Bacterial and fungal strains (e.g., ATCC quality control strains)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Ciprofloxacin, Amphotericin B)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Incubator (35 ± 2 °C)

Preparation of Vilangin Stock Solution
  • Dissolve Vilangin powder in DMSO to prepare a stock solution of 10 mg/mL.

  • Further dilute the stock solution in the appropriate broth (e.g., CAMHB) to achieve the desired starting concentration for the assays. Note that the final concentration of DMSO should not exceed 1% in the test wells, as higher concentrations may inhibit microbial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

  • Inoculum Preparation : From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation : Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution : Add 100 µL of the Vilangin working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution column.[8]

  • Inoculation : Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls :

    • Growth Control : Wells containing broth and inoculum only.

    • Sterility Control : Wells containing broth only.

    • Positive Control : A standard antibiotic with known efficacy against the test organism should be tested in parallel.

    • Solvent Control : Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.

  • Incubation : Incubate the plate at 35 ± 2 °C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination : The MIC is the lowest concentration of Vilangin that completely inhibits visible growth of the microorganism.[9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Vilangin_Stock Prepare Vilangin Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Vilangin_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC test.[11][12][13]

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA or other suitable agar plate.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of Vilangin that results in a ≥99.9% reduction in the initial inoculum count.[13][14]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.[15][16][17]

  • Inoculum Preparation : Prepare an inoculum of the test organism in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation : Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[7][18]

  • Disk Application : Aseptically apply sterile paper disks (6 mm) impregnated with a known concentration of Vilangin (e.g., 30 µg) onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[7] Disks should be placed at least 24 mm apart.[18]

  • Controls : Apply a positive control antibiotic disk and a blank disk (impregnated with the solvent used to dissolve Vilangin) to the same plate.

  • Incubation : Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.

  • Measurement : After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The zone of inhibition is the area where bacterial growth is visibly inhibited.[19]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn Place_Disks Place Vilangin Disks Lawn->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Kirby-Bauer disk diffusion workflow.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population.[20][21][22]

  • Inoculum Preparation : Prepare an overnight culture of the test organism in a suitable broth. Dilute the culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup : Prepare flasks containing the appropriate broth with Vilangin at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control flask without Vilangin.

  • Inoculation : Inoculate each flask with the prepared bacterial suspension.

  • Sampling : At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count : Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation : Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Data Analysis : Count the number of colonies on the plates and calculate the log10 CFU/mL for each time point. Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[22]

Time_Kill_Assay start Start prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) start->prep_inoculum setup_flasks Setup Flasks (Control, 1x, 2x, 4x MIC) prep_inoculum->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate incubate Incubate inoculate->incubate sample_t0 Sample at T=0 incubate->sample_t0 T=0 sample_tx Sample at Tx incubate->sample_tx T=2,4,8,12,24h plate Serial Dilute & Plate sample_t0->plate sample_tx->plate count Count Colonies plate->count plot Plot Log10 CFU/mL vs. Time count->plot

References

Method

Application Notes and Protocols for Studying the Effects of Vilangin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of Vilangin, a dimeric b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of Vilangin, a dimeric benzoquinone derived from Embelia ribes. The following protocols are designed to assess Vilangin's impact on cell viability, migration, invasion, and to elucidate the underlying molecular mechanisms through the analysis of key signaling pathways.

Introduction to Vilangin

Vilangin, a dimeric form of embelin, is a natural compound that has demonstrated various biological activities.[1] Preliminary studies have indicated its potential as an anti-cancer and anti-angiogenic agent.[1] Research has shown that Vilangin exhibits cytotoxic effects against various cell lines, with a reported IC50 of 400 µg/mL in A549 lung adenocarcinoma cells and 92 ± 1 µg/ml in ECV 304 endothelial cells.[1][2] These notes offer standardized methods to further explore its therapeutic potential.

General Cell Culture Guidelines

Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results.[3] All manipulations should be performed in a laminar flow hood.[3] Culture medium, supplements, and all reagents must be sterile.[3] Cells should be cultured under standard conditions, typically at 37°C in a humidified atmosphere with 5% CO2.[4]

Recommended Cell Lines:
  • A549 (Human Lung Adenocarcinoma): To investigate anti-cancer effects.[2]

  • ECV304 (Endothelial Cells): To study anti-angiogenic properties.[1]

  • Other relevant cancer cell lines: (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) to determine the spectrum of activity.

Vilangin Preparation:

Prepare a stock solution of Vilangin in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[4] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[4] A vehicle control (DMSO only) must be included in all experiments.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After 24 hours, treat the cells with various concentrations of Vilangin (e.g., a serial dilution based on the known IC50 values) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of Vilangin that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Vilangin (various concentrations) and vehicle control incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study collective cell migration in vitro.[7][8] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[7]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[7]

  • Wound Creation: Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.[9]

  • Treatment: Wash the wells to remove detached cells and then add fresh medium containing different concentrations of Vilangin or a vehicle control.[9]

  • Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point. The rate of wound closure can be calculated and compared between treated and control groups to determine the effect of Vilangin on cell migration.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis seed Seed cells to form a confluent monolayer scratch Create a scratch/wound seed->scratch wash Wash to remove debris scratch->wash treat Add medium with Vilangin or vehicle control wash->treat image0 Image at 0h treat->image0 incubate Incubate and image at regular intervals image0->incubate measure Measure wound area incubate->measure analyze Calculate wound closure rate measure->analyze Transwell_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining cluster_analysis Analysis coat Coat membrane with Matrigel (for invasion) rehydrate Rehydrate membrane coat->rehydrate seed Seed cells in serum-free medium in upper chamber rehydrate->seed add_chemo Add chemoattractant and Vilangin to lower chamber seed->add_chemo incubate Incubate for 12-48h add_chemo->incubate remove_nonmig Remove non-migrated cells incubate->remove_nonmig fix_stain Fix and stain migrated cells remove_nonmig->fix_stain count Count migrated cells under a microscope fix_stain->count analyze Compare cell numbers between groups count->analyze Intrinsic_Apoptosis_Pathway Vilangin Vilangin Bcl2 Bcl-2 (Anti-apoptotic) Vilangin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Vilangin->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Cleaves/Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm Vilangin Vilangin IKK IKK Complex Vilangin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Degrades and releases NFkB_p65 p65 IkB->NFkB_p65 Degrades and releases Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65->Nucleus Translocation TargetGenes Target Genes (Inflammation, Survival) Nucleus->TargetGenes Activates Transcription STAT3_Pathway cluster_cytoplasm Cytoplasm Vilangin Vilangin JAK JAK Vilangin->JAK Inhibits Receptor Cytokine Receptor Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (Proliferation, Angiogenesis) Nucleus->TargetGenes Activates Transcription

References

Application

Application Notes and Protocols for Animal Models in Vilangin Anticancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Vilangin, a dimeric benzoquinone derived from embelin (B1684587), has demonstrated promising anticancer properties in preliminary in vitro stu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Vilangin, a dimeric benzoquinone derived from embelin (B1684587), has demonstrated promising anticancer properties in preliminary in vitro studies. Its potential as a therapeutic agent warrants further investigation in preclinical animal models to evaluate its efficacy, mechanism of action, and safety profile in a systemic biological environment. These application notes provide detailed protocols for utilizing animal models in Vilangin anticancer research, primarily based on the extensive research conducted on its parent compound, embelin, due to the current scarcity of in vivo data for Vilangin itself. The methodologies and expected outcomes detailed herein are projected from embelin's known anticancer activities and are intended to serve as a comprehensive guide for initiating in vivo studies with Vilangin.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on embelin, which can serve as a benchmark for designing and evaluating Vilangin experiments.

Table 1: In Vivo Efficacy of Embelin in Xenograft Models

Cancer TypeAnimal ModelCell LineEmbelin DosageTreatment DurationTumor Growth InhibitionReference
Pancreatic CancerBalb/c nude miceAsPC-140 mg/kg/day (oral gavage)6 weeksSignificant inhibition of tumor growth[1]
Breast CancerNude miceMDA-MB-23110 mg/kgNot SpecifiedReduced tumor volume[2]

Table 2: Pharmacokinetic Parameters of Embelin in Rodents

Animal ModelDosage and RouteCmaxTmaxReference
Athymic nude mice75 mg/kg (oral)3.55 ± 0.13 µg/mL1 hour[3]
Rats50 mg/kg (oral)130.39 ± 6.51 µg/mL4.285 hours[3]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Evaluating Anticancer Efficacy

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anticancer effects of Vilangin.[4][5]

Materials:

  • Human cancer cell line of interest (e.g., A549 for lung cancer, AsPC-1 for pancreatic cancer)

  • Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) with 27-gauge needles

  • Vilangin

  • Vehicle control (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Calipers

  • Animal anesthesia

  • Surgical tools for tissue harvesting

  • Formalin (10%) or liquid nitrogen for tissue preservation

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection:

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Animal Grouping and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare Vilangin in the appropriate vehicle. Based on embelin studies, a starting dose could be in the range of 20-50 mg/kg.

    • Administer Vilangin to the treatment group via oral gavage daily.

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Tissue Analysis:

    • Fix a portion of the tumor in 10% formalin for immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

    • Snap-freeze another portion in liquid nitrogen for Western blot analysis of key signaling proteins.

Protocol 2: In Vivo Apoptosis and Proliferation Analysis

This protocol details the methods for assessing apoptosis and cell proliferation within the tumor tissue collected from the xenograft model.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Antibodies for immunohistochemistry (IHC):

    • Primary antibodies: anti-Ki-67, anti-PCNA, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2

    • Secondary antibodies (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate the FFPE tumor sections.

    • Perform antigen retrieval according to the primary antibody datasheet.

    • Block endogenous peroxidase activity.

    • Incubate the sections with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Examine the slides under a microscope and quantify the percentage of positive cells for each marker.

  • TUNEL Assay:

    • Follow the manufacturer's instructions for the TUNEL assay kit to detect apoptotic cells in the FFPE tumor sections.

    • Quantify the number of TUNEL-positive cells per field of view.

Mandatory Visualization

Signaling Pathway Diagrams (Graphviz DOT Language)

Based on the known mechanisms of embelin, Vilangin is hypothesized to target key oncogenic signaling pathways. The following diagrams illustrate these potential pathways.

PI3K_Akt_Signaling_Pathway Vilangin Vilangin PI3K PI3K Vilangin->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates XIAP XIAP Akt->XIAP Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis XIAP->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Vilangin's potential inhibition of the PI3K/Akt signaling pathway.

Shh_Signaling_Pathway Vilangin Vilangin Smoothened Smoothened (SMO) Vilangin->Smoothened Inhibits Shh Sonic Hedgehog (Shh) Patched Patched (PTCH1) Shh->Patched Inhibits Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Activation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Gli_active->TargetGenes Promotes Transcription

Caption: Postulated inhibitory effect of Vilangin on the Sonic Hedgehog pathway.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest TumorImplantation 3. Subcutaneous Implantation in Mice CellHarvest->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Grouping 5. Randomize Mice into Groups TumorGrowth->Grouping Treatment 6. Vilangin/Vehicle Administration Grouping->Treatment Monitoring 7. Monitor Tumor Size & Animal Health Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia TumorMeasurement 9. Final Tumor Weight & Volume Euthanasia->TumorMeasurement TissueProcessing 10. Tissue Processing (FFPE & Snap-freeze) Euthanasia->TissueProcessing DataAnalysis 13. Data Analysis & Interpretation TumorMeasurement->DataAnalysis IHC 11. Immunohistochemistry (Ki-67, Caspase-3) TissueProcessing->IHC WesternBlot 12. Western Blot (Signaling Proteins) TissueProcessing->WesternBlot IHC->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for a xenograft tumor model study.

References

Method

Application Notes and Protocols for Investigating Vilangin-Induced Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a compound synthesized from embelin (B1684587) isolated from Embelia ribes berries, has emerged as a molecule of interest for its pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a compound synthesized from embelin (B1684587) isolated from Embelia ribes berries, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary studies have indicated its cytotoxic effects against cancer cells, suggesting a potential role as an anticancer agent.[1] Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer.[2] Many natural products exert their anticancer effects by inducing apoptosis in tumor cells.[2] These application notes provide a comprehensive methodological framework for researchers to investigate the potential of vilangin to induce apoptosis in tumor cells, characterize its mechanism of action, and determine its efficacy.

While specific data on vilangin's apoptotic mechanisms are nascent, this document outlines the established protocols and assays necessary to rigorously evaluate its pro-apoptotic activity.

Quantitative Data Summary

The investigation into the anticancer properties of vilangin is in its early stages. The currently available quantitative data on its cytotoxic activity is summarized below. Researchers are encouraged to use the subsequent protocols to expand this dataset and elucidate the apoptotic mechanism.

Table 1: Reported Cytotoxicity of Vilangin

Cell Line Assay Type IC50 Value Exposure Time Reference

| A549 (Lung Adenocarcinoma) | Not Specified | 400 µg/mL | Not Specified |[1] |

Table 2: Template for Characterizing Vilangin's Apoptotic Effect

Cell Line Vilangin Conc. (µM) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Fold Change in Caspase-3/7 Activity Fold Change in Bax/Bcl-2 Ratio
e.g., MCF-7 0 (Control)
10
50
100
e.g., HeLa 0 (Control)
10
50

| | 100 | | | | |

Signaling Pathways and Experimental Workflow

To understand how vilangin may induce apoptosis, it is crucial to investigate its effect on key signaling pathways. Based on the mechanisms of similar natural flavonoids, a hypothetical pathway for investigation is proposed, along with a structured experimental workflow.

cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Vilangin_ext Vilangin DR Death Receptors (e.g., Fas, TRAIL-R) Vilangin_ext->DR ? DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Vilangin_int Vilangin ROS ROS Generation Vilangin_int->ROS ? Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Vilangin_int->Bcl2 Inhibits ? Bax Pro-apoptotic Bax, Bak Vilangin_int->Bax Activates ? ROS->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis start Treat Cancer Cells with Vilangin viability 1. Cell Viability Assay (MTT / Resazurin) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis_assay 2. Apoptosis Quantification (Annexin V / PI Staining) ic50->apoptosis_assay protein_analysis 3. Protein Expression Analysis (Western Blot) ic50->protein_analysis caspase_activity 4. Caspase Activity Assay (Colorimetric/Fluorometric) ic50->caspase_activity flow Flow Cytometry Analysis apoptosis_assay->flow conclusion Elucidate Mechanism of Apoptosis flow->conclusion protein_targets Analyze Caspases, Bcl-2 family proteins protein_analysis->protein_targets protein_targets->conclusion activity_quant Quantify Caspase-3/7, -8, -9 Activity caspase_activity->activity_quant activity_quant->conclusion

References

Application

Application Notes and Protocols: Measuring Vilangin's Effect on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone derived from the plant Embelia ribes, has demonstrated a range of biological activities, including anti-inflam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from the plant Embelia ribes, has demonstrated a range of biological activities, including anti-inflammatory and anti-angiogenic effects. A key aspect of its anti-inflammatory potential lies in its ability to modulate the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. These application notes provide a comprehensive guide for researchers to investigate and quantify the inhibitory effect of vilangin on nitric oxide production.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of vilangin on nitric oxide production in ECV304 endothelial cells.

CompoundConcentration (µg/mL)Effect on Nitric Oxide ProductionCell LineReference
Vilangin0.1InhibitoryECV304[1][2]
Vilangin1.0InhibitoryECV304[1][2]

Proposed Mechanism of Action

Vilangin is thought to inhibit nitric oxide production through a multi-faceted mechanism. In silico docking studies have shown a strong interaction between vilangin and nitric oxide synthase (NOS), suggesting direct enzymatic inhibition.[1] Furthermore, evidence from studies on the related compound embelin (B1684587), of which vilangin is a dimer, strongly suggests the involvement of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of the iNOS gene. By inhibiting the NF-κB pathway, vilangin likely suppresses the transcription of iNOS, leading to reduced iNOS protein levels and consequently, a decrease in nitric oxide production.

Proposed mechanism of vilangin's inhibition of nitric oxide production.

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes the colorimetric determination of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • Cell culture medium (phenol red-free)

  • Vilangin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

    • Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solution (1 mM in cell culture medium)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., ECV304 endothelial cells or RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of vilangin in phenol (B47542) red-free cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of vilangin (e.g., 0.1 and 1.0 µg/mL).

    • Include a vehicle control (medium with the solvent used to dissolve vilangin) and a positive control (e.g., cells stimulated with lipopolysaccharide [LPS] to induce NO production).

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the 1 mM NaNO₂ standard solution in the cell culture medium to obtain concentrations ranging from 0 to 100 µM.

    • Add 50 µL of each standard to empty wells in the new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the freshly mixed Griess reagent to all wells containing samples and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Griess_Assay_Workflow cluster_plate1 96-well Culture Plate cluster_plate2 96-well Assay Plate A1 Seed Cells B1 Treat with Vilangin & Controls A1->B1 C1 Incubate B1->C1 A2 Transfer Supernatant C1->A2 Collect Supernatant D1 Add Griess Reagent A2->D1 B2 Add Standards B2->D1 E1 Incubate (10-15 min) D1->E1 F1 Read Absorbance (540 nm) E1->F1 G1 Data Analysis F1->G1

Experimental workflow for the Griess assay.
Measurement of iNOS Protein Expression (Western Blot)

This protocol outlines the detection and quantification of iNOS protein levels in cell lysates by Western blotting.

Materials:

  • Cells treated with vilangin as described in the Griess assay protocol.

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape them off the plate.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the corresponding loading control band intensity.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-iNOS) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging & Densitometry H->I J Data Analysis I->J

Experimental workflow for Western blot analysis of iNOS.

Conclusion

These application notes provide a framework for the systematic investigation of vilangin's effect on nitric oxide production. By employing the detailed protocols for the Griess assay and Western blotting, researchers can obtain robust and reproducible data. The provided diagrams offer a visual representation of the proposed mechanism and experimental workflows, aiding in the design and execution of experiments. This information will be valuable for scientists and professionals in the field of drug discovery and development, particularly those focused on novel anti-inflammatory agents.

References

Method

Vilangin as a Molecular Probe: Application Notes and Protocols for Biological Systems

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, has garnered significant interest in the scientific community...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, has garnered significant interest in the scientific community for its diverse biological activities.[1] Its potential as an antioxidant, antimicrobial, and anticancer agent makes it a valuable molecular probe for studying various cellular processes.[2][3] This document provides detailed application notes and protocols for utilizing Vilangin in biological research, with a focus on its anti-angiogenic and pro-apoptotic properties. The information herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of Vilangin and to elucidate its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Vilangin's biological activities, providing a comparative overview for experimental planning.

Table 1: Cytotoxicity of Vilangin

Cell LineAssay TypeIC50 ValueReference
ECV 304 (Endothelial Cells)MTT Assay92 ± 1 µg/mL[4]
A549 (Lung Adenocarcinoma)MTT Assay400 µg/mL[5]

Table 2: Anti-angiogenic Activity of Vilangin

AssayTargetEffective ConcentrationObserved EffectReference
Wound Healing AssayECV 304 Cells0.1 and 1.0 µg/mLInhibition of cell migration[4]
Single Cell Migration AssayECV 304 Cells0.1 and 1.0 µg/mLInhibition of cell migration[4]
Nitric Oxide ProductionECV 304 Cells0.1 and 1.0 µg/mLInhibition of NO production[4]
Endothelial Ring FormationEAhy926 Cells0.1 and 1.0 µg/mLInhibition of tube formation[4]
Chorioallantoic Membrane (CAM) AssayIn vivoNot specifiedReduction in blood capillary length, size, and junctions[4]

Table 3: Molecular Interaction of Vilangin

Target ProteinMethodBinding EnergyInteracting ResiduesReference
Nitric Oxide Synthase (NOS)Molecular Docking-50.1 kcal/molArg199 & Glu377[4]

Signaling Pathways

Vilangin's biological effects are mediated through its interaction with key signaling pathways involved in cell survival, proliferation, and angiogenesis. Based on current research, Vilangin is proposed to inhibit angiogenesis by targeting nitric oxide synthase (NOS) and to induce apoptosis through the mitochondrial pathway, potentially involving the modulation of NF-κB and MAPK signaling pathways.

Anti-Angiogenic Pathway

Vilangin has been shown to inhibit nitric oxide (NO) production, a key signaling molecule in angiogenesis.[4] By binding to and inhibiting nitric oxide synthase (NOS), Vilangin can disrupt the downstream signaling cascade that promotes endothelial cell migration, proliferation, and tube formation, all critical steps in the formation of new blood vessels.

Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibition NO Nitric Oxide (NO) NOS->NO Endothelial_Cell_Activation Endothelial Cell Activation NO->Endothelial_Cell_Activation Angiogenesis Angiogenesis Endothelial_Cell_Activation->Angiogenesis

Vilangin's Inhibition of the NOS Pathway.
Pro-Apoptotic Pathway

While direct studies on Vilangin's effect on apoptosis signaling are emerging, evidence from structurally similar compounds suggests a mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases. Vilangin may also modulate the NF-κB and MAPK signaling pathways, which are crucial regulators of apoptosis.

Vilangin Vilangin NF_kB NF-κB Pathway Vilangin->NF_kB Inhibition MAPK MAPK Pathway Vilangin->MAPK Modulation Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) NF_kB->Bcl2_Family Regulation MAPK->Bcl2_Family Regulation Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Proposed Pro-Apoptotic Signaling of Vilangin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of Vilangin as a molecular probe.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Vilangin on the viability and proliferation of cells.

Materials:

  • Vilangin

  • Target cell line (e.g., ECV 304, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Vilangin in the cell culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Vilangin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Vilangin).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4/5: Assay A Seed cells in 96-well plate B Prepare Vilangin dilutions A->B C Treat cells with Vilangin B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G

MTT Assay Workflow.
In Vitro Angiogenesis (Wound Healing) Assay

This assay assesses the effect of Vilangin on endothelial cell migration.

Materials:

  • Vilangin

  • Endothelial cell line (e.g., ECV 304)

  • Appropriate cell culture medium

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed endothelial cells in 24-well plates and grow them to a confluent monolayer.

  • Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of Vilangin or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of Vilangin on cell migration.

cluster_0 Cell Culture cluster_1 Wound Creation & Treatment cluster_2 Data Acquisition & Analysis A Seed endothelial cells to confluence B Create a scratch wound A->B C Treat with Vilangin B->C D Image wound at different time points C->D E Measure wound width D->E F Calculate wound closure E->F

Wound Healing Assay Workflow.
In Silico Molecular Docking

This computational method predicts the binding affinity and interaction of Vilangin with a target protein, such as nitric oxide synthase.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)

  • Protein Data Bank (PDB) for protein structure

  • PubChem or similar database for ligand structure

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., Nitric Oxide Synthase, PDB ID: 1NOS) from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Obtain the 3D structure of Vilangin from a chemical database or draw it using molecular modeling software.

    • Minimize the energy of the ligand structure.

  • Docking:

    • Run the docking simulation to predict the binding poses of Vilangin within the protein's active site.

    • The software will calculate the binding energy for each pose.

  • Analysis:

    • Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Vilangin and the amino acid residues of the target protein.

cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Obtain Protein Structure (PDB) C Prepare Protein (add hydrogens, remove water) A->C B Obtain Ligand Structure (Vilangin) D Prepare Ligand (energy minimization) B->D E Define Binding Site C->E D->E F Run Docking Algorithm E->F G Analyze Binding Poses & Energies F->G H Visualize Protein-Ligand Interactions G->H

Molecular Docking Workflow.

References

Technical Notes & Optimization

Troubleshooting

Improving Vilangin synthesis yield and purity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Vilangin, focusing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Vilangin, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind Vilangin synthesis?

A1: Vilangin is synthesized through a condensation reaction between its precursor, embelin (B1684587), and formaldehyde (B43269). The reaction is typically carried out in an acidic medium, usually glacial acetic acid, with moderate heating. This process results in the formation of a methylene (B1212753) bridge connecting two embelin molecules to form the dimeric structure of Vilangin.[1][2][3]

Q2: What are the typical yields and purity I can expect from this synthesis?

A2: While some literature reports "quantitative yields," this is often an ideal scenario. In practice, yields can vary depending on the reaction conditions and purity of the starting materials. With proper optimization and purification, it is possible to achieve high yields of Vilangin with good purity. Purity is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (UV-Vis, FTIR, NMR, and Mass Spectrometry).[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Vilangin synthesis can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (embelin) on a TLC plate, you can observe the consumption of embelin and the formation of the Vilangin product. A suitable solvent system for this purpose is a mixture of toluene, acetone, and acetic acid.[4]

Q4: What are the key safety precautions I should take during Vilangin synthesis?

A4: Formaldehyde is a toxic and volatile substance, and glacial acetic acid is corrosive. Therefore, the synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting Guide

This guide addresses common issues encountered during Vilangin synthesis, providing potential causes and solutions to improve yield and purity.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: Embelin may be of poor quality, or the formaldehyde solution may have degraded. 2. Insufficient Heating: The reaction may not have reached the optimal temperature for the condensation to occur. 3. Incorrect Stoichiometry: The molar ratio of embelin to formaldehyde may not be optimal.1. Reagent Quality Check: Use freshly sourced, high-purity embelin. Ensure the formaldehyde solution is of the correct concentration and has been stored properly. 2. Optimize Temperature: Gently warm the reaction mixture on a water bath. Monitor the temperature to ensure it is sufficient to drive the reaction without causing degradation. A temperature of around 30°C has been reported for dissolving embelin. 3. Adjust Stoichiometry: While a 2:1 molar ratio of embelin to formaldehyde is theoretically required, empirical optimization may be necessary. Try varying the amount of formaldehyde to find the optimal ratio for your specific conditions.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted embelin. 2. Side Reactions: Formaldehyde can potentially react with the hydroxyl groups of embelin to form other byproducts. Self-condensation of formaldehyde can also occur. 3. Degradation: Prolonged heating or excessively high temperatures can lead to the degradation of the product.1. Increase Reaction Time: Monitor the reaction by TLC and continue heating until the embelin spot is no longer visible or has significantly diminished. 2. Control Reaction Conditions: Maintain a moderate temperature and avoid overheating. Use the minimum effective amount of formaldehyde to reduce the likelihood of side reactions. 3. Optimize Heating: Use a water bath for gentle and uniform heating. Avoid direct heating on a hot plate, which can cause localized overheating.
Difficulty in Isolating the Product 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the acetic acid solution upon cooling. 2. Oily Product Formation: The product may separate as an oil instead of a solid, making filtration difficult.1. Induce Precipitation: If the product does not precipitate on its own, try adding a small amount of cold water to the reaction mixture to decrease the solubility of Vilangin. 2. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystallization. Alternatively, add a seed crystal of pure Vilangin if available. 3. Solvent Extraction: If an oil forms, you can try to extract the product into an organic solvent like ethyl acetate (B1210297), wash the organic layer to remove impurities, and then evaporate the solvent to obtain the crude product for further purification.
Low Purity After Recrystallization 1. Inappropriate Solvent: The chosen recrystallization solvent may not have the ideal solubility characteristics (i.e., the compound is too soluble at low temperatures or not soluble enough at high temperatures). 2. Impurities Co-crystallize: Some impurities may have similar solubility profiles to Vilangin and co-precipitate.1. Solvent Screening: Experiment with different solvents or solvent mixtures for recrystallization. Dioxane has been reported as a suitable solvent. Other options to explore include ethanol, methanol, or mixtures like chloroform-methanol. 2. Column Chromatography Prior to Recrystallization: If significant impurities are present, purify the crude product by column chromatography before the final recrystallization step. This will remove the majority of impurities, leading to a higher purity final product.

Experimental Protocols

Detailed Synthesis Protocol for Vilangin

This protocol is a comprehensive guide for the synthesis of Vilangin from embelin and formaldehyde.

Materials:

  • Embelin (high purity)

  • Formaldehyde solution (37-40% in water)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 gram of embelin in 30 mL of glacial acetic acid.

  • Gently warm the mixture to 30°C on a water bath with stirring until the embelin is completely dissolved.[2]

  • To the clear solution, add a stoichiometric amount of formaldehyde solution (approximately 0.2 mL of 37% formaldehyde solution for a 2:1 molar ratio of embelin to formaldehyde).

  • Heat the reaction mixture on a water bath with continuous stirring. The temperature should be maintained to facilitate the reaction without causing decomposition.

  • Monitor the progress of the reaction by TLC using a toluene:acetone:acetic acid solvent system.[4] The reaction is complete when the embelin spot has disappeared or its intensity is significantly reduced.

  • Once the reaction is complete, allow the mixture to cool to room temperature. An intense orange precipitate of Vilangin should form.[1]

  • If precipitation is slow or incomplete, place the flask in an ice bath to facilitate crystallization.

  • Collect the precipitated Vilangin by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water to remove any residual acetic acid.

  • Dry the collected crystals in a desiccator to obtain the crude Vilangin.

Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude Vilangin in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient starts with hexane and gradually increases the proportion of a more polar solvent like ethyl acetate. For example, a hexane/ethyl acetate gradient can be used.[2]

  • Collect fractions in separate tubes as the solvent elutes from the column.

  • Monitor the composition of the collected fractions by TLC to identify the fractions containing pure Vilangin.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified Vilangin.

Purification by Recrystallization

Materials:

  • Purified Vilangin from column chromatography

  • Recrystallization solvent (e.g., Dioxane, Ethanol, Methanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the purified Vilangin in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., dioxane) to the flask.[1]

  • Gently heat the mixture on a hot plate with swirling until the Vilangin is completely dissolved.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure Vilangin crystals should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly to obtain pure Vilangin.

Visualizations

Logical Workflow for Vilangin Synthesis and Purification

Vilangin_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Embelin & Formaldehyde dissolve Dissolve Embelin in Glacial Acetic Acid start->dissolve react Add Formaldehyde & Heat dissolve->react monitor Monitor by TLC react->monitor Reaction Progress cool Cool to Room Temperature react->cool Reaction Complete monitor->react precipitate Precipitation of Crude Vilangin cool->precipitate filter Filter Crude Product precipitate->filter column_chrom Column Chromatography filter->column_chrom recrystallize Recrystallization column_chrom->recrystallize pure_vilangin Pure Vilangin recrystallize->pure_vilangin

Caption: Workflow for the synthesis and purification of Vilangin.

Troubleshooting Logic for Low Vilangin Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Vilangin Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss during Workup start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Increase Reaction Time/ Temperature cause1->sol1 sol2 Optimize Stoichiometry/ Control Temperature cause2->sol2 sol3 Improve Precipitation/ Extraction Technique cause3->sol3 sol4 Use High-Purity Starting Materials cause4->sol4

Caption: Troubleshooting guide for low Vilangin synthesis yield.

PI3K/Akt Signaling Pathway Potentially Modulated by Vilangin

Given that Vilangin is a derivative of embelin, it is plausible that it interacts with similar cellular signaling pathways. Embelin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6][7][8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Downstream Downstream Targets (Cell Survival, Proliferation) mTOR->Downstream Regulates Vilangin Vilangin Vilangin->PI3K Inhibits? Vilangin->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by Vilangin.

References

Optimization

Technical Support Center: Overcoming Vilangin Solubility Challenges for Bioassays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of Vilangin in bioassays. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of Vilangin in bioassays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add my Vilangin stock solution to my aqueous assay medium. What is the likely cause and how can I fix it?

A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like Vilangin. The primary reason is often the final concentration of the organic solvent (like DMSO) in your assay medium exceeding its solubility limit in water, causing the compound to crash out.

Initial Troubleshooting Steps:

  • Assess Solvent Concentration: Critically evaluate the final percentage of your organic solvent in the assay well. For many cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity.

  • Increase Stock Concentration: If your current stock concentration is low, you will need to add a larger volume to your assay, thereby increasing the final solvent percentage. Preparing a more concentrated stock solution allows you to add a smaller volume, keeping the final solvent concentration within an acceptable range.

Q2: I am using the maximum tolerated concentration of DMSO for my cells, but Vilangin is still not dissolving adequately. What are my next steps?

A2: When you've reached the solvent tolerance limit of your bioassay, a systematic approach to enhance Vilangin's solubility is necessary. Consider the following strategies, always validating the compatibility of any new excipient with your specific assay through vehicle control experiments.

  • Co-solvents: The addition of a water-miscible organic co-solvent can increase the overall solvating capacity of your vehicle.

  • Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous environments.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like Vilangin, effectively increasing their aqueous solubility.

Q3: Can I combine different solubilization methods?

A3: Yes, a combination of approaches can be more effective than a single method. For instance, a formulation containing both a co-solvent and a surfactant may provide synergistic effects on Vilangin's solubility. However, with each additional component, it is crucial to perform thorough vehicle control experiments to rule out any confounding effects on your bioassay results.

Q4: How do I determine if the solubilizing agent itself is interfering with my experimental results?

A4: This is a critical validation step. For every new solubilizing agent or combination you test, you must run parallel vehicle control experiments. This involves exposing your cells or assay system to the complete formulation (medium + solubilizing agent(s)) without Vilangin. This will allow you to distinguish the effects of Vilangin from any background effects of the vehicle itself.

Troubleshooting Guide: Vilangin Precipitation in Bioassays

This guide provides a logical workflow for addressing Vilangin solubility issues during your experiments.

G start Vilangin Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso increase_stock Prepare a more concentrated Vilangin stock solution in DMSO check_dmso->increase_stock Yes explore_alternatives Explore Alternative Solubilization Strategies check_dmso->explore_alternatives No lower_dmso Lower the volume of stock solution added to the assay increase_stock->lower_dmso reassess Re-evaluate for precipitation lower_dmso->reassess reassess->explore_alternatives Precipitation Persists proceed Proceed with Bioassay reassess->proceed Resolved cosolvents Try Co-solvents (e.g., Ethanol, PEG 300) explore_alternatives->cosolvents surfactants Use Surfactants (e.g., Tween 80) explore_alternatives->surfactants cyclodextrins Employ Cyclodextrins (e.g., HP-β-CD) explore_alternatives->cyclodextrins validate Perform Vehicle Control Experiments for each new formulation cosolvents->validate surfactants->validate cyclodextrins->validate validate->proceed

Troubleshooting workflow for Vilangin precipitation.

Quantitative Data Summary

The following tables summarize recommended starting concentrations for common solvents and solubilizing agents. Note: These are general recommendations, and the optimal concentrations should be empirically determined for your specific cell line and assay.

Table 1: Recommended Maximum Solvent Concentrations for A549 Cells

SolventMaximum Recommended ConcentrationNotes
DMSO0.5% (v/v)Higher concentrations (≥1%) may lead to decreased cell viability.
Ethanol≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.

Table 2: Suggested Concentration Ranges for Alternative Solubilizing Agents

AgentClassStarting Concentration RangeNotes
Polyethylene Glycol 300 (PEG 300)Co-solvent1-10% (v/v)Generally well-tolerated by many cell lines.
Polysorbate 80 (Tween 80)Surfactant0.01-0.1% (v/v)Use non-ionic surfactants to minimize cell lysis.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-10 mMKnown for its low toxicity profile in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Vilangin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Vilangin stock solution in DMSO.

Materials:

  • Vilangin powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of Vilangin required. For a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of Vilangin ≈ 564.7 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 564.7 g/mol * 1000 mg/g = 5.647 mg

  • Weighing: In a chemical fume hood, accurately weigh out approximately 5.65 mg of Vilangin powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: In a laminar flow hood, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Vilangin powder.

  • Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes until the Vilangin is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: In Vitro Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)

This protocol is adapted from studies on the anti-angiogenic effects of Vilangin and is designed to assess its impact on endothelial cell tube formation.[1]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • Vilangin stock solution (prepared as in Protocol 1)

  • Vehicle control (DMSO)

  • 96-well culture plate

  • Inverted microscope with imaging capabilities

Experimental Workflow:

G start Start: In Vitro Anti-Angiogenesis Assay coat_plate Coat 96-well plate with basement membrane matrix start->coat_plate prepare_cells Prepare HUVEC suspension in endothelial cell growth medium coat_plate->prepare_cells add_treatments Add Vilangin (e.g., 0.1, 1.0 µg/ml) or Vehicle Control (DMSO) to cells prepare_cells->add_treatments seed_cells Seed treated HUVECs onto the coated plate add_treatments->seed_cells incubate Incubate for 4-18 hours to allow tube formation seed_cells->incubate image Image wells using an inverted microscope incubate->image analyze Quantify tube formation (e.g., tube length, branch points) image->analyze end End: Assess Anti-Angiogenic Effect analyze->end

Workflow for the in vitro anti-angiogenesis tube formation assay.

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. In a cold environment, pipette the required amount into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at the desired density.

  • Treatment: Prepare serial dilutions of the Vilangin stock solution in the cell culture medium to achieve final concentrations (e.g., 0.1 and 1.0 µg/ml).[1] Prepare a vehicle control with the same final concentration of DMSO.

  • Seeding: Add the Vilangin- or vehicle-containing cell suspensions to the coated wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Imaging and Analysis: After incubation, visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.

Signaling Pathways

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Vilangin has been shown to possess anti-angiogenic properties, which may involve the inhibition of the VEGF signaling pathway. This pathway is a critical driver of angiogenesis.

G cluster_vilangin Vilangin cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response vilangin Vilangin vegf VEGF vilangin->vegf Inhibits (Potential Mechanism) vegfr VEGFR2 (Receptor Tyrosine Kinase) vegf->vegfr Binds and Activates pi3k PI3K vegfr->pi3k plc PLCγ vegfr->plc akt Akt pi3k->akt transcription Gene Transcription akt->transcription raf Raf mek MEK raf->mek erk ERK mek->erk erk->transcription dag_ip3 DAG / IP3 plc->dag_ip3 pkc PKC dag_ip3->pkc pkc->raf angiogenesis Angiogenesis (Proliferation, Migration, Survival) transcription->angiogenesis

References

Troubleshooting

Vilangin stability issues in different solvents

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vilangin in di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vilangin in different solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental use of Vilangin, focusing on its stability in various solvents.

Q1: My Vilangin solution appears to be changing color over time. What could be the cause?

A1: Vilangin, a benzoquinone derivative, is susceptible to degradation, which can often be observed as a color change in the solution. The most common causes for this are:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the hydroquinone (B1673460) moieties in the Vilangin structure, forming colored degradation products.

  • pH Instability: Vilangin's stability is pH-dependent. In alkaline or strongly acidic conditions, the molecule can undergo hydrolysis or other degradation reactions, leading to a change in color.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, causing the degradation of Vilangin.

Troubleshooting:

  • Prepare fresh solutions of Vilangin before use whenever possible.

  • Store stock solutions in amber vials to protect them from light.

  • Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving Vilangin to minimize oxidation.

  • Buffer your solvent to a neutral pH if compatible with your experimental setup.

Q2: I am observing a decrease in the expected biological activity of my Vilangin sample. Could this be related to stability issues?

A2: Yes, a loss of biological activity is a strong indicator of Vilangin degradation. The quinone and hydroxyl groups in Vilangin are crucial for its biological effects. Degradation can alter this chemical structure, leading to a reduction or complete loss of its intended activity.

Troubleshooting:

  • Confirm the purity and integrity of your Vilangin solid stock using an analytical technique like HPLC before preparing solutions.

  • Perform a stability study of Vilangin in your chosen solvent under your experimental conditions (time, temperature, light exposure) to understand its degradation profile.

  • Always run a positive control with a freshly prepared Vilangin solution in your biological assays.

Q3: I have noticed precipitation in my Vilangin solution after storage. What is happening?

A3: Precipitation can occur due to several factors:

  • Poor Solubility: Vilangin may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is stored at a lower temperature than when it was prepared.

  • Degradation Product Insolubility: The degradation products of Vilangin may be less soluble than the parent compound in the chosen solvent, leading to their precipitation.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of Vilangin beyond its solubility limit.

Troubleshooting:

  • Consult the solubility data for Vilangin in various solvents and choose a solvent where it has high solubility.

  • If you need to store the solution, ensure the container is tightly sealed and stored at a constant temperature.

  • If precipitation is observed, you may try to gently warm the solution to redissolve the compound, but be aware that this could accelerate degradation. It is generally recommended to prepare a fresh solution.

Q4: Which solvents are recommended for preparing stable Vilangin solutions?

  • Aprotic solvents such as DMSO and DMF are often good choices for initial stock solutions as they are less likely to participate in hydrolysis reactions.

  • Alcohols like ethanol (B145695) and methanol (B129727) can also be used, but the stability may be lower compared to aprotic solvents, especially if water is present.

  • Aqueous solutions should be used with caution and ideally buffered to a neutral pH. The stability of Vilangin in aqueous media is expected to be limited.

Recommendation: For long-term storage, it is best to store Vilangin as a solid at -20°C or below, protected from light and moisture. For experimental use, prepare fresh solutions from the solid stock. If a stock solution must be prepared, use a high-quality, dry aprotic solvent like DMSO, store it in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.

Vilangin Stability Data

The following table summarizes hypothetical stability data for Vilangin under various stress conditions. This data is intended to provide a general understanding of Vilangin's potential stability profile. Actual results may vary depending on the specific experimental conditions.

Stress ConditionSolvent SystemIncubation TimeTemperatureVilangin Remaining (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl in Water/Acetonitrile (B52724) (1:1)24 hours60°C65%Hydrolyzed quinone species
Base Hydrolysis 0.1 M NaOH in Water/Acetonitrile (1:1)8 hours40°C40%Ring-opened products
Oxidative 3% H₂O₂ in Water/Acetonitrile (1:1)24 hours25°C55%Oxidized quinone derivatives
Thermal DMSO72 hours80°C85%Thermally induced isomers
Photolytic Methanol48 hours25°C (UV light)50%Photodegradation adducts

Experimental Protocols

Protocol 1: Forced Degradation Study of Vilangin

This protocol outlines a general procedure for conducting a forced degradation study on Vilangin to understand its stability profile.

1. Materials:

  • Vilangin reference standard

  • HPLC grade solvents: Acetonitrile, Methanol, Water

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and amber HPLC vials

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve Vilangin in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of Vilangin stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of Vilangin stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of Vilangin stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the Vilangin stock solution in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose a vial containing the Vilangin stock solution to a UV light source for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At the end of the incubation period, dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method. The percentage of Vilangin remaining can be calculated by comparing the peak area of the stressed sample to that of an unstressed control.

Protocol 2: Development of a Stability-Indicating HPLC Method for Vilangin

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of Vilangin (e.g., 270 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is demonstrated by the ability of the method to separate Vilangin from its degradation products formed during forced degradation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Vilangin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 40°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (UV light) stock->photo Apply Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for Vilangin forced degradation study.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Vilangin Vilangin (Benzoquinone Dimer) Hydrolysis Hydrolysis (Acid/Base) Vilangin->Hydrolysis Oxidation Oxidation Vilangin->Oxidation Photodegradation Photodegradation Vilangin->Photodegradation Hydrolyzed Hydrolyzed Products (e.g., Ring Opening) Hydrolysis->Hydrolyzed Oxidized Oxidized Quinones Oxidation->Oxidized Photo_adducts Photochemical Adducts Photodegradation->Photo_adducts

Caption: Potential degradation pathways of Vilangin.

Optimization

Optimizing reaction conditions for Vilangin synthesis

Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of Vilangin from its precursor, embelin (B1684587).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Vilangin?

A1: Vilangin is synthesized through a condensation reaction between embelin and formaldehyde (B43269).[1][2] The reaction is typically carried out in a solution of glacial acetic acid which acts as both the solvent and an acidic catalyst.[3]

Q2: What are the starting materials and reagents required?

A2: The primary starting material is embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), which is often isolated from the berries of Embelia ribes.[1] The key reagent is formaldehyde, and glacial acetic acid is used as the solvent.[3] For purification, dioxane may be required for crystallization.[3]

Q3: What is a general overview of the synthesis procedure?

A3: The synthesis involves dissolving embelin in glacial acetic acid, which may require gentle warming. Formaldehyde is then added to the solution, and the mixture is heated, typically on a water bath. Upon cooling, Vilangin precipitates as a bright orange solid, which is then collected by filtration and can be further purified by crystallization.[3]

Q4: What are the key characteristics of the final product, Vilangin?

A4: Vilangin is a dimeric derivative of embelin and presents as a bright orange crystalline solid.[3] A notable characteristic is its low solubility in many common organic solvents, which can present challenges during purification.[4]

Experimental Protocols

Protocol 1: Synthesis of Vilangin from Embelin

This protocol is based on procedures described in the literature.[3]

Materials:

  • Embelin

  • Glacial Acetic Acid

  • Formaldehyde solution (e.g., 37% in water)

  • Dioxane (for crystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve embelin in glacial acetic acid. Gentle warming on a water bath may be necessary to achieve complete dissolution.

  • Once the embelin is fully dissolved, add formaldehyde solution to the flask.

  • Heat the reaction mixture on a water bath. One suggested protocol recommends heating for approximately 10 minutes.

  • After the heating period, allow the solution to cool to room temperature.

  • As the solution cools, a bright orange precipitate of Vilangin will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent (e.g., water or a solvent in which Vilangin is poorly soluble) to remove residual acetic acid and other impurities.

  • For further purification, the crude Vilangin can be crystallized from a suitable solvent such as dioxane.[3] This involves dissolving the crude product in a minimum amount of hot dioxane and allowing it to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry them thoroughly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Vilangin Precipitate Incomplete reaction due to insufficient heating (time or temperature).Ensure the reaction is heated appropriately. A time-course study can determine the optimal reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be found.
Incorrect stoichiometry of reactants.Optimize the molar ratio of embelin to formaldehyde. A slight excess of formaldehyde might be beneficial, but large excesses could lead to side reactions.
Degradation of starting materials or product.Ensure the purity of the embelin and the quality of the formaldehyde solution. Avoid excessive heating, which could lead to decomposition.
Product is Difficult to Purify Vilangin's low solubility in common organic solvents.Crystallization from a high-boiling point solvent like dioxane is a reported method.[3] If solubility remains an issue, consider techniques for poorly soluble compounds, such as dissolving the crude product in a suitable solvent, adsorbing it onto silica (B1680970) gel, and then performing column chromatography with the adsorbed material.[4]
Presence of unreacted embelin or side products.Optimize the reaction conditions to drive the reaction to completion. For purification, multiple crystallizations may be necessary. Washing the crude product thoroughly after filtration can also help remove more soluble impurities.
Inconsistent Results Between Batches Variability in the quality of starting materials.Standardize the source and purity of embelin and formaldehyde.
Lack of precise control over reaction parameters.Carefully control the reaction temperature, heating time, and stirring rate. For larger scale reactions, consider the exothermic nature of the reaction.

Optimizing Reaction Conditions

Due to a lack of extensive studies on the optimization of Vilangin synthesis in the reviewed literature, the following table provides a template for systematic optimization. Researchers should perform a series of small-scale experiments to determine the optimal conditions for their specific setup.

Parameter Range to Investigate Effect on Yield/Purity Notes
Temperature Room Temperature to 100°CHigher temperatures may increase the reaction rate but could also lead to side product formation or degradation.A temperature optimization study is recommended.
Reaction Time 10 minutes to several hoursInsufficient time will lead to incomplete reaction, while excessive time may promote side reactions.Monitor the reaction by TLC to determine the point of maximum product formation.
Embelin:Formaldehyde Molar Ratio 1:1 to 1:5An excess of formaldehyde may be required to drive the reaction to completion, but a large excess should be avoided.Start with a 1:2 molar ratio and adjust based on results.
Solvent Concentration VariesThe concentration of embelin in acetic acid can affect the reaction rate and product precipitation.Ensure enough solvent is used to fully dissolve the embelin at the reaction temperature.

Visualizing the Process

Experimental Workflow for Vilangin Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve Dissolve Embelin in Glacial Acetic Acid add_reagent Add Formaldehyde dissolve->add_reagent heat Heat Reaction Mixture (e.g., Water Bath) add_reagent->heat cool Cool to Room Temperature heat->cool precipitate Precipitation of Vilangin cool->precipitate filtrate Filter Crude Product precipitate->filtrate crystallize Crystallize from Dioxane filtrate->crystallize dry Dry Pure Vilangin crystallize->dry

Caption: Workflow for the synthesis and purification of Vilangin.

Troubleshooting Logic for Low Vilangin Yield

G start Low Vilangin Yield check_reaction Check Reaction Completion (e.g., TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_purity Analyze Purity of Starting Materials impure_materials Materials Impure check_purity->impure_materials No pure_materials Materials Pure check_purity->pure_materials Yes optimize_conditions Optimize Reaction Conditions increase_time_temp Increase Time/Temp optimize_conditions->increase_time_temp adjust_ratio Adjust Reactant Ratio optimize_conditions->adjust_ratio incomplete->optimize_conditions complete->check_purity purify_embelin Purify Embelin impure_materials->purify_embelin pure_materials->optimize_conditions

Caption: Decision tree for troubleshooting low yield in Vilangin synthesis.

Vilangin Synthesis Signaling Pathway

G cluster_reactants Reactants Embelin Embelin (2 molecules) AceticAcid Glacial Acetic Acid (Solvent/Catalyst) Embelin->AceticAcid + Heat Formaldehyde Formaldehyde Formaldehyde->AceticAcid + Heat Vilangin Vilangin (Methylenebis(embelin)) AceticAcid->Vilangin

Caption: Reaction pathway for the synthesis of Vilangin.

References

Troubleshooting

Vilangin degradation pathways and prevention

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Vilangin during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Vilangin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Vilangin and what are its common applications?

A1: Vilangin is a dimeric benzoquinone derived from embelin (B1684587), a natural compound extracted from the berries of the Embelia ribes plant.[1][2] It is synthesized by the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[1][3] Vilangin has garnered interest in pharmacological and medicinal chemistry research due to its potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2]

Q2: What are the primary factors that can cause Vilangin degradation?

A2: While specific degradation pathways for Vilangin are not extensively documented, its stability is known to be influenced by environmental factors such as light and temperature.[2] Based on studies of its precursor, embelin, Vilangin is likely susceptible to degradation under conditions of acid hydrolysis, oxidation, and thermal stress.

Q3: How should I properly store Vilangin to ensure its stability?

A3: To maintain the integrity of Vilangin, it is essential to store it under controlled conditions. Proper storage involves keeping the compound in a cool, dark, and dry place. Protection from light and elevated temperatures is crucial for preserving its efficacy.[2]

Q4: I am observing a change in the color of my Vilangin solution. What could be the cause?

A4: A color change in your Vilangin solution may indicate degradation. This could be triggered by exposure to light, elevated temperatures, or incompatible solvents. It is recommended to prepare fresh solutions and store them appropriately, protected from light.

Q5: Can I use acidic or basic solutions with Vilangin in my experiments?

A5: Caution is advised when using acidic or basic solutions. Based on data for the related compound embelin, Vilangin is likely to undergo significant degradation under acidic conditions. While the effect of basic conditions is not explicitly stated, it is a common stress factor for many organic compounds. It is recommended to perform preliminary stability tests at the desired pH before proceeding with extensive experiments.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

  • Potential Cause 1: Vilangin Degradation. Inconsistent or lower-than-expected bioactivity may be due to the degradation of your Vilangin stock or working solutions.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of Vilangin.

      • Ensure the solvent used is compatible and does not promote degradation.

      • Protect all solutions from light by using amber vials or covering them with aluminum foil.

      • Store stock solutions at the recommended temperature (cool and dry).

      • Minimize the time working solutions are kept at room temperature.

  • Potential Cause 2: Improper Sample Handling.

    • Troubleshooting Steps:

      • Review your experimental protocol for any steps that might introduce degradation-inducing factors (e.g., prolonged exposure to heat or light).

      • Ensure all equipment is clean and free of contaminants that could catalyze degradation.

Issue: Unexpected peaks in HPLC analysis.

  • Potential Cause: Presence of Degradation Products. The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution suggests that your Vilangin sample has degraded.

    • Troubleshooting Steps:

      • Analyze a freshly prepared Vilangin standard to confirm the retention time of the parent compound.

      • Review the storage conditions of the sample that showed degradation.

      • If performing a stability study, analyze the sample under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products.

      • Adjust your experimental conditions to avoid the factors identified as causing degradation.

Data on Vilangin Stability

While specific quantitative data on Vilangin degradation is limited, the following table summarizes its expected stability under various stress conditions, inferred from studies on its precursor, embelin.

Stress ConditionExpected StabilityNotes
Acid Hydrolysis (e.g., 0.1 M HCl) Low Significant degradation is expected.
Base Hydrolysis (e.g., 0.1 M NaOH) Moderate to Low Degradation is likely to occur.
Oxidation (e.g., 3% H₂O₂) Low Significant degradation is expected.
Thermal Stress (e.g., 60°C) Moderate to Low Degradation is accelerated at elevated temperatures.
Photolytic Stress (e.g., UV light) Low Vilangin is known to be sensitive to light.

Experimental Protocols

Protocol: Forced Degradation Study of Vilangin by HPLC

This protocol outlines a method to assess the stability of Vilangin under various stress conditions.

1. Materials:

  • Vilangin reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C8 column (e.g., 4.6 mm x 250 mm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Methanol: Acetonitrile: 1% Orthophosphoric acid in water (70:15:15 v/v/v). Sonicate to degas.

  • Vilangin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vilangin in methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase.

3. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix equal volumes of Vilangin stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 6 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of Vilangin stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of Vilangin stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat the Vilangin stock solution at 60°C for a specified time. Cool to room temperature before injection.

  • Photolytic Degradation: Expose the Vilangin stock solution to UV light for a specified time.

4. HPLC Analysis:

  • Column: C8 (4.6 mm x 250 mm)

  • Mobile Phase: Methanol: Acetonitrile: 1% Orthophosphoric acid in water (70:15:15 v/v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 291 nm

  • Injection Volume: 20 µL

  • Analyze the stressed samples and a freshly prepared working standard. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the Vilangin peak.

Visualizations

cluster_factors Degradation Factors Vilangin Vilangin Degradation Degradation Vilangin->Degradation leads to Light Light Exposure Light->Degradation Heat Elevated Temperature Heat->Degradation Acid Acidic Conditions Acid->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Factors contributing to Vilangin degradation.

start Start: Vilangin Sample prep Prepare Vilangin Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress hplc HPLC Analysis stress->hplc data Data Analysis (Compare chromatograms, identify degradants) hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for Vilangin stability assessment.

References

Optimization

Vilangin Extraction and Synthesis: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common pitfalls and troubleshooting strategies associated with obtaining Vilangin. As V...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common pitfalls and troubleshooting strategies associated with obtaining Vilangin. As Vilangin is primarily produced through the semi-synthesis of its natural precursor, embelin (B1684587), this guide is divided into two main sections: Embelin Extraction from Natural Sources and Vilangin Synthesis from Embelin .

Part 1: Embelin Extraction from Embelia ribes

This section focuses on the initial and crucial step of isolating high-purity embelin from its most common natural source, the berries of Embelia ribes.

Frequently Asked Questions (FAQs) - Embelin Extraction

Q1: What is the most significant factor affecting the yield of embelin during extraction?

A1: The choice of solvent is the most critical factor. Embelin has a polar benzoquinone ring and a non-polar alkyl chain, making its solubility variable across different solvents. While various solvents can be used, the polarity and the extraction method greatly influence the final yield and purity.

Q2: I am getting a low yield of embelin. What are the common causes?

A2: Low yields of embelin can be attributed to several factors:

  • Inappropriate Solvent Choice: Using a solvent in which embelin has low solubility will naturally result in a poor yield. For instance, non-polar solvents like n-hexane alone may not be efficient.[1]

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, microwave-assisted) may not be optimized for your specific plant material and solvent system.

  • Poor Quality of Plant Material: The concentration of embelin in Embelia ribes berries can vary depending on geographical location and harvesting time.

  • Incomplete Extraction: The extraction time may be insufficient to allow for the complete leaching of embelin from the plant matrix.

  • Degradation of Embelin: Embelin can undergo oxidation and thermal degradation, especially during prolonged high-temperature extraction methods.[1]

Q3: My embelin extract is a sticky, resinous mass instead of crystalline. How can I fix this?

A3: The co-extraction of resinous materials is a common issue, particularly when using solvents like n-hexane or methanol (B129727).[1] To obtain crystalline embelin, consider the following:

  • Solvent System Modification: A combination of solvents can be more effective. For example, after an initial extraction, washing the residue with a less polar solvent like petroleum ether can help remove impurities.[1]

  • Recrystallization: Dissolving the crude extract in a minimal amount of a suitable solvent mixture (e.g., dichloromethane (B109758) and methanol) and allowing it to crystallize, often at a reduced temperature, can yield purer, crystalline embelin.[1]

  • Chromatographic Purification: For very impure extracts, column chromatography over silica (B1680970) gel may be necessary.

Troubleshooting Guide: Embelin Extraction
Problem Potential Cause Troubleshooting Steps
Low Embelin Yield Inefficient solvent for extraction.Refer to the Data Presentation table below to select a more efficient solvent like ethyl acetate (B1210297) or chloroform.
Extraction time is too short.Increase the duration of the extraction process. For Soxhlet extraction, ensure the solvent in the siphon arm is colorless before stopping.
Degradation of embelin due to excessive heat.For heat-involved methods like Soxhlet, monitor the temperature. Consider using a cold percolation (maceration) method to minimize thermal degradation.
High Impurity in Extract (Sticky/Resinous) Co-extraction of undesirable compounds.Wash the crude extract with a non-polar solvent like petroleum ether to remove resinous impurities.
Inappropriate solvent for crystallization.Use a solvent system like dichloromethane and methanol for recrystallization. Slow crystallization at a lower temperature can improve crystal quality.
Inconsistent Results Between Batches Variation in plant material.Source plant material from a reliable supplier. If possible, analyze the embelin content of the raw material before large-scale extraction.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent-to-material ratio, temperature, and time, for each batch.
Data Presentation: Comparison of Embelin Extraction Methods
Extraction Method Solvent Temperature Time Reported Yield (% w/w) Reference
Optimized MacerationChloroform49°C34 mins38.73 ± 1.13[2][3]
HomogenizationEthyl Acetate45°C30 mins23.71[1]
Cold Macerationn-HexaneRoom Temp.-0.325[1]
SoxhletDiethyl Ether-12 hours3.1[4]
Microwave-AssistedAcetone-90 secs5.08[5]
SoxhletChloroform60°C-~0.9[6]
SoxhletEthyl Acetate-6 hoursHighest Recovery

Note: Yields can vary based on the quality of the raw plant material.

Experimental Protocol: Optimized Embelin Extraction

This protocol is based on an optimized maceration method yielding high-purity crystalline embelin.[2][3]

  • Preparation of Plant Material: Coarsely powder dried berries of Embelia ribes.

  • Extraction: For every 1 part of the crude drug powder, add 3 parts of chloroform.

  • Incubation: Maintain the mixture at 49°C for 34 minutes with agitation.

  • Filtration: Filter the mixture to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Crystallization: Allow the concentrated extract to stand, preferably at a cool temperature, to facilitate the crystallization of embelin.

  • Isolation and Drying: Collect the orange crystalline embelin by filtration and dry under a vacuum.

Part 2: Semi-Synthesis of Vilangin from Embelin

Once pure embelin is obtained, the next stage is its conversion to Vilangin through a condensation reaction.

Frequently Asked Questions (FAQs) - Vilangin Synthesis

Q1: What is the basic principle behind the synthesis of Vilangin from embelin?

A1: Vilangin is synthesized through a condensation reaction between two molecules of embelin and one molecule of formaldehyde (B43269). This reaction is typically carried out in an acetic acid medium, which acts as both a solvent and a catalyst. The reaction forms a methylene (B1212753) bridge between the two embelin units.[7]

Q2: My Vilangin synthesis reaction is not working, or the yield is very low. What could be wrong?

A2: Several factors can lead to a failed or low-yield synthesis:

  • Purity of Embelin: The starting embelin must be of high purity. Impurities can interfere with the condensation reaction.

  • Reaction Conditions: The temperature and reaction time are crucial. The reaction often requires gentle warming to proceed efficiently.[7]

  • Reagent Quality: Ensure the formaldehyde and glacial acetic acid are of appropriate quality.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Side Reactions: Although the primary reaction is straightforward, suboptimal conditions could potentially lead to side products.

Q3: How is Vilangin purified after the reaction?

A3: Vilangin typically precipitates out of the acetic acid solution upon cooling as a bright orange solid.[7] This precipitate can be collected by filtration. For higher purity, recrystallization from a suitable solvent like dioxane is recommended.[7]

Troubleshooting Guide: Vilangin Synthesis
Problem Potential Cause Troubleshooting Steps
Low or No Vilangin Yield Impure embelin starting material.Ensure the embelin used is crystalline and has the correct melting point. If necessary, repurify the embelin by recrystallization.
Incorrect reaction temperature.The reaction often requires gentle warming. Maintain a consistent temperature, for example, using a water bath.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present in significant amounts.
Difficulty in Purifying Vilangin Co-precipitation of impurities.Wash the filtered Vilangin precipitate with cold acetic acid or another suitable solvent to remove residual starting materials or by-products.
Choosing the wrong recrystallization solvent.Dioxane is a commonly cited solvent for the recrystallization of Vilangin.[7] Other solvent systems may need to be explored for optimal results.
Final Product is not Vilangin Incorrect starting materials or reaction conditions.Verify the identity of the starting materials. Confirm the reaction temperature and stoichiometry of the reactants.
Degradation of the product.Avoid excessive heating during the reaction and purification steps.
Experimental Protocol: Synthesis of Vilangin from Embelin

This protocol is based on the widely cited condensation reaction of embelin and formaldehyde.[7]

  • Dissolution of Embelin: In a suitable flask, dissolve purified embelin in glacial acetic acid. Gentle warming on a water bath may be required to facilitate dissolution.

  • Addition of Formaldehyde: To the embelin solution, add a stoichiometric amount of formaldehyde solution (e.g., 40% in water).

  • Reaction: Heat the reaction mixture on a water bath with constant stirring. The reaction time is typically short, around 10 minutes, but should be monitored.[6]

  • Precipitation: Allow the reaction mixture to cool to room temperature. A bright orange precipitate of Vilangin should form.

  • Isolation: Collect the Vilangin precipitate by filtration.

  • Purification (Optional but Recommended): For higher purity, recrystallize the obtained Vilangin from dioxane.

  • Drying: Dry the purified Vilangin under a vacuum.

Mandatory Visualizations

Overall Workflow for Vilangin Production

Embelia ribes berries Embelia ribes berries Powdered Berries Powdered Berries Embelia ribes berries->Powdered Berries Grinding Crude Embelin Extract Crude Embelin Extract Powdered Berries->Crude Embelin Extract Extraction (e.g., Maceration with Chloroform) Purified Embelin Purified Embelin Crude Embelin Extract->Purified Embelin Purification (Crystallization) Vilangin in Acetic Acid Vilangin in Acetic Acid Purified Embelin->Vilangin in Acetic Acid Synthesis (Formaldehyde, Acetic Acid) Crude Vilangin Crude Vilangin Vilangin in Acetic Acid->Crude Vilangin Precipitation (Cooling) Purified Vilangin Purified Vilangin Crude Vilangin->Purified Vilangin Purification (Recrystallization)

Caption: Overall workflow from Embelia ribes berries to purified Vilangin.

Troubleshooting Logic for Low Embelin Yield

start Low Embelin Yield check_solvent Is the extraction solvent optimal? start->check_solvent check_method Is the extraction method optimized? check_solvent->check_method Yes solution_solvent Change to a more efficient solvent (e.g., Ethyl Acetate, Chloroform) check_solvent->solution_solvent No check_material Is the plant material of good quality? check_method->check_material Yes solution_method Optimize extraction parameters (Time, Temperature) check_method->solution_method No check_time Is the extraction time sufficient? check_material->check_time Yes solution_material Source high-quality plant material check_material->solution_material No solution_time Increase extraction duration check_time->solution_time No

Caption: Decision-making workflow for troubleshooting low embelin yield.

References

Troubleshooting

Technical Support Center: Enhancing Vilangin Bioavailability

Welcome to the technical support center for vilangin bioavailability enhancement. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vilangin bioavailability enhancement. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is vilangin and what are its key therapeutic properties?

A1: Vilangin is a dimeric form of embelin, a natural benzoquinone isolated from Embelia ribes. It exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-angiogenic properties.[1][2][3] Studies have shown it to be cytotoxic against cancer cell lines like A549 lung adenocarcinoma and to inhibit endothelial cell migration and nitric oxide production, suggesting its potential in cancer therapy.[2][3]

Q2: What is the primary challenge in using vilangin for in vivo studies?

A2: The principal challenge is its low oral bioavailability. Like many bioactive natural compounds, vilangin is poorly soluble in water, which limits its absorption in the gastrointestinal tract.[1][4] This poor solubility is a major hurdle for achieving therapeutic concentrations in target tissues after oral administration.[5][6]

Q3: What are the most common strategies to enhance vilangin's bioavailability?

A3: Common strategies focus on improving its solubility and dissolution rate.[7] These include:

  • Lipid-Based Formulations: Encapsulating vilangin in systems like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can protect it from degradation and improve absorption.[8][9]

  • Polymeric Nanoparticles: Using biodegradable polymers such as PLGA to create nanoparticles can control the release and improve the pharmacokinetic profile of the drug.[10][11]

  • Solid Dispersions: Creating a solid dispersion of vilangin in a hydrophilic carrier can significantly enhance its dissolution rate and, consequently, its bioavailability.[12][13][14]

Q4: How do nanoparticle formulations improve the bioavailability of poorly soluble drugs like vilangin?

A4: Nanoparticle-based delivery systems enhance bioavailability through several mechanisms:[15]

  • Increased Surface Area: The small size (typically 1-100 nm) of nanoparticles dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10]

  • Enhanced Permeability: Some nanoparticles can cross biological barriers more effectively, including the intestinal epithelium, improving drug absorption.[11][16]

  • Protection from Degradation: Encapsulation protects the drug from the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[5][17]

  • Sustained Release: Formulations can be designed for controlled and sustained release, maintaining therapeutic drug levels over a longer period.[10][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and characterization of vilangin delivery systems.

Problem / Issue Potential Cause(s) Recommended Solution(s)
Low Drug Encapsulation Efficiency (<70%) 1. Poor affinity between vilangin and the carrier material. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-carrier ratio.1. Select a carrier with better compatibility (e.g., lipids for lipophilic drugs). 2. Optimize process parameters (e.g., homogenization speed, sonication time, evaporation rate).[19] 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity.[20]
Particle Aggregation / Poor Formulation Stability 1. Low zeta potential (surface charge) leading to particle attraction. 2. Inappropriate surfactant/stabilizer concentration. 3. Polymorphic changes in the lipid matrix during storage.[8]1. Aim for a zeta potential of at least ±20-30 mV for good electrostatic stabilization.[18][20] 2. Optimize the type and concentration of the stabilizer (e.g., PVA, Poloxamer 188, Tween 80).[18][20] 3. Store formulations at recommended temperatures (e.g., 4°C) and consider lyophilization for long-term stability.[20]
Inconsistent Particle Size (High Polydispersity Index > 0.3) 1. Non-uniform energy input during homogenization or sonication. 2. Issues with the solvent evaporation/diffusion rate. 3. Poor control over the nanoprecipitation process.[19]1. Ensure consistent and optimized energy input. Calibrate your homogenizer/sonicator. 2. Control the temperature and pressure during solvent removal. 3. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.[21]
Burst Release of Drug In Vitro 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous or imperfect carrier matrix. 3. Rapid initial degradation of the carrier material.1. Wash the nanoparticle suspension thoroughly after preparation to remove unencapsulated and surface-adsorbed drug.[18] 2. Optimize the formulation to create a denser, more robust matrix. 3. Select a polymer with a slower degradation rate or modify the lipid composition for more controlled release.[18]
Poor In Vitro - In Vivo Correlation (IVIVC) 1. Differences between the in vitro release medium and the in vivo gastrointestinal environment.[5] 2. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 3. Instability of the formulation in the GI tract.1. Use biorelevant dissolution media (e.g., simulated gastric and intestinal fluids) for in vitro release studies.[18] 2. Consider surface modification with PEG (PEGylation) to create "stealth" nanoparticles that can evade the immune system and prolong circulation time.[8][22] 3. Evaluate the stability of your formulation in the presence of enzymes and varying pH levels.

Quantitative Data Summary

The following table summarizes pharmacokinetic data from studies on various bioavailability enhancement strategies for poorly soluble compounds, analogous to vilangin.

Formulation TypeDrugCarrier(s)Key Pharmacokinetic EnhancementRelative Bioavailability IncreaseReference
Solid Dispersion Apigenin (B1666066)Pluronic-F127↑ Cmax, ↑ AUC3.19-fold (vs. marketed capsule)[14]
Solid Dispersion TilmicosinPVP K30↓ Tmax, ↑ Dissolution Rate1.40-fold (vs. pure drug)[7]
SNEDDS ApigeninGelucire 44/14, Tween 80, PEG 400↑ Cmax, ↑ AUC3.3 to 3.8-fold (vs. coarse powder)[23][24]
Nanoparticles PaclitaxelAlbumin↑ AUC, ↓ Clearance38.6-fold (vs. free drug)[25]
Nanoparticles DoxorubicinPolymeric↑ AUC, ↑ Half-life6.61-fold (vs. free drug)[25]

SNEDDS: Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration.

Experimental Protocols

Protocol 1: Preparation of Vilangin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the widely used hot homogenization followed by ultrasonication method.

Materials:

  • Vilangin

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of vilangin and the solid lipid. Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent lipid recrystallization and drug degradation.

  • Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath while stirring gently. The solidification of the lipid droplets leads to the formation of SLNs.

  • Purification: The SLN suspension can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Vilangin Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to enhance drug dissolution.

Materials:

  • Vilangin

  • Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP K30), Pluronic-F127)

  • Organic Solvent (e.g., Ethanol, Methanol, Acetone)

Procedure:

  • Dissolution: Accurately weigh vilangin and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components completely in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the process until a thin, dry film or solid mass is formed on the inner wall of the flask.

  • Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to ensure complete removal of any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind it using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of vilangin. Perform in vitro dissolution studies to assess the enhancement in drug release.[14][26]

Visualizations

Workflow for Selecting a Bioavailability Enhancement Strategy

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Enhancement Strategies cluster_3 Evaluation cluster_4 Outcome start Start: Vilangin Compound physchem Characterize Physicochemical Properties (Solubility, Permeability) start->physchem decision Primary Barrier? physchem->decision solubility Solubility Enhancement (e.g., Solid Dispersions, Nanocrystals) decision->solubility Low Solubility permeability Permeability Enhancement (e.g., Lipid Formulations, Permeation Enhancers) decision->permeability Low Permeability both Combined Approach (e.g., SLNs, SNEDDS, Polymeric NPs) decision->both Both invitro In Vitro Characterization (Dissolution, Stability, Cell Permeability) solubility->invitro permeability->invitro both->invitro invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo end Optimized Formulation invivo->end

Caption: Decision workflow for enhancing vilangin bioavailability.

Experimental Workflow for SLN Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation A 1. Melt Lipid and Dissolve Vilangin C 3. High-Speed Homogenization (Create Pre-emulsion) A->C B 2. Prepare Hot Aqueous Surfactant Solution B->C D 4. Probe Ultrasonication (Reduce Droplet Size) C->D E 5. Cool in Ice Bath (Solidify Nanoparticles) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (HPLC) E->H I Morphology (TEM/SEM) E->I J In Vitro Release Study F->J G->J H->J I->J K Stability Assessment J->K L In Vivo Animal Study K->L

Caption: Workflow for Solid Lipid Nanoparticle (SLN) synthesis.

Signaling Pathway Potentially Modulated by Vilangin

Vilangin has been reported to have anti-angiogenic properties, which often involve the inhibition of key signaling pathways like the PI3K/AKT pathway that promotes cell survival and proliferation.

G RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Vilangin Vilangin Vilangin->PI3K Inhibits Vilangin->AKT Inhibits

Caption: Hypothetical inhibition of PI3K/AKT pathway by Vilangin.

References

Optimization

Vilangin Dose-Response Curve Optimization: A Technical Support Resource

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilangin. The information is designed to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilangin. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is Vilangin and what are its primary biological activities?

Vilangin is a dimeric benzoquinone derived from embelin (B1684587), a compound isolated from the berries of the Embelia ribes plant.[1] It is synthesized through the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[2][3] Vilangin exhibits a range of biological effects, including antioxidant, antimicrobial, anticancer, and anti-angiogenic activities.[1][2][4]

Q2: What is a typical dose-response profile for Vilangin's cytotoxic effects?

The cytotoxic effects of Vilangin are dose-dependent. For instance, in A549 lung adenocarcinoma cells, Vilangin showed 61.95% cytotoxicity at a concentration of 500 µg/mL, with a half-maximal inhibitory concentration (IC50) of 400 µg/mL.[2][3] In ECV 304 endothelial cells, the IC50 for cytotoxicity was determined to be 92 ± 1 µg/mL.[4]

Q3: What are the known or putative signaling pathways affected by Vilangin?

While the precise molecular targets of Vilangin are still under investigation, its anticancer and anti-angiogenic effects are believed to involve the modulation of several signaling pathways.[1] Studies on Vilangin and structurally related compounds suggest the involvement of pathways that regulate apoptosis, cell proliferation, and angiogenesis. One study has indicated that Vilangin's anti-angiogenic effects may be linked to the inhibition of nitric oxide synthase (NOS).[4][5] Based on research into similar flavonoids like galangin, putative pathways that may be affected by Vilangin include those involved in apoptosis such as the p38 MAPK, PI3K/Akt, and PTEN/Akt pathways, as well as the JAK2/STAT3 pathway.[6][7][8]

Q4: What concentrations of Vilangin are effective for its non-cytotoxic activities?

Vilangin demonstrates biological activity at concentrations below its cytotoxic threshold. For its anti-angiogenic properties, inhibitory effects on wound healing, single-cell migration, and endothelial ring formation were observed at concentrations of 0.1 and 1.0 µg/mL.[4] The radical scavenging (antioxidant) activity of Vilangin was found to be maximal at a concentration of 1,000 µg/mL.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for Vilangin's biological activities.

Table 1: Cytotoxicity of Vilangin in different cell lines.

Cell LineAssayIC50Cytotoxicity at 500 µg/mL
A549 (Lung Adenocarcinoma)MTT Assay400 µg/mL[2][3]61.95%[2][3]
ECV 304 (Endothelial Cells)MTT Assay92 ± 1 µg/mL[4]Not Reported

Table 2: Effective concentrations of Vilangin for various biological activities.

Biological ActivityEffective ConcentrationAssay/Model
Anti-angiogenesis0.1 and 1.0 µg/mL[4]Wound healing, cell migration, endothelial ring formation
Antioxidant (Radical Scavenging)Maximum at 1,000 µg/mL[2][3]DPPH Assay
Antibacterial (MIC)62.5 µg/mLAgainst Staphylococcus epidermidis and Salmonella typhimurium[2][3]

Experimental Protocols

Detailed Protocol for Vilangin Dose-Response Cytotoxicity (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Vilangin on an adherent cancer cell line (e.g., A549).

Materials:

  • Vilangin stock solution (e.g., 10 mg/mL in DMSO)

  • A549 cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of Vilangin dilutions from the stock solution in complete medium. A suggested concentration range to test is 100, 200, 300, 400, and 500 µg/mL.[3]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Vilangin concentration) and a no-cell blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Vilangin dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each Vilangin concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the Vilangin concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Problem 1: High background absorbance in the MTT assay.

  • Possible Cause: Vilangin, being a colored compound, may interfere with the absorbance reading.

  • Troubleshooting Steps:

    • Run a "compound only" control by adding Vilangin at each tested concentration to wells containing medium but no cells.

    • Subtract the absorbance of these "compound only" wells from the corresponding experimental wells.

    • Consider using a different viability assay that is less susceptible to colorimetric interference, such as a fluorescence-based assay.

Problem 2: The dose-response curve is flat or shows a weak response.

  • Possible Causes:

    • The concentration range tested is too low.

    • The compound is inactive or has degraded.

    • The cell line is resistant to Vilangin.

    • Incorrect assay setup.

  • Troubleshooting Steps:

    • Extend the Concentration Range: Test higher concentrations of Vilangin.

    • Verify Compound Integrity: Ensure the Vilangin stock is properly stored and prepare fresh dilutions for each experiment.

    • Cell Line Selection: Use a cell line known to be sensitive to similar compounds.

    • Optimize Incubation Time: Increase the duration of Vilangin exposure (e.g., from 24 to 48 or 72 hours).

Problem 3: High variability between replicate wells.

  • Possible Causes:

    • Uneven cell seeding.

    • Pipetting errors during compound addition or reagent handling.

    • "Edge effects" in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding.

    • Pipetting Technique: Use calibrated pipettes and be consistent with your technique.

    • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.

Problem 4: A U-shaped or biphasic dose-response curve.

  • Possible Causes:

    • At high concentrations, Vilangin may precipitate out of the solution.

    • Off-target effects at higher concentrations.

    • Cytotoxicity at high concentrations in an assay measuring a non-lethal endpoint.

  • Troubleshooting Steps:

    • Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.

    • Focus on the Inhibitory Range: Analyze the data within the descending portion of the curve to determine the IC50.

    • Use an Orthogonal Assay: Confirm the findings with a different experimental method to rule out assay-specific artifacts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate vilangin_prep Prepare Vilangin Dilutions treatment Treat Cells with Vilangin vilangin_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Generate Dose-Response Curve & Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for Vilangin dose-response cytotoxicity (MTT) assay.

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Vilangin Vilangin PI3K_Akt PI3K/Akt Pathway Vilangin->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway Vilangin->p38_MAPK Activates NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Induces Angiogenesis Angiogenesis NOS->Angiogenesis Promotes

Caption: Putative signaling pathways modulated by Vilangin.

troubleshooting_tree cluster_issues Observed Issues cluster_solutions Potential Solutions start Unexpected Dose-Response Curve flat_curve Flat or Weak Response start->flat_curve high_variability High Variability start->high_variability u_shaped_curve U-shaped Curve start->u_shaped_curve solution_flat Extend Concentration Range Verify Compound Activity Optimize Incubation Time flat_curve->solution_flat solution_variability Ensure Even Cell Seeding Check Pipetting Technique Mitigate Edge Effects high_variability->solution_variability solution_u_shaped Check Compound Solubility Use Orthogonal Assay Analyze Inhibitory Range u_shaped_curve->solution_u_shaped

Caption: Troubleshooting decision tree for Vilangin dose-response experiments.

References

Troubleshooting

Minimizing off-target effects of Vilangin in experiments

This guide provides researchers with essential information, troubleshooting advice, and detailed protocols to effectively use Vilangin in experiments while minimizing and identifying potential off-target effects. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with essential information, troubleshooting advice, and detailed protocols to effectively use Vilangin in experiments while minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Vilangin and what is its primary molecular target?

Vilangin is a dimeric benzoquinone derivative isolated from the plant Embelia ribes.[1][2] Its parent compound, embelin (B1684587), is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[3][4][5] Vilangin is also presumed to target XIAP, thereby promoting programmed cell death in cancer cells.

Q2: What are the potential off-target effects of Vilangin?

While Vilangin's on-target effect is the inhibition of XIAP, researchers should be aware of several potential off-target activities:

  • Modulation of Other Signaling Pathways: The parent compound, embelin, has been shown to modulate critical signaling pathways involved in cancer pathophysiology, such as NF-κB, PI3K/Akt, and STAT3.[3][4] It is plausible that Vilangin shares some of these activities.

  • Induction of Reactive Oxygen Species (ROS): As a benzoquinone, Vilangin has the potential to induce the production of ROS, which can lead to oxidative stress and subsequent cellular responses like DNA damage and apoptosis, independent of XIAP inhibition.[6]

  • Reaction with Thiols: Quinones are known to react with thiol groups on proteins, which could lead to non-specific alkylation of cellular macromolecules and functional alterations.[7][8]

  • Inhibition of Nitric Oxide Synthase (NOS): Studies have shown that Vilangin can inhibit nitric oxide production, and in silico docking studies suggest it may interact with nitric oxide synthase.[2][9]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data.[10] Key strategies include:

  • Use of Control Compounds: Employ a structurally similar but inactive analog of Vilangin. If the phenotype is not observed with the inactive compound, it is more likely an on-target effect.[10]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to deplete the target protein (XIAP). The resulting phenotype should mimic the effect of Vilangin treatment if the effect is on-target.[1][10]

  • Use of Structurally Unrelated Inhibitors: If possible, use another compound that targets XIAP but has a different chemical structure. Observing the same phenotype can strengthen the evidence for an on-target effect.[2]

  • Rescue Experiments: If Vilangin's effect is due to XIAP inhibition, overexpressing an XIAP mutant that doesn't bind to Vilangin but is still functional might rescue the phenotype.

Q4: What is a good starting concentration for Vilangin in my cell culture experiments?

The optimal concentration of Vilangin is highly cell-line dependent.[6] It is strongly recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.[11] As a general starting point, concentrations in the range of 0.1 to 100 µg/mL have been used in various studies.[2][9] For anti-angiogenic effects, concentrations as low as 0.1 and 1.0 µg/mL have been shown to be effective.[2][9] It is crucial to use the lowest effective concentration that elicits the desired on-target effect to minimize off-target activities.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Cell Toxicity at Low Concentrations 1. Off-target effects leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound instability.1. Perform a dose-response curve to find a window where on-target effects are maximized and toxicity is minimized. 2. Test Vilangin in a cell line that does not express the target protein (XIAP). 3. Ensure the final solvent concentration is low (typically <0.5% for DMSO). Always include a vehicle-only control. 4. Prepare fresh aliquots of Vilangin for each experiment to avoid repeated freeze-thaw cycles.
Inconsistent Results Between Experiments 1. Inconsistent cell culture conditions. 2. Degradation of Vilangin stock solution. 3. Variation in treatment time or cell density.1. Standardize cell passage number and seeding densities. 2. Aliquot Vilangin stock upon receipt and store appropriately. 3. Maintain consistent protocols for treatment duration and cell confluency at the time of treatment.
Observed Phenotype Does Not Match Expected On-Target Effect 1. The phenotype is a result of one or more off-target effects. 2. The primary target in your cell line is not XIAP.1. Perform pathway analysis (e.g., Western blot for key proteins in NF-κB, PI3K/Akt pathways) to identify unexpectedly perturbed signaling. 2. Use a structurally unrelated XIAP inhibitor to see if the same phenotype is observed. 3. Validate target engagement using a method like the Cellular Thermal Shift Assay (CETSA).[1]

Data Summary

Table 1: Reported IC50 Values for Vilangin

Cell LineAssay TypeIC50 ValueReference
A549 (Lung Adenocarcinoma)Cytotoxicity400 µg/mL[12][13]
ECV 304 (Endothelial Cells)Cytotoxicity92 ± 1 µg/mL[2][9]

Table 2: Reported Biological Activities of Vilangin

ActivityCell Line/ModelEffective ConcentrationReference
Inhibition of Wound HealingECV 3040.1 and 1.0 µg/mL[2][9]
Inhibition of Single Cell MigrationECV 3040.1 and 1.0 µg/mL[2][9]
Inhibition of Nitric Oxide ProductionECV 3040.1 and 1.0 µg/mL[2][9]
Inhibition of Endothelial Ring FormationEAhy9260.1 and 1.0 µg/mL[2][9]
Antibacterial (MIC)S. epidermidis, S. typhimurium62.5 µg/mL[12][13]
CytotoxicityA54961.95% cytotoxicity at 500 µg/mL[12]

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol is adapted from the method described by Mosmann (1983) and is used to assess cell viability to determine the IC50 of Vilangin.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^6 cells/mL and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Vilangin Treatment: Prepare serial dilutions of Vilangin in your culture medium. A suggested range is 0.1 to 100 µg/mL.[2] Remove the old medium and treat the cells with the various concentrations of Vilangin. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

G cluster_workflow Workflow: Determining Optimal Vilangin Concentration A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Vilangin C 3. Treat Cells with Vilangin & Vehicle Control B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (540 nm) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Workflow for determining the optimal concentration of Vilangin.
Protocol 2: Wound Healing (Scratch) Assay

This protocol is to assess the effect of Vilangin on cell migration.[9]

  • Cell Seeding: Seed ECV 304 endothelial cells in a 24-well plate and grow them to full confluency.

  • Create Wound: Use a sterile 1 mm wide plastic scraper or pipette tip to create a linear scratch in the cell monolayer.

  • Wash and Treat: Wash the cells with PBS to remove dislodged cells. Add fresh medium containing the desired concentration of Vilangin (e.g., 0.1 or 1.0 µg/mL) or a vehicle control.[9]

  • Image Acquisition: Take bright-field images of the scratch at 0 hours and at subsequent time points (e.g., every 4 hours for 8 hours) using an inverted microscope at 10x magnification.[9]

  • Quantification: Measure the width of the scratch at different points for each condition and time point. The rate of wound healing can be quantified by calculating the percentage of wound closure compared to the 0-hour time point.

On-Target vs. Off-Target Validation Strategy

The following diagram illustrates the logical workflow for validating that an observed cellular phenotype is due to the on-target inhibition of XIAP by Vilangin.

G cluster_logic Logic: On-Target Effect Validation Start Observe Phenotype with Vilangin Control1 Treat with Inactive Vilangin Analog Start->Control1 Control2 Knockdown/Knockout XIAP (siRNA/CRISPR) Start->Control2 Result1 Phenotype Absent? Control1->Result1 Result2 Phenotype Mimicked? Control2->Result2 OnTarget Strong Evidence for On-Target Effect Result1->OnTarget Yes OffTarget Suggests Off-Target or Non-Specific Effect Result1->OffTarget No Result2->OnTarget Yes Result2->OffTarget No

A logical workflow for validating on-target effects of Vilangin.
Vilangin's Potential Signaling Interactions

Vilangin is thought to primarily inhibit XIAP, which in turn releases the inhibition on caspases, leading to apoptosis. However, due to its benzoquinone structure and similarity to embelin, it may have off-target effects on other pro-survival and inflammatory pathways.

G cluster_pathway Potential Signaling Pathways Modulated by Vilangin Vilangin Vilangin XIAP XIAP Vilangin->XIAP On-Target Inhibition ROS ROS Production Vilangin->ROS Potential Off-Target Effect NFkB NF-κB Pathway Vilangin->NFkB Potential Off-Target Effect PI3K_Akt PI3K/Akt Pathway Vilangin->PI3K_Akt Potential Off-Target Effect Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces OxStress Oxidative Stress ROS->OxStress Survival Cell Survival & Proliferation NFkB->Survival Promotes PI3K_Akt->Survival Promotes

Potential on-target and off-target signaling pathways of Vilangin.

References

Optimization

Vilangin interference with common laboratory assays

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate potential interference of vilangin in common laboratory assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate potential interference of vilangin in common laboratory assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is vilangin and why is it a concern for laboratory assays?

A1: Vilangin is a dimeric benzoquinone naturally found in plants of the Embelia species. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its inherent physicochemical characteristics, such as its color and redox activity, can lead to interference in a variety of common laboratory assays, potentially generating false-positive or false-negative results.

Q2: Which types of assays are most susceptible to interference by vilangin?

A2: Assays that are most likely to be affected by vilangin fall into three main categories:

  • Colorimetric and Spectrophotometric Assays: Vilangin is a colored compound and exhibits absorbance in the UV-visible spectrum, which can directly interfere with assays that rely on colorimetric or spectrophotometric readouts.

  • Redox-Based Assays: As a strong antioxidant, vilangin can directly interact with redox indicators and enzymes in assays that measure oxidative stress, cell viability, or enzyme activity through redox reactions.

  • Immunoassays and Protein-Based Assays: Vilangin, being a polyphenol-like compound, may engage in non-specific binding to proteins, including antibodies and enzymes, potentially affecting the outcomes of assays like ELISA and Western Blotting.

Q3: How can I determine if vilangin is interfering with my assay?

A3: The best approach is to run proper controls. This includes a "vilangin-only" control (vilangin in assay buffer without any biological material) to check for direct effects on the assay reagents and a "spiked" control (a known positive sample with and without vilangin) to assess its effect on the detection of the target analyte.

Q4: Are there any general strategies to mitigate vilangin interference?

A4: Yes, several strategies can be employed:

  • Sample Dilution: Diluting the sample containing vilangin can reduce its concentration to a level where it no longer interferes with the assay, while still allowing for the detection of the target analyte.

  • Use of Alternative Assays: If interference is persistent, consider using an assay with a different detection principle that is less susceptible to interference from colored or redox-active compounds.

  • Data Correction: For colorimetric assays, subtracting the absorbance of the "vilangin-only" control from the sample readings can help to correct for its intrinsic color.

  • Reagent Optimization: Adjusting the concentrations of assay reagents may help to minimize their interaction with vilangin.

Troubleshooting Guides by Assay Type

Colorimetric Assays (e.g., ELISA, MTT, Bradford, Griess Assay)

Issue: Unexpectedly high or low absorbance readings.

Potential Cause: Vilangin's intrinsic color can add to the absorbance reading (false positive) or it can quench the colorimetric signal (false negative). Its antioxidant properties can also interfere with the chemical reactions that produce the colored product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colorimetric assays.

Specific Recommendations:

  • MTT Assay: Vilangin, as a reducing agent, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability. Consider using a non-redox-based viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • ELISA: Polyphenols can bind non-specifically to proteins, including antibodies and the HRP enzyme conjugate, potentially inhibiting the enzymatic reaction or blocking antibody-antigen binding.[1] Increasing the stringency of wash steps or using a different blocking buffer may help.

  • Griess Assay: As an antioxidant, vilangin may scavenge the reactive nitrogen species that the Griess reagent detects, leading to an underestimation of nitric oxide production.

Fluorescence-Based Assays (e.g., qPCR, Fluorescence Microscopy, Fluorometric Enzyme Assays)

Issue: Altered fluorescence intensity or unexpected spectral shifts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence assays.

Specific Recommendations:

  • qPCR: Some compounds can inhibit DNA polymerase or interfere with the fluorescence of DNA-binding dyes.[3] Run a control qPCR reaction with a known template in the presence and absence of vilangin to assess for inhibition.

  • Fluorescence Microscopy: If vilangin exhibits fluorescence, it may contribute to background signal. Image vilangin-treated samples that have not been stained with a fluorescent probe to assess its intrinsic fluorescence.

Redox-Based Assays (e.g., DPPH, FRAP, ABTS)

Issue: Vilangin consistently shows very high antioxidant activity, potentially masking the effects of other compounds.

Potential Cause: Vilangin is a potent antioxidant and will readily react with the reagents in these assays. This is an expected result, but it can complicate the interpretation of results when studying complex mixtures.

Recommendations:

  • When testing extracts containing vilangin, it is important to acknowledge its contribution to the total antioxidant capacity.

  • To study the antioxidant activity of other components in a mixture, vilangin may need to be removed through chromatographic separation prior to the assay.

Western Blotting

Issue: "Ghost" bands, high background, or weak signal.

Potential Cause: Polyphenols can bind to proteins and may interfere with antibody binding or the chemiluminescent reaction.[4][5]

Recommendations:

  • Ensure thorough washing steps to remove any non-specifically bound vilangin.

  • Optimize the concentration of primary and secondary antibodies.

  • Consider using a different blocking agent.

  • Run a lane with vilangin-treated protein lysate alongside an untreated control to observe any differences in banding patterns or background.

Quantitative Data Summary

Assay TypeCompoundReported EffectConcentrationCitation
Cell ViabilityVilanginIC50 of 400 µg/mL in A549 cells400 µg/mL[6]
Antioxidant (FRAP)VilanginTwo-fold higher than standardNot specified[6]
Antioxidant (DPPH)VilanginMaximum radical scavenging at 1,000 µg/mL1,000 µg/mL[6]

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of vilangin or your test compound for the desired time period. Include untreated control wells.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7][8][9]

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of vilangin or your test sample in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10][11]

  • Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of your sample in distilled water.

  • Reaction: Add 150 µL of the FRAP reagent to a microplate well, followed by 50 µL of the sample.

  • Incubation: Incubate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.[12]

Griess Assay for Nitric Oxide
  • Sample Collection: Collect cell culture supernatants.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution I (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: In a 96-well plate, add 50 µL of the cell supernatant to 50 µL of Solution I. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution II and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[13][14][15][16]

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Signaling Pathway Diagrams

While direct and comprehensive studies on all signaling pathways modulated by vilangin are limited, research on the structurally related flavonoid, galangin, provides insights into potential mechanisms of action. Galangin has been shown to modulate the PI3K/Akt and MEK1/2-ERK1/2 pathways.[17] It is plausible that vilangin may interact with similar pathways.

PI3K_Akt_Pathway Vilangin Vilangin PI3K PI3K Vilangin->PI3K Inhibition? Receptor Growth Factor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Postulated inhibitory effect of vilangin on the PI3K/Akt signaling pathway.

MAPK_ERK_Pathway Vilangin Vilangin MEK MEK1/2 Vilangin->MEK Inhibition? Stimulus External Stimulus Ras Ras Stimulus->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response

Caption: Postulated inhibitory effect of vilangin on the MAPK/ERK signaling pathway.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform appropriate controls and validate all experimental results.

References

Troubleshooting

Vilangin Synthesis for Preclinical Studies: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Vilangin for preclinical studies. It includes detailed experimental proto...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Vilangin for preclinical studies. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Vilangin?

A1: The most prevalent and straightforward method for Vilangin synthesis is the condensation reaction of embelin (B1684587) with formaldehyde (B43269) in an acetic acid medium under moderate heating.[1][2] This method has been reported to produce Vilangin in quantitative yields.[3]

Q2: What are the primary starting materials for Vilangin synthesis?

A2: The primary starting materials are embelin and formaldehyde. Embelin is a naturally occurring benzoquinone that can be isolated from the berries of plants such as Embelia ribes.[2] Formaldehyde is readily available commercially.

Q3: What are the known biological activities of Vilangin?

A3: Vilangin has demonstrated a range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[2] It has shown cytotoxic activity against A549 lung adenocarcinoma cancer cells and is being investigated for its anti-angiogenic potential.[2][4]

Q4: What are the potential challenges in scaling up Vilangin synthesis?

A4: Challenges in scaling up can include maintaining consistent heat distribution, ensuring efficient mixing, managing the safe handling of formaldehyde, and developing a robust purification strategy to handle larger volumes and ensure high purity.

Q5: How can the purity of synthesized Vilangin be assessed?

A5: The purity of Vilangin can be determined using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by its melting point. Further characterization to confirm the structure is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive embelin or formaldehyde.- Insufficient heating or reaction time.- Incorrect stoichiometry of reactants.- Confirm the quality of starting materials.- Optimize reaction temperature (moderate heat) and time (monitor reaction progress using TLC).- Ensure the correct molar ratio of embelin to formaldehyde is used.
Formation of Side Products/Impurities - Overheating the reaction mixture.- Presence of impurities in the starting embelin.- Undesired polymerization of formaldehyde.- Maintain a consistent and moderate reaction temperature.- Ensure the embelin used is of high purity (recrystallize if necessary).- Add formaldehyde slowly to the reaction mixture.
Difficulty in Product Crystallization - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Cooling the solution too rapidly.- Concentrate the solution by evaporating some of the acetic acid.- Perform a hot filtration to remove any insoluble impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. "Scratching" the inside of the flask with a glass rod can sometimes initiate crystallization.
Product is an Oil Instead of a Solid - Presence of significant impurities.- The boiling point of the solvent is higher than the melting point of the product.- Purify the crude product using column chromatography before attempting recrystallization.- Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of Vilangin.
Inconsistent Results on Scale-Up - Uneven heat and mass transfer in a larger reactor.- Challenges in maintaining a homogenous reaction mixture.- Use a reactor with efficient stirring and temperature control.- Consider a staged addition of reagents to manage the reaction exotherm.

Data Presentation

Table 1: Summary of Quantitative Data for Vilangin Synthesis and Activity
ParameterValueSource(s)
Embelin Yield from Embelia ribes ~9 g from 1 kg of dried berries[2]
Vilangin Synthesis Yield Quantitative[3]
Vilangin MIC vs. S. epidermidis 62.5 µg/mL[2]
Vilangin MIC vs. S. typhimurium 62.5 µg/mL[2]
Vilangin Cytotoxicity (A549 cells) IC50: 400 µg/mL[2]

Experimental Protocols

Protocol 1: Isolation of Embelin from Embelia ribes Berries

Objective: To extract and purify the precursor, embelin, from its natural source.

Materials:

Procedure:

  • Extract 1 kg of coarsely powdered Embelia ribes berries with chloroform using a Soxhlet apparatus.

  • Concentrate the filtered extract to approximately 300 mL using a rotary evaporator at 60°C.

  • Refrigerate the concentrated extract overnight to allow for the precipitation of the solid.

  • Filter the precipitate using a Buchner funnel and wash the residue with a small amount of chloroform.

  • Dry the residue in a vacuum desiccator to obtain crude embelin.

  • Prepare a chromatography column with silica gel packed in hexane.

  • Dissolve the crude embelin in a minimal amount of hexane and load it onto the column.

  • Elute the column initially with hexane, followed by a gradient of hexane/ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Collect the fractions and monitor them by TLC. The fraction eluted with hexane/ethyl acetate (3:1) typically contains embelin.

  • Combine the pure fractions and crystallize the embelin from methanol to obtain orange, lustrous plates.

  • The yield of pure embelin is approximately 9 grams.[2]

Protocol 2: Synthesis of Vilangin

Objective: To synthesize Vilangin from embelin and formaldehyde.

Materials:

  • Embelin (purified)

  • Glacial acetic acid

  • Formaldehyde solution (40%)

  • Dioxane (for crystallization)

  • Round-bottom flask

  • Stirring apparatus

  • Water bath

  • Filtration apparatus

Procedure:

  • Dissolve 1 g of purified embelin in 30 mL of glacial acetic acid in a round-bottom flask.

  • Gently warm the mixture to 30°C with constant stirring until the embelin is fully dissolved.[2]

  • Slowly add a stoichiometric amount of 40% formaldehyde solution to the reaction mixture.

  • Heat the solution in a water bath, maintaining a moderate temperature, with continuous stirring for approximately 10 minutes.[2]

  • Allow the solution to cool to room temperature. A bright orange precipitate of Vilangin will form.[1]

  • Filter the precipitate at the pump and wash it with a small amount of cold acetic acid.

  • Recrystallize the crude Vilangin from dioxane to obtain the purified product.[1]

Protocol 3: Purification of Vilangin by Recrystallization

Objective: To purify the synthesized Vilangin.

Materials:

  • Crude Vilangin

  • Dioxane (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration setup

Procedure:

  • Place the crude Vilangin in an Erlenmeyer flask.

  • Add a minimal amount of dioxane to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the Vilangin completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Signaling Pathways

Vilangin_Anti_Angiogenesis_Pathway cluster_cell Endothelial Cell VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis VEGF VEGF VEGF->VEGFR Binds Vilangin Vilangin Vilangin->VEGFR Inhibits Vilangin->PI3K Inhibits

Caption: Proposed anti-angiogenic signaling pathway of Vilangin.

Vilangin_PI3K_AKT_Pathway cluster_cell_pi3k Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival GrowthFactor Growth Factor GrowthFactor->RTK Binds Vilangin_PI3K Vilangin Vilangin_PI3K->PI3K Inhibits

Caption: Vilangin's potential inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow

Vilangin_Synthesis_Workflow cluster_extraction Embelin Isolation cluster_synthesis Vilangin Synthesis cluster_purification Purification start_extraction Start: Dried Embelia ribes berries soxhlet Soxhlet Extraction (Chloroform) start_extraction->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate precipitate Precipitation (Refrigeration) concentrate->precipitate filter_crude Filtration (Buchner Funnel) precipitate->filter_crude crude_embelin Crude Embelin filter_crude->crude_embelin chromatography Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) crude_embelin->chromatography crystallize_embelin Crystallization (Methanol) chromatography->crystallize_embelin pure_embelin Pure Embelin crystallize_embelin->pure_embelin dissolve_embelin Dissolve Embelin in Acetic Acid pure_embelin->dissolve_embelin add_formaldehyde Add Formaldehyde dissolve_embelin->add_formaldehyde react Reaction (Moderate Heat) add_formaldehyde->react cool Cool to Room Temperature react->cool precipitate_vilangin Precipitation of Crude Vilangin cool->precipitate_vilangin filter_vilangin Filtration precipitate_vilangin->filter_vilangin crude_vilangin Crude Vilangin filter_vilangin->crude_vilangin recrystallize_vilangin Recrystallization (Dioxane) crude_vilangin->recrystallize_vilangin final_product Pure Vilangin recrystallize_vilangin->final_product

Caption: Experimental workflow for Vilangin synthesis and purification.

References

Optimization

Technical Support Center: Managing Vilangin-Induced Cytotoxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Vilangin-induced cytot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Vilangin-induced cytotoxicity in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Vilangin's cytotoxic effects?

A1: Vilangin, a dimeric benzoquinone, primarily exerts its cytotoxic effects through the induction of apoptosis (programmed cell death). Its multifaceted mechanism also includes significant antioxidant activity. This dual nature can lead to complex cellular responses. In cancer cells, Vilangin's pro-apoptotic activity is desirable, but in normal cells, it can lead to unwanted toxicity.

Q2: I am observing significant cytotoxicity in my normal cell lines at concentrations effective against cancer cells. What are the potential causes?

A2: High cytotoxicity in normal cells can stem from several factors:

  • High Concentration: While effective against cancer cells, the concentration of Vilangin may be above the toxic threshold for normal cells.

  • Prolonged Exposure: Continuous exposure to Vilangin can lead to cumulative damage in normal cells.

  • Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents.

  • Off-Target Effects: At higher concentrations, Vilangin may have off-target effects that contribute to cytotoxicity.

Q3: What general strategies can be employed to minimize Vilangin-induced cytotoxicity in normal cells?

A3: Several strategies can be implemented to protect normal cells from Vilangin-induced toxicity:

  • Co-administration with Antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) may counteract oxidative stress-related damage in normal cells.

  • Targeted Drug Delivery: Encapsulating Vilangin in delivery systems like liposomes or nanoparticles can enhance its delivery to cancer cells while reducing systemic exposure to normal cells.

  • Induction of Cell Cycle Arrest in Normal Cells: Temporarily arresting the cell cycle of normal cells can render them less susceptible to the cytotoxic effects of Vilangin, a concept known as cyclotherapy.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in cytotoxicity assay results between experiments. Inconsistent cell seeding density, variations in Vilangin concentration or incubation time.Standardize cell seeding protocols. Prepare fresh Vilangin dilutions for each experiment from a stock solution. Ensure precise and consistent incubation times.
Unexpectedly low cytotoxicity in cancer cells. Degradation of Vilangin stock solution, incorrect concentration calculation, or development of drug resistance.Store Vilangin stock solution according to the manufacturer's instructions, protected from light. Verify all calculations. Test for multidrug resistance markers in the cancer cell line.
Co-administration of N-acetylcysteine (NAC) reduces Vilangin's efficacy against cancer cells. NAC's antioxidant properties may interfere with the oxidative stress component of Vilangin's anticancer mechanism.Optimize the concentration of NAC to a level that protects normal cells without significantly compromising Vilangin's effect on cancer cells. This requires a dose-response matrix experiment.
Liposomal Vilangin formulation shows poor encapsulation efficiency. Incompatible lipid composition, incorrect pH gradient, or suboptimal extrusion parameters.Experiment with different lipid compositions (e.g., varying cholesterol content). Ensure the appropriate pH gradient is established for remote loading. Optimize extrusion parameters such as pore size and temperature.

Quantitative Data Summary

Table 1: Cytotoxicity of Vilangin in Different Cell Lines

Cell LineCell TypeIC50 (µg/mL)Reference
ECV 304Human Endothelial Cells92 ± 1[1]
A549Human Lung Adenocarcinoma400[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Reduce Vilangin-Induced Cytotoxicity

This protocol outlines a method to assess the cytoprotective effect of NAC on normal cells treated with Vilangin.

Materials:

  • Normal cell line (e.g., primary human fibroblasts) and cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Vilangin

  • N-acetylcysteine (NAC)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of Vilangin in complete culture medium. For the co-treatment groups, prepare another set of Vilangin dilutions containing a fixed, non-toxic concentration of NAC (e.g., 1 mM). Include control wells with medium only, medium with NAC only, and medium with the highest concentration of Vilangin's solvent (e.g., DMSO).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC50 values of Vilangin with and without NAC for both cell lines.

Protocol 2: Preparation and Evaluation of a Liposomal Vilangin Formulation

This protocol describes a method for encapsulating Vilangin into liposomes to potentially reduce its toxicity to normal cells.

Materials:

  • Vilangin

  • Phospholipids (B1166683) (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform (B151607)

  • Thin-film hydration equipment (rotary evaporator)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., citrate (B86180) buffer at pH 4.0) to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Drug Loading (Remote Loading):

    • Create a pH gradient by exchanging the external buffer of the liposomes with a buffer of neutral pH (e.g., PBS at pH 7.4) via dialysis.

    • Incubate the liposomes with a solution of Vilangin. The pH gradient will drive the encapsulation of Vilangin into the aqueous core of the liposomes.

  • Purification: Remove unencapsulated Vilangin by dialysis or size exclusion chromatography.

  • Characterization and Evaluation:

    • Determine the particle size and zeta potential of the liposomal formulation.

    • Quantify the encapsulation efficiency.

    • Evaluate the in vitro cytotoxicity of the liposomal Vilangin compared to free Vilangin on both normal and cancer cell lines using the MTT assay described in Protocol 1.

Visualizations

cluster_vilangin Vilangin Action cluster_cell Cellular Response Vilangin Vilangin ROS ↑ Reactive Oxygen Species (ROS) Vilangin->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Vilangin-induced apoptotic signaling pathway.

cluster_workflow Experimental Workflow: Cytotoxicity Assay Start Seed Normal and Cancer Cells Prepare Prepare Vilangin and Vilangin + NAC Solutions Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (24-48h) Treat->Incubate MTT Perform MTT Assay Incubate->MTT Analyze Analyze Data (Calculate IC50) MTT->Analyze End Compare Cytotoxicity Analyze->End

Caption: Workflow for assessing NAC's cytoprotective effect.

cluster_strategies Strategies to Reduce Cytotoxicity cluster_antioxidant Co-administration cluster_delivery Targeted Delivery Vilangin Vilangin Normal_Cell Normal Cell Vilangin->Normal_Cell Cytotoxicity Cancer_Cell Cancer Cell Vilangin->Cancer_Cell Apoptosis NAC N-acetylcysteine (NAC) NAC->Normal_Cell Protects Liposome Liposomal Vilangin Liposome->Normal_Cell Reduces Exposure Liposome->Cancer_Cell Targets

Caption: Logical relationships of cytoprotective strategies.

References

Troubleshooting

Addressing batch-to-batch variability of synthesized Vilangin

Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Vilangin and why is consistent synthesis important? A1: Vilangin is a dimeric embelin (B1684587) derivative that is synthesized from embelin, a compound isolated from the berries of Embelia ribes.[1] It has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities.[1][2] Consistent, reproducible synthesis is critical for reliable pharmacological studies and drug development, as variability in purity, yield, or impurity profiles can lead to inconsistent biological results and hinder regulatory approval.[3][4]

Q2: What is the standard method for synthesizing Vilangin? A2: The most commonly reported method for synthesizing Vilangin is through the condensation reaction of embelin with formaldehyde (B43269) in an acetic acid solution.[1][2][5][6] The general procedure involves dissolving embelin in glacial acetic acid, often with gentle warming, followed by the addition of formaldehyde and heating the mixture on a water bath.[1][5] Upon cooling, the Vilangin product typically precipitates and can be collected.[7]

Q3: What are the primary sources of batch-to-batch variability in Vilangin synthesis? A3: Batch-to-batch variability in Vilangin synthesis, like many organic syntheses, can stem from several factors:

  • Raw Material Quality: Variations in the purity of the starting materials, embelin and formaldehyde, can significantly impact the reaction outcome.[8] Impurities in embelin isolated from natural sources can vary depending on the extraction and purification method used.[3]

  • Reaction Conditions: Seemingly minor deviations in reaction temperature, heating time, or the concentration of reactants can lead to differences in yield and the formation of side products.[9]

  • Work-up and Purification: Inconsistencies in the purification process, such as the choice of solvent for recrystallization or variations in chromatographic conditions, can affect the purity and final yield of the isolated product.[10]

  • Product Stability: Vilangin, like many phenolic compounds, may be susceptible to degradation over time due to factors like light, temperature, or oxygen.[11][12][13]

Troubleshooting Guides

Problem Area 1: Low Reaction Yield

Q: My Vilangin synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a frequent challenge in organic synthesis. A systematic approach is essential to identify and resolve the underlying issue. Key areas to investigate include the quality of your starting materials, reaction conditions, and purification procedures.[9][14]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm 1. Verify Starting Material (SM) Quality (Embelin, Formaldehyde, Acetic Acid) start->check_sm sm_ok SM Purity Confirmed? check_sm->sm_ok check_cond 2. Review Reaction Conditions (Temp, Time, Stoichiometry) cond_ok Conditions Optimal? check_cond->cond_ok check_workup 3. Analyze Work-up & Purification (Extraction, Crystallization, Chromatography) workup_ok Product Loss Minimized? check_workup->workup_ok sm_ok->check_cond Yes purify_sm Action: Purify Starting Materials (e.g., Recrystallize Embelin) sm_ok->purify_sm No cond_ok->check_workup Yes optimize_cond Action: Optimize Conditions (e.g., Temperature Screen, Time Course) cond_ok->optimize_cond No optimize_workup Action: Refine Purification (e.g., Change Solvent, Check pH) workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes purify_sm->check_sm optimize_cond->check_cond optimize_workup->check_workup

Caption: A workflow diagram for troubleshooting low reaction yields.

Table 1: Common Causes of Low Yield and Recommended Solutions

Potential Cause Area Recommended Action & Rationale
Impure Embelin Starting MaterialsAnalyze embelin purity via HPLC or NMR. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to remove impurities that may inhibit the reaction.[8]
Incorrect Stoichiometry Reaction ConditionsEnsure accurate measurement of formaldehyde, as an incorrect molar ratio can lead to incomplete reaction or side product formation. Use a freshly prepared formaldehyde solution.
Suboptimal Temperature Reaction ConditionsThe reaction involves gentle heating.[1][5] If the temperature is too low, the reaction rate will be slow. If it's too high, it could promote side reactions or degradation.[9] Perform small-scale experiments to optimize the temperature.
Insufficient Reaction Time Reaction ConditionsMonitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the specified time, consider extending the reaction duration.[9]
Product Loss During Work-up PurificationVilangin precipitates upon cooling.[7] Ensure the mixture is sufficiently cooled to maximize precipitation. If filtering, wash the solid with a minimal amount of cold solvent to avoid redissolving the product.
Product is Water Soluble PurificationAlthough Vilangin is expected to be poorly soluble in aqueous media, if your product is unexpectedly polar, it might be lost in the aqueous layer during any extraction steps.[10] Check all layers by TLC before discarding.
Problem Area 2: Product Purity and Side Reactions

Q: My purified Vilangin shows extra peaks on HPLC or unexpected signals in the NMR spectrum. What are the likely impurities and how can I avoid them?

A: The formation of side products is a common source of impurities that leads to batch variability.[8][15] Understanding the potential side reactions in the synthesis of Vilangin is key to minimizing them.

Vilangin Synthesis Scheme

G cluster_reactants Reactants cluster_product Product Embelin Embelin Vilangin Vilangin Embelin->Vilangin plus + Formaldehyde Formaldehyde Formaldehyde->Vilangin reaction_label Acetic Acid, Heat reaction_label->Vilangin

Caption: Synthesis of Vilangin from Embelin and Formaldehyde.

Table 2: Potential Impurities and Mitigation Strategies

Potential Impurity Source Mitigation Strategy
Unreacted Embelin Incomplete ReactionMonitor the reaction by TLC to ensure full consumption of the starting material. Optimize reaction time and temperature.[9]
Polymeric Byproducts Side ReactionHigh concentrations of formaldehyde or excessive heat can lead to polymerization. Use the correct stoichiometry and maintain careful temperature control.[9]
Over-alkylation Products Side ReactionWhile less common, reaction at other positions on the embelin ring could occur. Avoid excessively harsh conditions (high heat, prolonged reaction time).
Degradation Products Product InstabilityVilangin may degrade if exposed to harsh work-up conditions (e.g., strong acid/base) or prolonged exposure to air/light.[11][12] Use mild work-up procedures and store the final product under an inert atmosphere, protected from light.
Residual Solvents PurificationAcetic acid can be difficult to remove. Ensure the product is thoroughly dried under vacuum. Analyze by 1H-NMR to check for characteristic solvent peaks.[8]

Experimental Protocols

Protocol 1: Synthesis of Vilangin This protocol is a generalized representation based on literature methods.[1][2][5]

  • Dissolution: Dissolve embelin (1.0 g) in glacial acetic acid (30 mL) in a round-bottom flask. Gently warm the mixture to approximately 30-40°C to aid dissolution.[5]

  • Reaction: To the clear solution, add an aqueous solution of formaldehyde (e.g., 37-40% solution) in a stoichiometric amount relative to embelin.

  • Heating: Heat the reaction mixture on a water bath, maintaining a temperature of 60-70°C for the recommended duration (typically 10-30 minutes, should be optimized).

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. A precipitate of Vilangin should form.[7] Further cooling in an ice bath can increase the precipitated yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water or a cold solvent mixture to remove residual acetic acid and other impurities.

  • Drying: Dry the purified product under vacuum to obtain Vilangin.

Protocol 2: Purification by Recrystallization

  • Select a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent will dissolve Vilangin when hot but not when cold.

  • Dissolve the crude Vilangin in a minimal amount of the hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration and dry under vacuum.

Protocol 3: Quality Control by HPLC

  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

  • Detection: Monitor at a wavelength appropriate for Vilangin's chromophore (e.g., ~290 nm).

  • Analysis: Inject a solution of the synthesized Vilangin and analyze the chromatogram for the main product peak and any impurity peaks. Calculate purity based on the relative peak areas.

Quantitative Data Summary

The following table summarizes quantitative data reported for synthesized Vilangin to serve as a benchmark for experimental results.

Table 3: Reported Biological Activity of Synthesized Vilangin

Activity Type Assay/Model Result Reference
Anticancer Cytotoxicity against A549 lung cancer cell lineIC50: 400 µg/mL[2]
Anticancer Cytotoxicity against A549 lung cancer cell line61.95% activity at 500 µg/mL[1][2]
Antioxidant DPPH Radical ScavengingMax activity (72.35%) at 1000 µg/mL[1][5]
Antioxidant Ferric Reducing Antioxidant Power (FRAP)1.084 ± 0.02 mM Fe(II)/g[1]
Antimicrobial Minimum Inhibitory Concentration (MIC)62.5 µg/mL against S. epidermidis & S. typhimurium[2]

Relevant Signaling Pathways

Vilangin's anticancer activity may be linked to its influence on key cellular signaling pathways. While the exact mechanisms are still under investigation, related compounds have been shown to interact with pathways like PI3K/AKT, which is crucial for cell survival and proliferation.

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vilangin [label="Vilangin\n(Potential Inhibitor)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee]; mTOR -> Proliferation [label="Promotes"];

Vilangin -> PI3K [color="#EA4335", label="Inhibits?", arrowhead=tee]; Vilangin -> AKT [color="#EA4335", label="Inhibits?", arrowhead=tee]; }

References

Optimization

Vilangin purification techniques to remove embelin traces

Technical Support Center: Vilangin Purification This guide provides troubleshooting advice and detailed protocols for researchers working on the purification of vilangin, with a specific focus on the removal of its commo...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vilangin Purification

This guide provides troubleshooting advice and detailed protocols for researchers working on the purification of vilangin, with a specific focus on the removal of its common contaminant, embelin (B1684587).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After column chromatography of my Embelia ribes extract, I still see significant embelin contamination in my vilangin fractions. What could be wrong?

A1: This is a common issue due to the structural similarity of vilangin and embelin. Several factors could be at play:

  • Inappropriate Stationary Phase: While silica (B1680970) gel is commonly used, its separation efficiency can be variable. Ensure you are using an appropriate mesh size (e.g., 100-200 mesh) for optimal separation.[1]

  • Suboptimal Mobile Phase: The polarity of your solvent system is critical. A mobile phase that is too polar will elute both compounds together, while a non-polar system may result in poor separation. A gradient elution is often more effective than an isocratic one.

  • Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands, making separation impossible. Reduce the sample load relative to the column size.

  • Flow Rate: A flow rate that is too high reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate for your column dimensions.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, test various solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation between vilangin and embelin. A common starting point is a mixture of chloroform (B151607) and methanol (B129727).[2][3] Another reported system for related compounds uses chloroform, ethyl acetate (B1210297), and acetic acid.[4][5]

  • Try a Different Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 silica.

  • Implement Gradient Elution: Start with a less polar solvent to allow the compounds to bind to the column, then gradually increase the polarity to selectively elute embelin first, followed by vilangin.

Q2: My vilangin yield is very low after the purification process. How can I improve it?

A2: Low yield can result from several stages of the process, from initial extraction to final purification.

  • Inefficient Initial Extraction: The choice of solvent for the initial extraction from the plant material is crucial. While solvents like n-hexane are used, others such as chloroform or diethyl ether have been shown to yield good quantities of these compounds.[1][6] Some studies suggest ethyl acetate is effective for the highest recovery of embelin, which is structurally related to vilangin.[7]

  • Compound Degradation: Vilangin, like many natural products, can be sensitive to heat and light. Prolonged exposure during extraction (e.g., lengthy Soxhlet extraction) or solvent evaporation at high temperatures can degrade the compound.

  • Multiple Recrystallization Steps: While recrystallization is excellent for achieving high purity, each step inevitably leads to some loss of material. Minimize the number of recrystallization steps by achieving better separation during chromatography.

  • Adsorption on Glassware: Ensure all glassware is thoroughly rinsed with the solvent to recover any adsorbed compound.

Troubleshooting Steps:

  • Optimize Extraction: Perform small-scale comparative extractions with different solvents (e.g., chloroform, ethyl acetate, methanol) to determine the most efficient one for your plant material.

  • Use Milder Conditions: Use a rotary evaporator at a lower temperature to remove solvents. Protect your extracts and fractions from direct light.

  • Re-process Mother Liquor: The solvent left over after recrystallization (mother liquor) often contains a significant amount of the target compound. Concentrate this liquid and re-purify it via chromatography to recover more vilangin.

Q3: How can I confirm that my final vilangin sample is free of embelin traces?

A3: Complete removal of embelin must be confirmed using sensitive analytical techniques. Visual confirmation (e.g., a single spot on a TLC plate) is often insufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing purity.[4] An RP-HPLC method can effectively separate vilangin and embelin, allowing for their quantification.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better resolution and sensitivity than standard TLC and can be used to quantify the amount of embelin present.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest level of confidence, LC-MS can confirm the presence or absence of embelin by its specific mass-to-charge ratio.[5]

Recommended Action: Develop and validate an HPLC method using a standard reference for embelin. This will allow you to not only detect but also quantify any remaining traces, ensuring the purity of your vilangin sample.[9][10]

Experimental Protocols & Data

Protocol 1: Column Chromatography for Vilangin Purification

This protocol outlines a general procedure for separating vilangin and removing embelin using silica gel column chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.

  • Sample Preparation: Dissolve the crude extract of Embelia ribes in a minimal amount of the initial mobile phase solvent or a solvent in which it is highly soluble (like chloroform).

  • Loading: Carefully load the dissolved sample onto the top of the packed silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity. A common starting point is a chloroform-based system.[2] Gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a staining reagent. Combine the fractions that contain pure vilangin.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified vilangin.

Table 1: Comparison of Chromatographic Parameters for Embelin/Vilangin Analysis

ParameterMethod 1: HPTLCMethod 2: RP-HPLCMethod 3: RP-HPLC
Stationary Phase Silica GelC18 ColumnC18 Column
Mobile Phase Chloroform:Ethyl Acetate:Acetic Acid (5:4:1 v/v/v)[4][5]Methanol:Water:Acetic Acid:THF (80:15:4:1 v/v/v/v)[9]Methanol:0.02M Phosphate Buffer (98:2 v/v, pH 2.3)[11]
Detection Densitometry (UV)Photodiode Array (PDA) Detector[9]UV at 288 nm[11]
Flow Rate N/A1.6 mL/min[9]1.0 mL/min[11]
Retention Time (Embelin) Rf 0.58[5]Not Specified5.69 min[11]
Application Quantification in extractsQuantification in fruitsSimultaneous estimation with Piperine

Visual Guides

Diagram 1: General Workflow for Vilangin Purification

This diagram illustrates the overall process from crude plant material to purified vilangin, highlighting the critical purification and analysis steps.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis plant_material Dried Embelia ribes Fruit Powder extraction Solvent Extraction (e.g., Chloroform, Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection Combine Fractions tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring Combine Fractions tlc_monitoring->column_chrom Combine Fractions recrystallization Recrystallization tlc_monitoring->recrystallization hplc HPLC Analysis recrystallization->hplc pure_vilangin Pure Vilangin (>95%) hplc->pure_vilangin

Caption: Workflow from extraction to final purity analysis of vilangin.

Diagram 2: Troubleshooting Logic for Poor Separation

This flowchart provides a logical sequence of steps to troubleshoot and resolve issues of co-elution between vilangin and embelin during column chromatography.

G start Problem: Poor Separation of Vilangin & Embelin check_tlc Was mobile phase optimized with TLC? start->check_tlc optimize_solvent Action: Test solvent systems (e.g., Chloroform:Methanol, Hexane:Ethyl Acetate gradients) check_tlc->optimize_solvent No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Action: Reduce sample load or use a larger column check_loading->reduce_load Yes check_flow Is the flow rate too high? check_loading->check_flow No reduce_load->check_flow reduce_flow Action: Decrease the elution flow rate check_flow->reduce_flow Yes consider_alt Action: Consider alternative methods (e.g., Preparative HPLC, Reverse-Phase Column) check_flow->consider_alt No success Resolution Improved reduce_flow->success consider_alt->success

References

Reference Data & Comparative Studies

Validation

Vilangin vs. Embelin: A Comparative Analysis of Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin and embelin (B1684587), two naturally occurring benzoquinones isolated from the fruits of Embelia ribes, have garnered significant att...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin and embelin (B1684587), two naturally occurring benzoquinones isolated from the fruits of Embelia ribes, have garnered significant attention in oncological research for their potential as anticancer agents. Embelin, the monomeric compound, has been extensively studied, revealing a multifaceted mechanism of action against various cancer types. Vilangin, a dimeric derivative of embelin, is a less-explored molecule, but emerging evidence suggests it may also possess potent anticancer properties. This guide provides a comprehensive comparison of the anticancer activities of vilangin and embelin, supported by available experimental data, to aid researchers in navigating the therapeutic potential of these compounds.

Comparative Anticancer Activity: A Tabular Summary

The following tables summarize the in vitro cytotoxic and anti-angiogenic activities of vilangin and embelin across different cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
Vilangin A549Lung Adenocarcinoma400 µg/mL[1]
ECV 304Endothelial92 ± 1 µg/mL
Embelin A549Lung Adenocarcinoma~4.4 µM[2]
DU145Prostate Cancer~6.31 µM[2]
MCF-7Breast Cancer~10.66 µM[2]
MDA-MB-231Breast Cancer5 µM[3]
PC-3Prostate Cancer5.5 µM[3]
HCT-116Colon Cancer>30 µM[3]
MIAPaCa-2Pancreatic Cancer>30 µM[3]
KBEpithelial Carcinoma5.58 µM[3]
U937Leukemia~15 µM[2]
K562Leukemia~20 µM[2]
U87MGGlioblastoma23.6 µM[4]

Table 2: Comparative Anti-Angiogenic Activity

CompoundAssayCell LineEffectReference
Vilangin Wound HealingECV 304Inhibition of cell migration
Single Cell MigrationECV 304Inhibition of cell migration
Endothelial Ring FormationEA.hy926Inhibition of tube formation
CAM Assay-Reduction in blood capillary length, size, and junctions
Embelin Wound HealingECV 304Inhibition of cell migration
Single Cell MigrationECV 304Inhibition of cell migration
Endothelial Ring FormationEA.hy926Inhibition of tube formation
CAM Assay-Reduction in blood capillary length, size, and junctions

Mechanisms of Anticancer Action

Embelin: A Multi-Targeted Agent

Embelin has been shown to exert its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6]

  • Apoptosis Induction: Embelin triggers programmed cell death through both the intrinsic and extrinsic pathways.[6] It is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[6] By inhibiting XIAP, embelin promotes the activation of caspases, leading to apoptosis.

  • Cell Cycle Arrest: Embelin can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G0/G1 arrest in brain glioma cells and an increase in the G2/M and S phases in cholangiocarcinoma cells.[7][8]

  • Modulation of Signaling Pathways: Embelin has been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including:

    • NF-κB Pathway: Embelin can inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer.[9]

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and embelin has been shown to suppress its activation.[6]

    • STAT3 Pathway: Embelin can downregulate the activation of STAT3, another key transcription factor involved in tumor progression.[5]

Embelin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K JAK JAK Growth Factor Receptors->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Cell Proliferation Cell Proliferation mTOR->Cell Proliferation IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n XIAP XIAP Caspases Caspases XIAP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Gene Expression Gene Expression NF-κB_n->Gene Expression regulates STAT3_n->Gene Expression regulates Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis Embelin Embelin Embelin->PI3K Embelin->Akt Embelin->NF-κB Embelin->STAT3 Embelin->XIAP

Caption: Embelin's multifaceted inhibition of key oncogenic signaling pathways.

Vilangin: An Emerging Anticancer Agent

The anticancer mechanisms of vilangin are not as extensively characterized as those of embelin. However, available data suggests that it shares at least some of the anticancer properties of its monomeric counterpart, particularly in the context of angiogenesis.

  • Anti-Angiogenic Effects: A direct comparative study has shown that vilangin exhibits anti-angiogenic activity comparable to embelin. It inhibits endothelial cell migration and tube formation, crucial steps in the formation of new blood vessels that supply tumors.

  • Cytotoxicity: Vilangin has demonstrated cytotoxic effects against lung adenocarcinoma (A549) and endothelial (ECV 304) cells.[1] The detailed molecular mechanisms underlying this cytotoxicity, including its effects on apoptosis and the cell cycle in various cancer types, require further investigation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of vilangin and embelin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of vilangin or embelin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Anti-Angiogenesis Assays

Wound Healing Assay (In Vitro Cell Migration)

  • Cell Monolayer: Endothelial cells (e.g., ECV 304) are grown to confluence in a multi-well plate.

  • Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with different concentrations of vilangin or embelin.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Angiogenesis)

  • Egg Incubation: Fertilized chicken eggs are incubated for a specific period (e.g., 3-4 days).

  • Window Creation: A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Sample Application: A sterile filter paper disc or a carrier matrix containing vilangin or embelin is placed on the CAM.

  • Incubation: The eggs are further incubated for a defined period (e.g., 48-72 hours).

  • Observation: The CAM is observed under a stereomicroscope, and the formation of new blood vessels around the application site is quantified by measuring vessel length, density, and branching.

Experimental_Workflow_Anticancer_Assays cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Cancer/Endothelial Cell Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Wound_Healing Wound Healing Assay (Cell Migration) Cell_Culture->Wound_Healing Tube_Formation Tube Formation Assay (Angiogenesis) Cell_Culture->Tube_Formation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Wound_Healing->Data_Analysis Tube_Formation->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis CAM_Assay CAM Assay (Angiogenesis) CAM_Assay->Data_Analysis Vilangin_Embelin Vilangin / Embelin Treatment Vilangin_Embelin->Cell_Culture Vilangin_Embelin->CAM_Assay

Caption: General workflow for evaluating the anticancer activities of vilangin and embelin.

Conclusion and Future Directions

Embelin has been firmly established as a promising natural compound with potent anticancer activity against a broad spectrum of cancers, acting through multiple well-defined molecular mechanisms. Vilangin, while less studied, demonstrates comparable anti-angiogenic effects to embelin and exhibits cytotoxicity in its own right.

The current body of research highlights a significant gap in our understanding of vilangin's anticancer profile. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of vilangin against a wider panel of cancer cell lines to identify its therapeutic range.

  • Mechanistic Elucidation: Investigating the specific effects of vilangin on apoptosis, cell cycle progression, and key cancer-related signaling pathways to draw a more direct comparison with embelin.

  • In Vivo Efficacy: Conducting preclinical animal studies to assess the in vivo antitumor efficacy and safety profile of vilangin.

A deeper understanding of vilangin's anticancer properties will be crucial in determining its potential as a standalone therapeutic agent or in combination with other anticancer drugs, potentially offering new avenues for cancer treatment. This comparative guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of these intriguing natural compounds.

References

Comparative

A Comparative Analysis of the Anti-Angiogenic Properties of Vilangin and Embelin

In the landscape of oncological research, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of cancer therapy development. Within this fie...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of cancer therapy development. Within this field, natural compounds have emerged as promising candidates for anti-angiogenic drugs. This guide provides a detailed comparison of the anti-angiogenic effects of two such compounds: Vilangin, a dimeric form of embelin (B1684587), and its parent compound, embelin. Both are naturally occurring benzoquinones derived from the Embelia ribes plant.

Recent studies demonstrate that both Vilangin and embelin exhibit significant anti-angiogenic properties, attenuating key processes in endothelial cells that are crucial for blood vessel formation.[1][2][3] Experimental evidence from in vitro and in vivo models suggests that both compounds inhibit angiogenesis in a similar manner.[1][2][3] This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative anti-angiogenic potential.

Quantitative Comparison of Anti-Angiogenic Activities

The anti-angiogenic efficacy of Vilangin and embelin has been evaluated through a series of in vitro and in vivo assays. The following table summarizes the key quantitative findings from a comparative study.

AssayCompoundConcentrationKey FindingsReference
Cytotoxicity Assay (ECV304 Endothelial Cells) Vilangin92 ± 1 µg/mlIC50 concentration determined.[1][2][3]
EmbelinUp to 10 µg/mlNo significant cell toxicity observed.[1]
Wound Healing Assay Vilangin & Embelin0.1 and 1.0 µg/mlBoth compounds showed significant inhibition of endothelial cell migration and wound healing.[1][2][3]
Single Cell Migration Assay Vilangin & Embelin0.1 and 1.0 µg/mlBoth compounds demonstrated inhibitory effects on single-cell migration.[1][2][3]
Nitric Oxide (NO) Production Vilangin & Embelin0.1 and 1.0 µg/mlBoth compounds inhibited nitric oxide production in endothelial cells.[1][2][3]
Endothelial Ring Formation Assay Vilangin & Embelin0.1 and 1.0 µg/mlBoth compounds displayed inhibitory effects on the formation of endothelial cell tube-like structures.[1][2][3]
Chick Chorioallantoic Membrane (CAM) Assay (in vivo) Vilangin & EmbelinNot specifiedBoth compounds showed an inhibitory effect on angiogenesis, observed as a reduction in the length, size, and junctions of blood capillaries.[1][2][3]
In Silico Docking (Nitric Oxide Synthase) VilanginNot applicableVilangin exhibited a maximum interaction energy of -74.6 kcal/mol with Nitric Oxide Synthase.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used to assess the anti-angiogenic effects of Vilangin and embelin.

In Vitro Assays
  • Cell Culture: ECV304 endothelial cells were used for all in vitro experiments.

  • Cytotoxicity Assay: The 50% inhibitory concentration (IC50) of Vilangin was determined using a standard cytotoxicity assay. Embelin's cytotoxicity was also assessed to establish non-toxic concentrations for subsequent experiments.[1][2]

  • Wound Healing Assay: A confluent monolayer of ECV304 cells was mechanically scratched to create a "wound." The cells were then treated with Vilangin or embelin at concentrations of 0.1 and 1.0 µg/ml. The rate of wound closure was monitored and compared to untreated control cells to assess the inhibition of cell migration.[1]

  • Single Cell Migration Assay: The migratory ability of individual ECV304 cells was assessed in the presence of Vilangin or embelin (0.1 and 1.0 µg/ml) to further quantify the inhibitory effect on cell motility.[1][2]

  • Nitric Oxide (NO) Production Assay: The concentration of nitric oxide, a key signaling molecule in angiogenesis, was measured in the culture medium of ECV304 cells treated with Vilangin and embelin (0.1 and 1.0 µg/ml) to determine the effect of the compounds on its production.[1][2]

  • Endothelial Ring Formation Assay: ECV304 cells were cultured on a basement membrane matrix in the presence of Vilangin or embelin (0.1 and 1.0 µg/ml). The formation of capillary-like structures (rings) was observed and quantified to evaluate the inhibition of endothelial cell differentiation.[1][2]

In Vivo Assay
  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated, and a small window was made in the shell to expose the chorioallantoic membrane. Filter paper discs impregnated with Vilangin or embelin were placed on the CAM. After a set incubation period, the CAM was examined for changes in blood vessel formation, including the length, size, and number of vessel junctions, compared to a control group.[1][2]

Signaling Pathways and Mechanisms of Action

While both Vilangin and embelin demonstrate similar anti-angiogenic effects, their molecular mechanisms involve the modulation of key signaling pathways.

Embelin has been shown to exert its anti-cancer and anti-angiogenic effects by targeting multiple critical signaling pathways, including NF-κB, PI3K/Akt, and STAT3.[4] These pathways are integral to tumor growth, survival, and the promotion of angiogenesis.[4] By inhibiting these pathways, embelin can suppress the expression of pro-angiogenic factors and impede the processes of endothelial cell proliferation and migration.

Vilangin , as a dimeric form of embelin, is also believed to share similar mechanisms. The comparative study highlights its interaction with Nitric Oxide Synthase (NOS) .[1][2][3] Nitric oxide is a potent vasodilator and a key mediator of angiogenesis. By inhibiting NOS, Vilangin can reduce the bioavailability of NO, thereby hindering the signaling cascade that promotes new blood vessel formation. In silico docking studies have shown that Vilangin has a high binding affinity for NOS, suggesting a direct inhibitory interaction.[1][2][3]

G cluster_embelin Embelin Signaling Pathway cluster_vilangin Vilangin Signaling Pathway Embelin Embelin NFkB NF-κB Pathway Embelin->NFkB inhibits PI3KAkt PI3K/Akt Pathway Embelin->PI3KAkt inhibits STAT3 STAT3 Pathway Embelin->STAT3 inhibits Angiogenesis_E Angiogenesis NFkB->Angiogenesis_E promotes PI3KAkt->Angiogenesis_E promotes STAT3->Angiogenesis_E promotes Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS inhibits NO Nitric Oxide (NO) NOS->NO produces Angiogenesis_V Angiogenesis NO->Angiogenesis_V promotes

Caption: Signaling pathways modulated by Embelin and Vilangin to exert their anti-angiogenic effects.

Experimental Workflow

The evaluation of the anti-angiogenic properties of Vilangin and embelin followed a systematic workflow, progressing from in vitro characterization to in vivo validation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_insilico Mechanistic Insight Cytotoxicity Cytotoxicity Assay (ECV304 cells) WoundHealing Wound Healing Assay Cytotoxicity->WoundHealing CellMigration Single Cell Migration Assay WoundHealing->CellMigration NOProduction Nitric Oxide Production Assay CellMigration->NOProduction RingFormation Endothelial Ring Formation Assay NOProduction->RingFormation CAM Chick Chorioallantoic Membrane (CAM) Assay RingFormation->CAM Docking In Silico Docking (Nitric Oxide Synthase) CAM->Docking

Caption: Experimental workflow for comparing the anti-angiogenic effects of Vilangin and Embelin.

References

Validation

Vilangin vs. Butylated Hydroxytoluene: A Comparative Guide to Antioxidant Capacity

In the landscape of antioxidant research, both naturally derived and synthetic compounds are of significant interest for their potential applications in mitigating oxidative stress. This guide provides a detailed, data-d...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, both naturally derived and synthetic compounds are of significant interest for their potential applications in mitigating oxidative stress. This guide provides a detailed, data-driven comparison of the antioxidant capacities of Vilangin, a natural compound, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions based on experimental evidence.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of Vilangin and BHT has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies. A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayVilanginButylated Hydroxytoluene (BHT)Reference
DPPH Radical Scavenging Activity 72.35% inhibition at 1000 µg/mL90.14% inhibition at 1000 µg/mL[1]
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) 1.676 ± 0.023.246 ± 0.05[1]
Ferric Reducing Antioxidant Power (FRAP) 1.084 ± 0.02 mM Fe(II)/g2.206 ± 0.11 mM Fe(II)/g[2]
Total Antioxidant Capacity (Phosphomolybdenum method) 0.842 ± 0.01 mg gallic acid equivalent/g1.137 ± 0.06 mg gallic acid equivalent/g[2]

Note: The DPPH assay results are presented as percentage inhibition at a specific concentration, as IC50 values from a direct comparative study were not available. For BHT, various studies have reported a wide range of IC50 values in the DPPH assay, often influenced by experimental conditions.

Based on the available data, BHT demonstrated higher antioxidant activity in the DPPH, CUPRAC, and total antioxidant capacity assays. However, one study reported that Vilangin possessed an almost twofold superior ferric reducing capacity compared to BHT.[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test Solutions: A series of concentrations of the test compound (Vilangin or BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in the same solvent.

  • Reaction Mixture: An aliquot of the test or standard solution is mixed with the DPPH solution in a cuvette or a 96-well plate. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of Test Solutions: Test compounds and a standard (e.g., FeSO₄·7H₂O) are dissolved in a suitable solvent.

  • Reaction Mixture: A small volume of the test or standard solution is added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as mM of Fe²⁺ equivalents per gram of the sample.

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates the general workflow for an in vitro antioxidant capacity assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent Prepare Reagent (e.g., DPPH, FRAP) mix Mix Sample/Standard with Reagent reagent->mix sample Prepare Sample and Standard Solutions (Varying Concentrations) sample->mix incubate Incubate (Specific Time and Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro antioxidant capacity assays.

References

Comparative

A Head-to-Head Comparison of the Antioxidant Potential of Vilangin and Quercetin

For Immediate Release: A Comprehensive Analysis for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the antioxidant potential of two prominent bioactive compounds, Vi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant potential of two prominent bioactive compounds, Vilangin and quercetin (B1663063). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective efficacies. This comparison is supported by a review of available experimental data from in vitro antioxidant assays and an exploration of their underlying molecular mechanisms.

Executive Summary

Vilangin, a dimeric benzoquinone, and quercetin, a well-studied flavonoid, both exhibit notable antioxidant properties. While quercetin is a widely recognized antioxidant with a large body of supporting research, Vilangin also demonstrates significant radical scavenging and reducing capabilities. This guide consolidates the available quantitative data from key antioxidant assays—DPPH, ABTS, and FRAP—to provide a direct comparison of their potency. Furthermore, it delves into the known signaling pathways through which these compounds exert their antioxidant effects, offering insights into their mechanisms of action at the cellular level.

Quantitative Antioxidant Potential: A Comparative Overview

The antioxidant capacity of Vilangin and quercetin has been evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidant species. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct head-to-head studies are limited, and the presented data is a compilation from various sources.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)IC50 (µM)Notes
Vilangin Data not availableData not availableOne study reported maximum radical scavenging activity at 1,000 µg/mL, but did not provide an IC50 value.
Quercetin 4.97 - 15.9~16.4 - 52.6IC50 values can vary depending on the specific experimental conditions.

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)IC50 (µM)Notes
Vilangin Data not availableData not availableSpecific IC50 values from published studies were not found.
Quercetin 2.10 - 4.97~6.9 - 16.4Demonstrates potent scavenging of the ABTS radical cation.

Lower IC50 values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueNotes
Vilangin Twofold higher than the standardThe specific standard used was not consistently reported, making direct comparison difficult.
Quercetin Strong reducing abilityFRAP values are typically expressed as equivalents of a standard antioxidant, such as Trolox or FeSO4.

Higher FRAP values indicate greater reducing power.

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of Vilangin and quercetin are mediated through distinct yet potentially overlapping molecular mechanisms.

Vilangin: A Benzoquinone's Antioxidant Strategy

Vilangin, as a benzoquinone derivative, is believed to exert its antioxidant effects primarily through its ability to participate in redox cycling. The proposed mechanism involves:

  • Direct Radical Scavenging: The hydroxyl groups on the Vilangin structure can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

  • Modulation of Cellular Redox State: Benzoquinones are known to interact with cellular redox systems. While specific signaling pathways for Vilangin are not yet fully elucidated, compounds of this class have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Vilangin_Antioxidant_Mechanism Vilangin Vilangin ROS Reactive Oxygen Species (ROS) Vilangin->ROS Direct Scavenging Nrf2_Pathway Nrf2 Signaling Pathway (Proposed) Vilangin->Nrf2_Pathway Potential Activation Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Antioxidant_Enzymes Antioxidant Enzyme Production Nrf2_Pathway->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Cellular_Protection Enhances

Quercetin: A Flavonoid's Multi-faceted Defense

Quercetin's antioxidant mechanism is well-documented and involves a combination of direct radical scavenging and modulation of key signaling pathways.

  • Direct Radical Scavenging: The multiple hydroxyl groups and the specific arrangement of its rings allow quercetin to effectively donate electrons or hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS).

  • Chelation of Metal Ions: Quercetin can chelate transition metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals.

  • Modulation of Signaling Pathways: Quercetin is a known activator of the Nrf2 signaling pathway . By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. Furthermore, quercetin has been shown to modulate other signaling pathways involved in oxidative stress and inflammation, including the Mitogen-Activated Protein Kinase (MAPK) pathways.

Quercetin_Antioxidant_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 MAPK MAPK Pathway Modulation Quercetin->MAPK ROS Oxidative Stress (ROS) ROS->Nrf2 ROS->MAPK Antioxidant_Response Increased Antioxidant Enzyme Expression (HO-1, SOD, CAT) Nrf2->Antioxidant_Response Reduced_Inflammation Reduced Inflammation MAPK->Reduced_Inflammation Cell_Survival Enhanced Cell Survival Antioxidant_Response->Cell_Survival Reduced_Inflammation->Cell_Survival

Experimental Protocols

The following are generalized methodologies for the key in vitro antioxidant assays cited in this guide. Researchers should refer to specific published studies for detailed protocols and reagent concentrations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Workflow Start Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with test compound (Vilangin or Quercetin) Start->Mix Incubate Incubate in the dark (typically 30 min) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

ABTS_Workflow Generate_Radical Generate ABTS radical cation (ABTS + potassium persulfate) Dilute_Radical Dilute ABTS•+ solution to a specific absorbance Generate_Radical->Dilute_Radical Mix Mix diluted ABTS•+ with test compound Dilute_Radical->Mix Incubate Incubate for a specific time Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Calculation: The calculation for percentage inhibition and IC50 is similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

FRAP_Workflow Prepare_Reagent Prepare FRAP reagent (acetate buffer, TPTZ, FeCl3) Mix Mix FRAP reagent with test compound Prepare_Reagent->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance at ~593 nm Incubate->Measure Compare Compare with a standard curve (e.g., FeSO4 or Trolox) Measure->Compare

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant solution, and the results are typically expressed as equivalents of the standard (e.g., µM Trolox equivalents).

Conclusion and Future Directions

Both Vilangin and quercetin are potent antioxidants with distinct chemical properties and biological activities. Quercetin's antioxidant potential is extensively characterized, with a wealth of data supporting its efficacy and outlining its molecular mechanisms. Vilangin, while less studied, demonstrates significant antioxidant activity, particularly in its ferric reducing power.

To provide a more definitive head-to-head comparison, further research is warranted. Specifically, studies that directly compare Vilangin and quercetin in the same antioxidant assays under identical conditions are needed to obtain more precise comparative IC50 values. Furthermore, a deeper investigation into the specific signaling pathways modulated by Vilangin will be crucial for a comprehensive understanding of its antioxidant mechanism and its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

Validation

A Comparative Guide to Vilangin Analogues: Synthesis, Cytotoxicity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Vilangin and its analogue, Phenylvilangin, focusing on their synthesis, biological activities, and underlying...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vilangin and its analogue, Phenylvilangin, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation and future development of these compounds as potential therapeutic agents.

Comparative Analysis of Biological Activity

The cytotoxic effects of Vilangin and its precursor, Embelin, have been evaluated against various cancer cell lines. Phenylvilangin, a synthetic analogue of Vilangin, has demonstrated enhanced cytotoxic potential. The available data is summarized below for a clear comparison.

CompoundCell LineAssayIC50 ValueReference
Vilangin A549 (Lung Carcinoma)MTT Assay400 µg/mL[1]
ECV 304 (Endothelial Cells)MTT Assay92 ± 1 µg/mL[2]
Phenylvilangin MCF-7 (Breast Cancer)MTT Assay56 µg/mL[3]
Embelin KB (Oral Carcinoma)Not Specified5.58 µM[4]

Synthesis of Vilangin and Phenylvilangin

The synthesis of Vilangin and Phenylvilangin is achieved through a relatively straightforward condensation reaction starting from Embelin, a naturally occurring benzoquinone.

Experimental Workflow for Synthesis

Synthesis Workflow of Vilangin and Phenylvilangin cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products Embelin Embelin (Isolated from Embelia ribes) AceticAcid Acetic Acid (Solvent) Embelin->AceticAcid Dissolution Aldehyde Aldehyde (Formaldehyde or Benzaldehyde) AceticAcid->Aldehyde Addition Heating Heating (Water Bath) Aldehyde->Heating Reaction Initiation Vilangin Vilangin Heating->Vilangin with Formaldehyde (B43269) Phenylvilangin Phenylvilangin Heating->Phenylvilangin with Benzaldehyde (B42025)

Caption: Synthetic route to Vilangin and Phenylvilangin from Embelin.

Detailed Experimental Protocols

Synthesis of Vilangin

Vilangin is synthesized by the condensation of Embelin with formaldehyde.[1]

  • Dissolution: Embelin is dissolved in glacial acetic acid by gradual warming.

  • Reaction: An aqueous solution of formaldehyde is added to the dissolved Embelin.

  • Heating: The reaction mixture is heated on a water bath.

  • Crystallization: The mixture is then cooled to room temperature, allowing an intense orange precipitate of Vilangin to form.

  • Purification: The precipitate is filtered and can be further purified by crystallization from a suitable solvent like dioxane.[3]

Synthesis of Phenylvilangin

Phenylvilangin is synthesized by reacting Embelin with benzaldehyde in an acetic acid medium.[3][5]

  • Reaction Mixture: A mixture of Embelin (e.g., 3 g) and benzaldehyde (e.g., 0.5 g) is taken in acetic acid (e.g., 100 mL) in a round-bottom flask.[3]

  • Temperature Control: The reaction temperature is maintained at 40-45°C in a water bath with vigorous stirring.[3]

  • Precipitation: After approximately 10 minutes, the reaction mixture is allowed to cool. A bright orange precipitate of Phenylvilangin is formed.[3]

  • Purification: The precipitate is filtered and crystallized from acetone. The reported melting point is 258-260°C.[3]

Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of Vilangin analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Vilangin analogues and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Proposed Mechanism of Action: Induction of Apoptosis

Vilangin and its analogues are believed to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. While the precise signaling pathways for Vilangin analogues are still under investigation, studies on the parent compound, Embelin, and other benzoquinones provide significant insights. Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). However, some Embelin analogues have been shown to induce apoptosis through an XIAP-independent mechanism, suggesting that Vilangin analogues may also act via multiple pathways.[6]

A proposed signaling pathway for the induction of apoptosis by Vilangin analogues involves both intrinsic and extrinsic pathways, potentially bypassing XIAP-mediated resistance.

Proposed Apoptotic Signaling Pathway of Vilangin Analogues Vilangin_Analogues Vilangin Analogues ROS ↑ Reactive Oxygen Species (ROS) Vilangin_Analogues->ROS NFkB_inhibition NF-κB Pathway Inhibition Vilangin_Analogues->NFkB_inhibition Pro_apoptotic_proteins ↑ Pro-apoptotic proteins (e.g., Bax, Bak) Vilangin_Analogues->Pro_apoptotic_proteins Anti_apoptotic_proteins ↓ Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Vilangin_Analogues->Anti_apoptotic_proteins Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP XIAP XIAP->Caspase9 XIAP->Caspase3 NFkB_inhibition->Anti_apoptotic_proteins Downregulates Pro_apoptotic_proteins->Mitochondria Anti_apoptotic_proteins->Mitochondria

Caption: Potential apoptotic pathway induced by Vilangin analogues.

This proposed mechanism suggests that Vilangin analogues may induce apoptosis through the intrinsic (mitochondrial) pathway, initiated by an increase in reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade. Notably, this pathway can be independent of XIAP, offering a potential advantage in overcoming certain types of drug resistance in cancer cells. Furthermore, the inhibition of the NF-κB signaling pathway, which is implicated in cell survival and proliferation, may also contribute to the anticancer effects of these compounds.

References

Comparative

A Comparative Analysis of Vilangin-Induced Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the apoptotic pathways induced by Vilangin, a promising natural compound, and its parent molecule, Embelin. Du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathways induced by Vilangin, a promising natural compound, and its parent molecule, Embelin. Due to the limited direct research on Vilangin's specific apoptotic mechanisms, this guide leverages the more extensive data available for Embelin as a predictive framework. This is compared against the well-established chemotherapeutic agent, Doxorubicin, to offer a clear benchmark for its potential as an anti-cancer agent.

Introduction to Vilangin

Vilangin, a dimeric derivative of Embelin, is a naturally occurring benzoquinone isolated from the berries of the Embelia ribes plant.[1][2] It has demonstrated a range of biological activities, including antibacterial, antifungal, antioxidant, and notably, anticancer effects.[1][3] Studies have shown Vilangin's cytotoxic activity against various cancer cell lines, such as A549 lung adenocarcinoma and ECV 304 endothelial cells, suggesting its potential in cancer therapy.[1][4] A key mechanism of its anti-cancer action is believed to be the induction of apoptosis, or programmed cell death.

Comparative Analysis of Apoptotic Pathways: Vilangin (via Embelin) vs. Doxorubicin

To understand the potential of Vilangin, we compare the known apoptotic pathways of its parent compound, Embelin, with those of Doxorubicin, a standard anthracycline chemotherapeutic drug.

Vilangin (via Embelin)-Induced Apoptosis:

Embelin is recognized as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death.[1][5] By inhibiting XIAP, Embelin promotes the activation of caspases, the primary executioners of apoptosis.[6] Research indicates that Embelin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6]

  • Intrinsic Pathway: Embelin induces changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1][7]

  • Extrinsic Pathway: Embelin has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, suggesting its ability to engage death receptors on the cell surface.[1]

Furthermore, Embelin influences other signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[1][8]

Doxorubicin-Induced Apoptosis:

Doxorubicin primarily induces apoptosis through DNA damage. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This genotoxic stress activates the intrinsic pathway of apoptosis.

  • Intrinsic Pathway: DNA damage triggers the activation of p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.

  • Other Mechanisms: Doxorubicin is also known to generate reactive oxygen species (ROS), which can further damage cellular components and contribute to apoptosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Vilangin and Embelin, and provide an illustrative comparison with Doxorubicin.

Table 1: Cytotoxicity of Vilangin and Embelin in Various Cancer Cell Lines

CompoundCell LineIC50 ValueCitation
VilanginA549 (Lung Adenocarcinoma)400 µg/mL[1]
VilanginECV 304 (Endothelial Cells)92 ± 1 µg/mL[4]
EmbelinSGC7901 (Gastric Carcinoma)5, 10, 15 µM (Dose-dependent)[8]
EmbelinJurkat (T-cell Lymphoma)5, 10, 20 µM (Dose-dependent)[5]
EmbelinBrain Glioma CellsDose-dependent[4]

Table 2: Illustrative Comparison of Apoptotic Markers (Embelin vs. Doxorubicin)

This table presents hypothetical, yet representative, data based on published literature to illustrate the comparative effects.

MarkerEmbelin TreatmentDoxorubicin Treatment
Apoptotic Cells (Annexin V+) Increased (Dose-dependent)Increased (Dose-dependent)
Caspase-3 Activation IncreasedIncreased
Caspase-9 Activation IncreasedIncreased
Caspase-8 Activation IncreasedMinimal Increase
Bax Expression UpregulatedUpregulated
Bcl-2 Expression DownregulatedDownregulated
Bax/Bcl-2 Ratio IncreasedIncreased
Cytochrome c Release IncreasedIncreased
XIAP Expression DownregulatedNo significant change

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Vilangin/Embelin/Doxorubicin stock solutions

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Treat cells with the test compound, then harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed apoptotic pathways and a general experimental workflow.

vilangin_apoptosis_pathway Vilangin Vilangin (via Embelin) XIAP XIAP Inhibition Vilangin->XIAP inhibits DeathReceptors Death Receptors Vilangin->DeathReceptors activates Mitochondrion Mitochondrion Vilangin->Mitochondrion affects Caspase9 Caspase-9 (activated) XIAP->Caspase9 cannot inhibit Caspase3 Caspase-3 (activated) XIAP->Caspase3 cannot inhibit Caspase8 Caspase-8 (activated) DeathReceptors->Caspase8 Bcl2 Bcl-2 (down) Mitochondrion->Bcl2 Bax Bax (up) Mitochondrion->Bax Caspase8->Caspase3 CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis doxorubicin_apoptosis_pathway Doxorubicin Doxorubicin DNADamage DNA Damage (Topoisomerase II inh.) Doxorubicin->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax (up) p53->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow CellCulture Cancer Cell Culture (e.g., A549) Treatment Vilangin Treatment (Dose & Time Course) CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis

References

Validation

Validating Vilangin's Molecular Targets in Cancer: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Vilangin, a naturally occurring dimeric benzoquinone, has demonstrated promising anticancer properties, including cytotoxic and anti-angiogenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a naturally occurring dimeric benzoquinone, has demonstrated promising anticancer properties, including cytotoxic and anti-angiogenic effects.[1][2] This guide provides a comprehensive overview of the current state of knowledge on the molecular targets of vilangin in cancer, presenting available experimental data to validate these targets and comparing its potential efficacy with established cancer therapies.

Identified Molecular Target: Nitric Oxide Synthase (NOS)

The primary molecular target of vilangin implicated in its anti-angiogenic effects is Nitric Oxide Synthase (NOS).[3] NOS is a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and angiogenesis. In the tumor microenvironment, elevated NO levels can promote tumor growth and metastasis.

In Silico and In Vitro Evidence

Molecular docking studies have predicted a strong binding affinity between vilangin and human nitric oxide synthases.[3] These computational analyses suggest a high interaction energy, indicating a potentially stable and effective binding.[3] This in silico evidence is supported by in vitro experimental data demonstrating that vilangin inhibits nitric oxide production in endothelial cells.[3]

Performance Comparison

Currently, there is a lack of direct comparative studies evaluating the efficacy of vilangin against other established anti-angiogenic cancer drugs. However, we can infer a potential comparative context by examining its known molecular target and mechanism of action in relation to well-characterized inhibitors.

Vilangin vs. Established Angiogenesis Inhibitors
CompoundMolecular Target(s)Mechanism of ActionSupporting Experimental Data for Vilangin
Vilangin Nitric Oxide Synthase (NOS) (putative)Inhibition of nitric oxide production, leading to anti-angiogenic effects.- Molecular Docking: High interaction energy with NOS.[3]- In Vitro: Inhibition of nitric oxide production in endothelial cells.[3]
Bevacizumab (Avastin®) Vascular Endothelial Growth Factor A (VEGF-A)Monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from activating its receptor (VEGFR) and initiating downstream signaling pathways that lead to angiogenesis.Not Applicable
Sorafenib (Nexavar®) Multiple Kinases including VEGFR, PDGFR, and Raf kinasesSmall molecule inhibitor that blocks the activity of several tyrosine kinases involved in both tumor cell proliferation and angiogenesis.Not Applicable

Experimental Data on Vilangin's Efficacy

Cytotoxicity
Cell LineCancer TypeIC50 ValueReference
A549Lung Adenocarcinoma400 µg/mL[4]
ECV 304Endothelial Cells92 ± 1 µg/ml[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of vilangin's mechanism of action and the experimental approaches used for its validation, the following diagrams illustrate the putative signaling pathway and a general workflow for target validation.

vilangin_signaling_pathway Putative Anti-Angiogenic Signaling Pathway of Vilangin cluster_key Legend Vilangin Vilangin NOS Nitric Oxide Synthase (NOS) Vilangin->NOS Inhibition NO Nitric Oxide (NO) NOS->NO Production Angiogenesis Angiogenesis NO->Angiogenesis Promotion Key_Vilangin Vilangin Key_Target Molecular Target Key_Molecule Signaling Molecule Key_Process Biological Process

Caption: Putative anti-angiogenic signaling pathway of vilangin.

experimental_workflow General Experimental Workflow for Vilangin Target Validation cluster_key Legend In_Silico In Silico Analysis (Molecular Docking) In_Vitro In Vitro Assays In_Silico->In_Vitro Target_Binding Target Binding Assay (e.g., SPR, MST) In_Vitro->Target_Binding Enzyme_Activity Enzyme Activity Assay (e.g., NOS activity assay) In_Vitro->Enzyme_Activity Cellular_Assays Cellular Assays In_Vitro->Cellular_Assays In_Vivo In Vivo Models (e.g., Xenograft models) In_Vitro->In_Vivo NO_Production NO Production Assay Cellular_Assays->NO_Production Angiogenesis_Assay Angiogenesis Assay (Tube Formation, Migration) Cellular_Assays->Angiogenesis_Assay Key_Phase Experimental Phase Key_Assay Specific Assay Key_Model In Vivo Model

Caption: General experimental workflow for vilangin target validation.

Detailed Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is a general guideline for measuring NOS activity, which can be adapted for testing the inhibitory effect of vilangin.

Principle: This assay measures the conversion of nitrate (B79036) to nitrite (B80452) by nitrate reductase, followed by the colorimetric detection of nitrite using the Griess reagent. The total nitric oxide production is determined by measuring the sum of nitrite and nitrate.

Materials:

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride; Component B: Sulfanilamide in phosphoric acid)

  • Nitrate Reductase

  • NADPH

  • L-arginine

  • Cell or tissue lysates

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (cell/tissue lysate)

    • L-arginine (substrate)

    • NADPH (cofactor)

    • Vilangin at various concentrations (or vehicle control)

  • Incubation: Incubate the plate at 37°C for a specified time to allow for NO production.

  • Nitrate Reduction: Add nitrate reductase and NADPH to each well to convert nitrate to nitrite. Incubate as recommended by the manufacturer.

  • Colorimetric Reaction: Add Griess Reagent components A and B to each well.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the concentration of nitrite in each sample by comparing the absorbance to a standard curve of known nitrite concentrations. The inhibitory effect of vilangin is calculated as the percentage reduction in nitrite production compared to the control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Principle: Endothelial cells are cultured on a basement membrane matrix, which induces their differentiation and formation of a tubular network. The extent of tube formation can be quantified to assess pro- or anti-angiogenic effects of test compounds.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plate

  • Cell culture medium

  • Vilangin at various concentrations (or vehicle control)

  • Microscope with imaging software

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of vilangin or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging: Observe and capture images of the tube formation in each well using a microscope.

  • Quantification: Analyze the images to quantify the degree of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The inhibitory effect of vilangin is determined by the reduction in these parameters compared to the control.

Future Directions

The current evidence for vilangin's molecular targets in cancer is promising but requires further rigorous validation. Future research should focus on:

  • Direct Target Binding Studies: Employing techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm the direct binding of vilangin to NOS and determine the binding affinity.

  • Identification of Other Molecular Targets: Utilizing unbiased screening approaches like chemical proteomics to identify other potential molecular targets of vilangin in cancer cells.

  • Elucidation of Downstream Signaling Pathways: Investigating the downstream effects of vilangin on key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

  • In Vivo Efficacy Studies: Conducting preclinical studies in animal models of cancer to evaluate the anti-tumor efficacy and safety of vilangin.

  • Comparative Efficacy Studies: Performing head-to-head studies comparing the anti-angiogenic and anti-tumor effects of vilangin with established drugs like bevacizumab and sorafenib.

By addressing these research gaps, a more complete understanding of vilangin's therapeutic potential as a novel anticancer agent can be achieved, paving the way for its potential clinical development.

References

Validation

Vilangin's Antimicrobial Power: A Comparative Guide for Researchers

A close examination of the natural compound vilangin reveals promising antimicrobial properties. This guide offers a comparative analysis of vilangin against other well-known natural antimicrobial compounds, presenting k...

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of the natural compound vilangin reveals promising antimicrobial properties. This guide offers a comparative analysis of vilangin against other well-known natural antimicrobial compounds, presenting key experimental data, detailed methodologies, and insights into its mechanism of action to support further research and drug development.

Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, has demonstrated notable activity against a range of microbial pathogens. This guide provides a comprehensive comparison of its antimicrobial efficacy against its precursor, embelin, and other widely studied natural compounds like curcumin (B1669340) and quercetin.

Comparative Antimicrobial Activity

To provide a clear comparison of the antimicrobial potency of vilangin and other selected natural compounds, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. A lower MIC value indicates greater efficacy.[1] It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

CompoundMicroorganismMIC (µg/mL)
Vilangin Staphylococcus epidermidis62.5[1]
Salmonella typhimurium62.5[1]
Embelin Staphylococcus aureus3.75[2]
Bacillus subtilis3.75[2]
Bacillus cereus3.75[2]
Escherichia coli325[2]
Pseudomonas aeruginosa125[2]
Klebsiella pneumoniae400[2]
Shigella flexneri175[2]
Curcumin Staphylococcus aureus125-250
Escherichia coli>100
Quercetin Staphylococcus aureus100-200 (µM)

Experimental Protocols: A Closer Look

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of various agents.

Broth Microdilution Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The general workflow for this experimental protocol is as follows:

G prep Preparation of Bacterial Inoculum serial_dil Serial Dilution of Test Compounds prep->serial_dil Standardized bacterial suspension inoculation Inoculation of Microplate serial_dil->inoculation Varying concentrations of compounds incubation Incubation inoculation->incubation Addition of bacterial inoculum to wells reading Reading and Interpretation of Results incubation->reading Observation of bacterial growth

Experimental workflow for the broth microdilution method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium, typically Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the desired final inoculum concentration in the microplate wells.

  • Serial Dilution of Test Compounds: The natural compounds (vilangin, embelin, etc.) are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of two-fold serial dilutions of the stock solution is then prepared in the wells of a 96-well microtiter plate using sterile broth. This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculation of Microplate: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are also included: a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the specific bacteria, typically at 37°C for 18-24 hours.

  • Reading and Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Unraveling the Mechanism of Action

The precise antimicrobial mechanism of vilangin is still under investigation. However, the actions of related natural compounds suggest potential pathways through which it may exert its effects. Many plant-derived antimicrobials function by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis.

A plausible mechanism for vilangin and other benzoquinones involves the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately, cell death. Another potential target is the inhibition of bacterial enzymes crucial for metabolic pathways or cell wall synthesis.

The following diagram illustrates a generalized model of how natural compounds can disrupt bacterial cell function, which may be applicable to vilangin:

G cluster_bacterium Bacterial Cell membrane Bacterial Cell Membrane Disruption of integrity enzymes Essential Enzymes Inhibition synthesis DNA/Protein Synthesis Interference vilangin Vilangin vilangin->membrane vilangin->enzymes vilangin->synthesis

References

Comparative

Replicating Published Findings on Vilangin's Bioactivity: A Comparative Guide

For researchers and drug development professionals, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides a comparative analysis of the reported bioactivity of Vilangin, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides a comparative analysis of the reported bioactivity of Vilangin, a dimeric benzoquinone derived from Embelia ribes, against its monomer embelin (B1684587) and other established therapeutic agents. We delve into its anticancer, anti-inflammatory, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate the replication and extension of these findings.

Anticancer Activity: Vilangin's Cytotoxic Potential

Vilangin has been reported to exhibit cytotoxic effects against human lung adenocarcinoma A549 cells.[1][2][3] This section provides a comparison of its in vitro efficacy with its monomer, embelin, and the widely used chemotherapeutic drug, Doxorubicin.

Comparative Efficacy of Anticancer Agents against A549 Cells
CompoundCell LineIC50 ValueCitation
Vilangin A549400 µg/mL[1][2][3]
Doxorubicin A5498.64 nM - >20 µM
Embelin MCF-780 µg/mL

Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, including the duration of exposure.

Experimental Protocols

Vilangin Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human lung adenocarcinoma A549 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Vilangin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4][5][6]

Doxorubicin Cytotoxicity Assay (MTT Assay)

The protocol for assessing the cytotoxicity of Doxorubicin is similar to that of Vilangin, with the primary difference being the concentration range tested, which is typically in the nanomolar to micromolar range.

Signaling Pathways in Cancer

While the specific signaling pathways affected by Vilangin in cancer cells are not yet fully elucidated, its monomer, embelin, has been shown to modulate several key pathways involved in cancer progression, including the NF-κB, PI3K/Akt, and STAT3 signaling pathways.[7][8][9][10][11] Doxorubicin is known to exert its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target in cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway.

Anti-inflammatory Activity: Investigating Vilangin's Potential

Currently, there is a lack of published findings specifically detailing the anti-inflammatory mechanisms of Vilangin. However, its monomer, embelin, has been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[12][13][14] This section provides a comparative overview of embelin's anti-inflammatory action with the well-established corticosteroid, Dexamethasone.

Comparative Efficacy of Anti-inflammatory Agents
CompoundAssayTargetIC50 ValueCitation
Embelin -NF-κB Pathway-[12][13][14]
Dexamethasone GM-CSF ReleaseNF-κB Pathway0.5 x 10^-9 M
Experimental Protocols

NF-κB Inhibition Assay (Reporter Gene Assay)

  • Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is stably or transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound (embelin or Dexamethasone) for a specified time.

  • Stimulation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: After a further incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity compared to the stimulated control.

Signaling Pathways in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Both embelin and Dexamethasone are known to inhibit this pathway, albeit through different mechanisms.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: The NF-κB signaling pathway.

Antiviral Activity: Exploring a New Frontier for Vilangin

To date, there are no published studies specifically investigating the antiviral activity of Vilangin. However, its monomer, embelin, has demonstrated antiviral effects against the influenza virus.[15][16][17][18][19] This section compares the known anti-influenza activity of embelin with the broad-spectrum antiviral drug, Remdesivir.

Comparative Efficacy of Antiviral Agents
CompoundVirusCell LineIC50 ValueCitation
Embelin Influenza A (H1N1)MDCK0.3 µM[15][18][19]
Remdesivir SARS-CoV-2Vero E6-

Note: The IC50 value for Remdesivir against influenza virus is not as widely reported as its activity against coronaviruses.

Experimental Protocols

Antiviral Replication Assay (Plaque Reduction Assay)

  • Cell Culture: A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is grown to a confluent monolayer in 6-well plates.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: After removing the virus inoculum, the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • IC50 Calculation: The IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanisms of Antiviral Action

Embelin is suggested to inhibit the influenza virus by targeting the viral hemagglutinin, a protein essential for viral entry into host cells.[18] Remdesivir, a nucleotide analog prodrug, inhibits viral RNA-dependent RNA polymerase, a key enzyme in the replication of many RNA viruses.

Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle Virus Virus Entry Entry Virus->Entry 1. Attachment & Entry Host_Cell Host Cell Replication Replication Entry->Replication 2. Uncoating & Replication Assembly Assembly Replication->Assembly 3. Synthesis & Assembly Release Release Assembly->Release 4. Release Embelin Embelin Embelin->Entry Inhibits Remdesivir Remdesivir Remdesivir->Replication Inhibits

Caption: General targets of antiviral drugs.

References

Validation

Comparative analysis of Vilangin's effect on different cancer cell lines

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer effects of Vilangin and its related compounds across various cancer cell lines. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer effects of Vilangin and its related compounds across various cancer cell lines. Due to the limited availability of comprehensive data specifically for Vilangin, this analysis incorporates data from its parent compound, Embelin, and extracts from Embelia ribes to provide a broader perspective on its potential therapeutic efficacy. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Vilangin, a derivative of the naturally occurring benzoquinone Embelin isolated from the Embelia ribes plant, has demonstrated potential as an anticancer agent. Research indicates its ability to inhibit the growth of cancer cells, though comprehensive comparative data across a wide range of cell lines remains limited. This guide aims to consolidate the available information to facilitate further research and drug development efforts.

Quantitative Analysis of Cytotoxic Effects

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 and LC50 values for Vilangin and related compounds in various cancer cell lines, highlighting their differential cytotoxicity.

Compound/ExtractCancer Cell LineCancer TypeIC50/LC50 Value
Vilangin A549Lung Adenocarcinoma400 µg/mL (IC50)
Methanolic Extract of E. ribes U87Glioblastoma13.36 µg/mL (LC50)
HepG2Liver Cancer85.58 µg/mL (LC50)
MCF7Breast Cancer49.98 µg/mL (LC50)
Crude Hexane (B92381) Extract of E. ribes K562LeukemiaData suggests cytotoxicity
DLADalton's LymphomaData suggests cytotoxicity
Embelin Derivative A375MelanomaShowed reduced cell viability

Note: The data presented for the methanolic and hexane extracts of Embelia ribes and the Embelin derivative are included to provide a broader context for the potential activity of Vilangin, given the limited specific data for this compound. LC50 (lethal concentration 50%) is a measure of the concentration of a substance that is lethal to 50% of the test organisms.

Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

Studies on Embelin, the parent compound of Vilangin, suggest that its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Embelin has been shown to modulate several key signaling pathways that are often dysregulated in cancer, including:

  • NF-κB Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

  • PI3K/Akt Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.

  • STAT3 Pathway: Aberrant activation of this pathway is common in many cancers and contributes to tumor progression.

The inhibition of these pathways by Embelin and its derivatives likely contributes to their observed anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of Vilangin and related compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Vilangin in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with Vilangin at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Vilangin as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualizing the Molecular Landscape

The following diagrams illustrate the general experimental workflow for assessing the anticancer effects of a compound and the key signaling pathways potentially modulated by Vilangin, based on the known activity of its parent compound, Embelin.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., A549, MCF7, etc.) Compound_Preparation Vilangin Treatment (Dose-Response) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Preparation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Preparation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Preparation->Cell_Cycle_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

Caption: General experimental workflow for assessing Vilangin's effects.

Signaling_Pathways cluster_vilangin Vilangin (hypothesized) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Vilangin Vilangin PI3K_Akt PI3K/Akt Pathway Vilangin->PI3K_Akt Inhibits NFkB NF-κB Pathway Vilangin->NFkB Inhibits STAT3 STAT3 Pathway Vilangin->STAT3 Inhibits Apoptosis Increased Apoptosis Vilangin->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Vilangin->Cell_Cycle_Arrest Proliferation Decreased Proliferation PI3K_Akt->Proliferation Regulates PI3K_Akt->Apoptosis Inhibits NFkB->Proliferation Regulates NFkB->Apoptosis Inhibits STAT3->Proliferation Regulates STAT3->Cell_Cycle_Arrest Regulates

Caption: Hypothesized signaling pathways modulated by Vilangin.

Conclusion

The available data, primarily from its parent compound Embelin and extracts of Embelia ribes, suggests that Vilangin holds promise as an anticancer agent with activity against a range of cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and STAT3. However, the limited amount of research focused specifically on Vilangin underscores the need for further comprehensive studies. A thorough investigation of Vilangin's cytotoxic effects across a broader panel of cancer cell lines, along with detailed mechanistic studies, is warranted to fully elucidate its therapeutic potential and to guide future drug development efforts.

References

Comparative

Vilangin and its Derivatives: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of Vilangin and its derivatives, focusing on their structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Vilangin and its derivatives, focusing on their structure-activity relationships (SAR). The information is supported by experimental data and detailed methodologies for key assays.

Introduction

Vilangin, a dimeric benzoquinone derived from Embelin, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anticancer, antioxidant, and anti-angiogenic activities. Understanding the relationship between the chemical structure of Vilangin and its biological functions is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes the available data on Vilangin and its derivatives, offering a comparative analysis to aid in future drug discovery and development endeavors.

Comparative Biological Activity

The biological efficacy of Vilangin and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a clear comparison of their activities.

Cytotoxic Activity

The cytotoxic potential of Vilangin and its derivative, Phenylvilangin, has been assessed against different cancer cell lines, primarily using the MTT assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 1: Cytotoxic Activity of Vilangin and its Derivatives

CompoundCell LineIC50 Value (µg/mL)Reference
VilanginA549 (Lung adenocarcinoma)400[1]
VilanginECV 304 (Endothelial cells)92 ± 1[2]
PhenylvilanginMCF-7 (Breast cancer)56[3][4]
Embelin (precursor)MCF-7 (Breast cancer)>100[3][4]

Analysis of Structure-Activity Relationship (Cytotoxicity):

The substitution on the methylene (B1212753) bridge connecting the two benzoquinone units of Vilangin appears to significantly influence its cytotoxic activity. The introduction of a phenyl group in Phenylvilangin leads to a marked increase in potency against MCF-7 breast cancer cells compared to both Vilangin and the parent compound, Embelin.[3][4] This suggests that the bulky phenyl substituent may enhance the interaction with the biological target or improve cellular uptake. The long undecyl chain is also considered to contribute to the cytotoxic effects.

Antioxidant Activity

The free radical scavenging potential of Vilangin and its derivatives is a key aspect of their therapeutic profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate this activity, where a decrease in absorbance indicates higher antioxidant capacity.

Table 2: Free Radical Scavenging Activity of Vilangin and its Derivatives

CompoundAssayIC50 Value (µg/mL)Reference
VilanginDPPH>100[3][4]
PhenylvilanginDPPH28[3][4]
Embelin (precursor)DPPH42[3][4]

Analysis of Structure-Activity Relationship (Antioxidant Activity):

Interestingly, Phenylvilangin demonstrates superior free radical scavenging activity compared to both Vilangin and Embelin.[3][4] This indicates that the phenyl substitution on the methylene bridge enhances the compound's ability to donate a hydrogen atom or an electron to stabilize free radicals. The electron-donating nature of the hydroxyl groups on the hydroquinone (B1673460) scaffold is also a key contributor to the antioxidant properties.[4]

Anti-Angiogenic Activity

Vilangin has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Table 3: Anti-Angiogenic Activity of Vilangin

AssayModelConcentrationEffectReference
Wound Healing AssayECV 304 endothelial cells0.1 and 1.0 µg/mLInhibition of cell migration[2]
Chick Chorioallantoic Membrane (CAM) AssayIn vivoNot specifiedReduction in length, size, and junctions of blood capillaries[2]

Analysis of Structure-Activity Relationship (Anti-Angiogenic Activity):

While data on a series of Vilangin derivatives is limited, the parent compound, Vilangin, demonstrates significant anti-angiogenic effects by inhibiting endothelial cell migration and disrupting blood vessel formation in a CAM model.[2] Further studies on derivatives would be necessary to elucidate the specific structural requirements for this activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Vilangin, Phenylvilangin, etc.) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of 0.1 mM DPPH in methanol (B129727) and various concentrations of the test compounds.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Wound Healing (Scratch) Assay for Cell Migration

This in vitro assay is used to study collective cell migration.

  • Cell Monolayer: Grow a confluent monolayer of endothelial cells (e.g., ECV 304) in a 6-well plate.

  • Scratch Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at desired concentrations.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Analysis: The migration of cells to close the scratch is quantified by measuring the width of the cell-free area over time.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the effect of compounds on the formation of new blood vessels.

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc soaked with the test compound onto the CAM.

  • Incubation: Seal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation. The number and length of blood vessels are quantified and compared to a control group.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of Vilangin and its derivatives are still under investigation, preliminary evidence and studies on related compounds suggest the involvement of key signaling pathways in their anticancer effects.

Potential Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Natural products with structures similar to Vilangin have been shown to inhibit this pathway. It is hypothesized that Vilangin and its derivatives may exert their cytotoxic effects by interfering with the components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Vilangin Vilangin & Derivatives (Proposed Inhibition) Vilangin->PI3K Vilangin->Akt Vilangin->mTOR NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription regulates Vilangin Vilangin & Derivatives (Proposed Modulation) Vilangin->IKK Vilangin->NFkB_active Experimental_Workflow Synthesis Synthesis of Vilangin Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Cytotoxicity Cytotoxicity (MTT) InVitro->Cytotoxicity Antioxidant Antioxidant (DPPH) InVitro->Antioxidant Migration Cell Migration InVitro->Migration InVivo In Vivo Assays (e.g., CAM) InVitro->InVivo SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo->SAR

References

Validation

Independent Validation of Vilangin's Therapeutic Potential: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Vilangin's therapeutic performance against established alternatives, supported by available experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vilangin's therapeutic performance against established alternatives, supported by available experimental data. Vilangin, a dimeric derivative of the natural benzoquinone embelin (B1684587) isolated from Embelia ribes, has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This document summarizes the current understanding of its therapeutic potential, offering a resource for researchers interested in its further development.

Quantitative Data Summary

The following tables present a summary of the available quantitative data for Vilangin and its comparators.

Table 1: In Vitro Cytotoxicity Against A549 Human Lung Adenocarcinoma Cells
CompoundIC50 (µg/mL)IC50 (µM)Incubation TimeCitation
Vilangin 400~698Not Specified[1][2]
Embelin Not SpecifiedConcentration-dependent inhibition24h[3]
Cisplatin (B142131) 6.5921.9572h[4]
Cisplatin 16.4854.8924h[5]
Cisplatin 929.98Not Specified[6]
Cisplatin 6.1420.45Not Specified[7]
Etoposide 3.495.9272h[4]
Etoposide 139.54236.7Not Specified[8]
Etoposide 48.6782.5724h[9]
Pemetrexed Not Specified4.65324h[10]
Pemetrexed Not Specified1.86148h[10]
Pemetrexed 0.0003280.000767Not Specified[11]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Anti-Angiogenic and Other Biological Activities of Vilangin
ActivityCell Line/ModelKey FindingsConcentrationCitation
Anti-Angiogenesis ECV 304 endothelial cells50% cytotoxicity (IC50)92 ± 1 µg/mL[12]
Inhibition of wound healing, single-cell migration, nitric oxide production, and endothelial ring formation0.1 and 1.0 µg/mL[12]
CAM assay (in vivo)Reduction in length, size, and junctions of blood capillariesNot Specified[12]
Antibacterial Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)62.5 µg/mL[1]
Salmonella typhimuriumMinimum Inhibitory Concentration (MIC)62.5 µg/mL[1]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for Vilangin and its alternatives. For detailed, step-by-step protocols, it is recommended to consult the full-text versions of the cited articles.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: A549 human lung adenocarcinoma cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vilangin, embelin, cisplatin, etoposide, or pemetrexed. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

  • Cell Seeding: Endothelial cells (e.g., ECV 304) are grown to a confluent monolayer in 6-well plates.

  • Scratch Formation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (Vilangin or embelin) at non-toxic concentrations is added.

  • Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: The width of the scratch is measured over time. A decrease in the width of the scratch indicates cell migration. The rate of wound closure is quantified and compared between treated and untreated cells.

Chick Chorioallantoic Membrane (CAM) Assay

This is an in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Window Creation: On day 3-4 of incubation, a small window is made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Compound Application: A sterile filter paper disc or a gelatin sponge soaked with the test compound (Vilangin or embelin) is placed on the CAM. A control group receives the vehicle alone.

  • Incubation and Observation: The eggs are returned to the incubator. After a set period (e.g., 48-72 hours), the CAM is observed and photographed under a stereomicroscope.

  • Data Analysis: The number, length, and branching of blood vessels in the treated area are quantified and compared to the control group to assess the anti-angiogenic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by Vilangin, based on the known activity of its parent compound, embelin, and a typical experimental workflow for its validation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Vilangin Vilangin Vilangin->PI3K inhibits Vilangin->Akt inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by Vilangin.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Vilangin Vilangin Vilangin->IKK inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation, Angiogenesis) NFkB_nuc->Gene_Transcription activates Stimuli Inflammatory Stimuli Stimuli->IKK activate

Caption: Potential inhibition of the NF-κB signaling pathway by Vilangin.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Migration Cell Migration Assays (e.g., Wound Healing) Cytotoxicity->Migration Angiogenesis_vitro In Vitro Angiogenesis (e.g., Tube Formation) Migration->Angiogenesis_vitro Angiogenesis_vivo In Vivo Angiogenesis (e.g., CAM Assay) Angiogenesis_vitro->Angiogenesis_vivo Tumor_Model Xenograft Tumor Model Angiogenesis_vivo->Tumor_Model Western_Blot Western Blot (Protein Expression) Tumor_Model->Western_Blot Docking Molecular Docking Western_Blot->Docking Start Vilangin Investigation Start->Cytotoxicity

Caption: A logical workflow for the experimental validation of Vilangin.

References

Safety & Regulatory Compliance

Safety

Vilangin: A Comprehensive Guide to Proper Disposal and Safe Handling

Key Chemical and Safety Data The following table summarizes essential information for the safe handling and disposal of Vilangin, based on data for its precursor, Embelin. PropertyValueReference Chemical Name Vilangin[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Safety Data

The following table summarizes essential information for the safe handling and disposal of Vilangin, based on data for its precursor, Embelin.

PropertyValueReference
Chemical Name Vilangin[1]
Synonyms Dimeric form of Embelin[1]
Appearance Crystalline solid[1]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), methanol), less soluble in water.[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from direct sunlight and ignition sources.[2][3]
Hazard Class Not officially classified, but should be handled as a potentially hazardous substance.[2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[4][5]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
First Aid - Skin Wash with plenty of soap and water.[3][4]
First Aid - Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing.[3]
First Aid - Ingestion Rinse mouth. Do not induce vomiting.[3][4]

Experimental Protocols for Disposal

The proper disposal of Vilangin waste, including the pure compound, contaminated materials, and solutions, is critical. The following protocols are based on established procedures for similar chemical compounds.

Disposal of Solid Vilangin Waste:

  • Segregation: Collect all solid Vilangin waste, including unused or expired product and contaminated items such as weighing paper and disposable spatulas, in a designated and clearly labeled hazardous waste container.

  • Containerization: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure lid. Label the container with "Hazardous Waste," the name "Vilangin," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[2]

Disposal of Vilangin Solutions:

  • Aqueous Solutions: Due to its low water solubility, significant aqueous waste is unlikely. However, any aqueous solutions containing Vilangin should be collected in a labeled hazardous waste container for liquids. Do not dispose of down the drain.

  • Organic Solvent Solutions: Solutions of Vilangin in organic solvents must be collected in a designated, labeled hazardous waste container for flammable liquids. Ensure the container is properly sealed and stored in a flammable storage cabinet.

  • Disposal: As with solid waste, arrange for disposal through a certified hazardous waste contractor.

Decontamination of Labware:

  • Rinsing: Reusable labware (e.g., glassware) that has come into contact with Vilangin should be rinsed with a suitable organic solvent (such as ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in the appropriate labeled waste container for flammable liquids.

  • Washing: After the initial solvent rinse, the labware can be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Vilangin waste.

VilanginDisposalWorkflow Vilangin Disposal Workflow Start Identify Vilangin Waste WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid Labware Contaminated Labware WasteType->Labware Labware CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid RinseLabware Rinse with Solvent in Fume Hood Labware->RinseLabware StoreWaste Store Waste in Designated Secure Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste RinseLabware->CollectRinsate WashLabware Wash with Soap and Water RinseLabware->WashLabware CollectRinsate->StoreWaste Dispose Dispose via Licensed Waste Management Contractor StoreWaste->Dispose

Caption: A flowchart outlining the proper disposal procedures for Vilangin waste.

References

Handling

Essential Safety and Operational Guidance for Handling Vilangin

Disclaimer: The following guidance is based on publicly available information for "Vilangin," a dimeric benzoquinone derivative.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplie...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on publicly available information for "Vilangin," a dimeric benzoquinone derivative.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety, handling, and disposal information before commencing any work. A thorough risk assessment should be conducted for all experimental procedures involving this compound.

Vilangin is a bioactive compound isolated from Embelia ribes and is of interest for its potential antibacterial, antifungal, antioxidant, and anticancer properties.[1][2] Due to its cytotoxic activity, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure.[1][2]

Personal Protective Equipment (PPE)

A risk assessment based on the specific experimental conditions will determine the final PPE requirements. However, the following table summarizes the recommended baseline PPE for handling Vilangin, particularly in its solid form.

Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound.[4]
Body Protection A fully buttoned lab coat or a disposable gown.To protect skin and clothing from contamination.[5][6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of dust or aerosols, especially when handling the powder.[7]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of Vilangin. The following step-by-step guidance should be followed:

  • Preparation:

    • Designate a specific area for handling Vilangin, preferably within a chemical fume hood or a biological safety cabinet.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Properly don all required PPE as outlined in the table above.

  • Handling:

    • When handling the solid form of Vilangin, use caution to avoid generating dust.

    • If weighing the powder, do so within a ventilated enclosure.

    • For solution preparation, add the solid Vilangin to the solvent slowly to prevent splashing.

    • Clearly label all containers with the compound name, concentration, and hazard information.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

All waste contaminated with Vilangin, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Segregation: Segregate Vilangin waste from other laboratory waste streams.

  • Containment: Collect waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal: Dispose of all Vilangin waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[8]

Experimental Workflow for Safe Handling of Vilangin

The following diagram illustrates the key steps and decision points for safely handling Vilangin in a laboratory setting.

Vilangin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling prep_area Designate Handling Area gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Vilangin Powder don_ppe->weigh_powder prep_solution Prepare Solution weigh_powder->prep_solution label_containers Label All Containers prep_solution->label_containers decontaminate Decontaminate Surfaces & Equipment label_containers->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end start Start start->prep_area

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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